Product packaging for D-Alanine-2,3,3,3-D4-N-fmoc(Cat. No.:)

D-Alanine-2,3,3,3-D4-N-fmoc

Cat. No.: B15352972
M. Wt: 315.4 g/mol
InChI Key: QWXZOFZKSQXPDC-RLKHSGTQSA-N
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Description

D-Alanine-2,3,3,3-D4-N-fmoc is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B15352972 D-Alanine-2,3,3,3-D4-N-fmoc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2R)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3,11D

InChI Key

QWXZOFZKSQXPDC-RLKHSGTQSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to D-Alanine-2,3,3,3-D4-N-fmoc: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and protected amino acid analog crucial for various applications in research and drug development. This document details its physicochemical characteristics, provides insights into its synthesis and purification, and outlines its application in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine-2,3,3,3-d4, is a stable isotope-labeled form of the Fmoc-protected D-alanine. The incorporation of four deuterium atoms at the 2, 3, 3, and 3 positions provides a valuable tool for tracer studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based proteomics.

PropertyValueReferences
Chemical Formula C₁₈H₁₃D₄NO₄[1]
Molecular Weight 315.36 g/mol [1]
Exact Mass 315.14086501 Da[2]
Unlabeled CAS Number 79990-15-1[1]
Appearance White to off-white solid/powder[3]
Storage Conditions Store at refrigerator (2-8°C) for long-term storage.[1]

Physicochemical Data

The physicochemical properties of this compound are largely comparable to its non-deuterated counterpart, Fmoc-D-alanine.

PropertyValueReferences
Melting Point 151-155 °C[3]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Insoluble in water.[3]
Optical Activity [α]20/D +18.5±1°, c = 1% in DMF[3]

Experimental Protocols

Synthesis of Fmoc-Protected Amino Acids (General Protocol)

Materials:

  • D-Alanine-2,3,3,3-d4

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate

  • Dioxane

  • Water

  • Ethyl ether

  • Ethyl acetate

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve D-Alanine-2,3,3,3-d4 in a mixed solvent of water and dioxane.

  • Add sodium carbonate to the solution.

  • Add Fmoc-OSu to the reaction mixture.

  • Stir the mixture at room temperature for approximately 18 hours.

  • Filter the mixture and extract the filtrate with ethyl ether.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.[4]

Purification of Fmoc-Amino Acids (General Protocol)

Purification of the crude Fmoc-amino acid can be achieved through recrystallization or chromatography. A common purification method for many Fmoc-amino acids involves the use of toluene.

Materials:

  • Crude Fmoc-D-Alanine-2,3,3,3-D4

  • Toluene

Procedure:

  • Suspend the crude Fmoc-amino acid in toluene.

  • Heat the mixture to approximately 50°C and stir for 1 hour.

  • Cool the mixture to room temperature and continue stirring for about 2 hours.

  • Filter the solid and wash with toluene.

  • Dry the purified product under vacuum at 50°C.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for introducing a deuterated D-alanine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[6] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.[5]

1. Fmoc Deprotection (General Protocol)

The Fmoc protecting group is removed under basic conditions, typically using a solution of piperidine in DMF.

Materials:

  • Fmoc-peptide-resin

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure:

  • Swell the Fmoc-peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 minutes).

  • Filter the resin.

  • Repeat the treatment with 20% piperidine in DMF for a slightly longer duration (e.g., 5-10 minutes) to ensure complete deprotection.[1][7]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

2. Coupling of Fmoc-D-Alanine-2,3,3,3-D4

The deprotected N-terminus of the resin-bound peptide is then coupled with the carboxyl group of the incoming Fmoc-D-Alanine-2,3,3,3-D4. This reaction is typically facilitated by a coupling agent.

Materials:

  • Deprotected peptide-resin

  • Fmoc-D-Alanine-2,3,3,3-D4

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • DMF

Procedure:

  • Dissolve Fmoc-D-Alanine-2,3,3,3-D4, a coupling agent, and a base in DMF.

  • Add the activation mixture to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed at room temperature for a sufficient time (typically 1-2 hours).

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of Fmoc-protected amino acids.

Fmoc_Protection D_Ala_d4 D-Alanine-2,3,3,3-D4 Reaction Protection Reaction D_Ala_d4->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Base (e.g., Na2CO3) Base->Reaction Fmoc_D_Ala_d4 Fmoc-D-Alanine-2,3,3,3-D4 Reaction->Fmoc_D_Ala_d4

Caption: General scheme for the Fmoc protection of D-Alanine-d4.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-D-Ala-d4, Coupling Agent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Fmoc-Peptide-Resin Wash2->End

Caption: A typical cycle in solid-phase peptide synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectra would be similar to that of the non-deuterated Fmoc-D-alanine, with key differences arising from the deuterium substitution.

  • ¹H NMR: The proton signals corresponding to the α-carbon and the methyl group of the alanine moiety would be absent in the ¹H NMR spectrum of the deuterated compound. The remaining signals for the Fmoc group and the carboxylic acid proton would be present.

  • ¹³C NMR: The carbon signals for the α-carbon and the methyl group would be present but may show splitting due to coupling with deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the deuterated compound (315.36). Fragmentation patterns would be influenced by the presence of the deuterium atoms, which can be useful for structural elucidation. A characteristic fragmentation of Fmoc-protected amino acids involves the loss of the Fmoc group.[8]

Stability

The Fmoc protecting group is known to be stable under acidic conditions but labile to bases. The deuteration at the alanine moiety is not expected to significantly alter the stability of the Fmoc group. Thermal stability studies have shown that the Fmoc group can be cleaved at elevated temperatures (e.g., 120°C in DMSO) even in the absence of a base.[9]

Conclusion

This compound is a valuable reagent for researchers in peptide chemistry, proteomics, and drug discovery. Its well-defined chemical and physical properties, combined with its utility in SPPS, make it an essential tool for creating isotopically labeled peptides for a variety of scientific investigations. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in the laboratory.

References

An In-depth Technical Guide to the Structure and Synthesis of D-Alanine-2,3,3,3-D4-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and protected amino acid derivative crucial for various applications in research and drug development, including its use as an analytical standard for HPLC.[1] This document details the synthetic pathways, experimental protocols, and relevant quantitative data to facilitate its preparation and application in a laboratory setting.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₃D₄NO₄, is an isotopically labeled form of N-Fmoc-D-alanine where four hydrogen atoms on the alanine moiety have been replaced with deuterium.[1] This substitution provides a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based analyses. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amine functionality, which is a standard practice in solid-phase peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₃D₄NO₄[1]
Molecular Weight 315.36 g/mol [1]
Appearance White to off-white solid
Storage Store at 2-8°C for long-term storage.[1]
Unlabelled CAS No. 79990-15-1[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the stereoselective synthesis of D-Alanine-2,3,3,3-D4, followed by the protection of its amino group with the Fmoc moiety.

Step 1: Synthesis of D-Alanine-2,3,3,3-D4

The stereospecific synthesis of D-Alanine-2,3,3,3-D4 can be effectively achieved through an enzymatic approach utilizing a D-amino acid dehydrogenase (DAADH). This method offers high enantiomeric purity.[3][4] A key precursor for this synthesis is pyruvic acid-d4.

Experimental Protocol: Enzymatic Synthesis of D-Alanine-2,3,3,3-D4

This protocol is adapted from methodologies for the enzymatic synthesis of D-amino acids.[3][4][5]

  • Materials:

    • Pyruvic acid-d4

    • Ammonium chloride (NH₄Cl)

    • Engineered D-amino acid dehydrogenase (DAADH)

    • Nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor

    • Glucose dehydrogenase (GDH) for cofactor regeneration

    • D-Glucose

    • Sodium carbonate buffer (pH 9.0)

    • Deuterium oxide (D₂O)

  • Procedure:

    • Prepare a reaction mixture in a suitable vessel containing sodium carbonate buffer (100 mM, pH 9.0) in D₂O.

    • Add pyruvic acid-d4 (25 mM), ammonium chloride (200 mM), NADPH (0.2 mM), and D-glucose (50 mM).

    • Initiate the reaction by adding the engineered D-amino acid dehydrogenase and glucose dehydrogenase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the progress of the reaction by following the consumption of NADPH (decrease in absorbance at 340 nm) or by periodic analysis of the product formation using a suitable chromatographic method (e.g., HPLC).[5]

    • Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a precipitating agent).

    • Purify the D-Alanine-2,3,3,3-D4 from the reaction mixture using ion-exchange chromatography.

    • Lyophilize the purified product to obtain a solid.

Table 2: Quantitative Data for the Synthesis of D-Alanine-2,3,3,3-D4

ParameterValueReference
Typical Yield >80%[2]
Enantiomeric Excess >99%[3]
Isotopic Purity ≥98 atom % D
Step 2: N-Fmoc Protection of D-Alanine-2,3,3,3-D4

The final step is the protection of the amino group of the synthesized D-Alanine-2,3,3,3-D4 with the Fmoc group. This is a standard procedure in peptide chemistry.

Experimental Protocol: N-Fmoc Protection

This protocol is based on general methods for Fmoc protection of amino acids.

  • Materials:

    • D-Alanine-2,3,3,3-D4

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or another suitable base

    • Dioxane and water (or another suitable solvent system)

    • Ethyl acetate

    • Hexane

    • Hydrochloric acid (HCl), dilute solution

  • Procedure:

    • Dissolve D-Alanine-2,3,3,3-D4 in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution in an ice bath.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the cooled amino acid solution while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with dilute HCl to pH ~2.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Table 3: Characterization Data for this compound

AnalysisResultReference
Purity (HPLC) ≥99.0%
Enantiomeric Purity ≥99.5%
Identity (IR) Conforms to structure

Synthesis Workflow

The overall synthesis of this compound can be visualized as a two-step process, starting from the deuterated pyruvate precursor.

SynthesisWorkflow Pyruvic_acid_d4 Pyruvic acid-d4 D_Alanine_d4 D-Alanine-2,3,3,3-D4 Pyruvic_acid_d4->D_Alanine_d4 Enzymatic Reductive Amination Fmoc_D_Alanine_d4 This compound D_Alanine_d4->Fmoc_D_Alanine_d4 N-Fmoc Protection DAADH D-Amino Acid Dehydrogenase (DAADH), NH₄Cl, NADPH Fmoc_OSu Fmoc-OSu, Base

Caption: Synthesis of this compound.

References

In-Depth Technical Guide: D-Alanine-2,3,3,3-D4-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and N-terminally protected amino acid of significant interest in various fields of scientific research, particularly in peptide synthesis, drug development, and metabolic studies. The incorporation of deuterium at specific positions offers a powerful tool for investigating reaction mechanisms, altering metabolic pathways, and enhancing the pharmacokinetic properties of bioactive peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and controlled assembly of peptide chains.

This document details the chemical properties, synthesis, and applications of this compound, providing researchers with the necessary information for its effective utilization.

Chemical and Physical Properties

A definitive CAS number for this compound is not consistently reported in publicly available databases. While the CAS number 79990-15-1 is frequently associated with this compound, it is often noted as "(Unlabelled)" and is also the registered CAS number for the non-deuterated Fmoc-D-Alanine. Another CAS number, 225101-69-9 , is assigned to the L-enantiomer, Fmoc-L-Alanine-2,3,3,3-d4. Researchers should exercise caution and verify the identity of the compound through analytical methods.

Key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for comparative analysis.

PropertyThis compoundFmoc-D-Alanine
Molecular Formula C₁₈H₁₃D₄NO₄[1]C₁₈H₁₇NO₄[2]
Molecular Weight 315.36 g/mol [1]311.33 g/mol [2]
Appearance White to off-white powder/crystalline solidWhite to slight yellow to beige powder[2]
Solubility Soluble in dimethylformamide (DMF)[3]Soluble in dimethylformamide (1 mole in 2 ml). Insoluble in water.[3]
Storage Store at refrigerator (2-8°C) for long-term storage.[1]2-30°C[2]

Synthesis and Experimental Protocols

The synthesis of this compound involves two primary stages: the deuteration of D-alanine and the subsequent protection of the amino group with Fmoc.

General Workflow for Synthesis

G cluster_deuteration Deuteration of D-Alanine cluster_fmoc Fmoc Protection D-Alanine D-Alanine Deuteration_Reaction H/D Exchange Reaction D-Alanine->Deuteration_Reaction Deuterium_Source Deuterium Source (e.g., D₂O) Deuterium_Source->Deuteration_Reaction Catalyst Catalyst (e.g., Ru/C) Catalyst->Deuteration_Reaction D-Alanine-d4 D-Alanine-2,3,3,3-d4 Deuteration_Reaction->D-Alanine-d4 D-Alanine-d4_in D-Alanine-2,3,3,3-d4 Protection_Reaction Fmoc Protection Reaction D-Alanine-d4_in->Protection_Reaction Fmoc_Reagent Fmoc Reagent (e.g., Fmoc-OSu) Fmoc_Reagent->Protection_Reaction Base Base (e.g., NaHCO₃) Base->Protection_Reaction Final_Product This compound Protection_Reaction->Final_Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Deuteration of Alanine (Representative)

Materials:

  • L-Alanine (or D-Alanine)

  • Deuterium oxide (D₂O)

  • Ruthenium on carbon (Ru/C) catalyst

  • Sodium hydroxide (NaOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the starting alanine in D₂O.

  • Add the Ru/C catalyst to the solution.

  • Add a solution of NaOH in D₂O.

  • The reaction mixture is heated under an inert atmosphere for a specified period (e.g., 12 hours at 70°C).

  • After cooling, the catalyst is removed by filtration.

  • The solvent is evaporated to yield the deuterated alanine.

  • The extent of deuteration should be confirmed by analytical methods such as NMR or Mass Spectrometry.

Experimental Protocol: Fmoc Protection of Amino Acids (General)

This protocol describes a common method for the N-terminal protection of an amino acid using Fmoc-succinimide (Fmoc-OSu).

Materials:

  • Deuterated D-Alanine (D-Alanine-2,3,3,3-d4)

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the deuterated D-alanine in a 10% solution of sodium bicarbonate in water.

  • Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Confirm the identity and purity of the final product using analytical techniques.

Applications in Research and Development

This compound is a valuable tool in several areas of research:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated D-alanine residue at a specific position within a peptide sequence. This allows for the synthesis of isotopically labeled peptides for use in NMR studies to probe peptide structure and dynamics, and as internal standards in mass spectrometry-based quantitative proteomics.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. Replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles of peptide drugs, including increased half-life and reduced toxic metabolite formation.

  • Metabolic Tracing: Deuterated amino acids are used as tracers to follow the metabolic fate of the amino acid in biological systems. By tracking the incorporation of the deuterium label into various biomolecules, researchers can elucidate metabolic pathways and fluxes.

Signaling and Metabolic Pathways

D-alanine plays a crucial role in the biology of many bacteria, being an essential component of the peptidoglycan cell wall. The metabolic pathways involved in D-alanine synthesis and incorporation are attractive targets for the development of novel antibacterial agents.

Bacterial D-Alanine Metabolism and Cell Wall Biosynthesis

G cluster_synthesis D-Alanine Synthesis cluster_incorporation Peptidoglycan Incorporation L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L-Alanine->Alanine_Racemase Pyruvate Pyruvate DAAT D-Amino Acid Transaminase (Dat) Pyruvate->DAAT D-Glutamate D-Glutamate D-Glutamate->DAAT D-Alanine D-Alanine Alanine_Racemase->D-Alanine DAAT->D-Alanine D-Alanine_in D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala Ligase (Ddl) D-Alanine_in->D-Ala-D-Ala_Ligase D-Ala-D-Ala D-Alanyl-D-Alanine D-Ala-D-Ala_Ligase->D-Ala-D-Ala UDP-NAM-pentapeptide UDP-NAM-pentapeptide precursor D-Ala-D-Ala->UDP-NAM-pentapeptide Peptidoglycan Peptidoglycan Cell Wall UDP-NAM-pentapeptide->Peptidoglycan

Caption: D-Alanine metabolic pathway in bacteria.[4][5]

In bacteria, D-alanine is primarily synthesized from L-alanine by the enzyme alanine racemase.[4] It is then used to form the D-alanyl-D-alanine dipeptide, which is a critical component of the peptide side chains that cross-link the glycan strands of the peptidoglycan cell wall, providing structural integrity to the bacterium.[5]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

The use of this compound in SPPS follows a well-established workflow.

G Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage final cycle Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.[6]

Protocol Overview:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the free amino group on the resin.

  • Washing: The resin is washed to remove unreacted reagents.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a specialized chemical tool with significant applications in modern scientific research. Its use in peptide synthesis allows for the creation of isotopically labeled peptides that are invaluable for structural biology, proteomics, and drug metabolism studies. The ability to introduce deuterium at specific sites provides a unique handle for investigating complex biological processes and for optimizing the therapeutic potential of peptide-based drugs. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this powerful molecule in their scientific endeavors.

References

In-Depth Technical Guide to Fmoc-D-Ala-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and peptide chemistry, the use of isotopically labeled amino acids is indispensable for a variety of analytical applications. This guide provides a comprehensive overview of Fmoc-D-Ala-d4, a deuterated derivative of D-alanine, crucial for techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics.

Core Molecular Data

Fmoc-D-Ala-d4, chemically known as (2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a stable isotope-labeled amino acid where four hydrogen atoms in D-alanine have been replaced with deuterium. This substitution makes it a valuable tool for introducing a specific isotopic label into synthetic peptides.

PropertyValueCitations
Chemical Formula C₁₈H₁₃D₄NO₄[1][2][3]
Molecular Weight 315.35 g/mol [1]
315.36 g/mol [3][4]
315.37 g/mol [2]
315.4 g/mol [5]
CAS Number 225101-69-9[1][2][5]
Appearance White to off-white solid/powder
Melting Point 147 °C[1]

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Ala-d4 is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for this process. It is important to note that specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:
  • Fmoc-D-Ala-d4

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Standard protected Fmoc-amino acids

Procedure:
  • Resin Swelling: The solid support resin (e.g., Rink Amide) is swelled in DMF for at least 1 hour in a reaction vessel.[6]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment (e.g., 2 minutes then 15-20 minutes).[7] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Activation: In a separate vial, Fmoc-D-Ala-d4 (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU/HOBt (3-5 equivalents) and an organic base such as DIPEA (6-10 equivalents). The solution is allowed to react for a few minutes.

  • Coupling: The activated Fmoc-D-Ala-d4 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation to ensure complete coupling.

  • Washing: The resin is thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Once the peptide sequence is complete, the terminal Fmoc group is removed using the 20% piperidine in DMF solution.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The incorporation of Fmoc-D-Ala-d4 is a key step in the synthesis of isotopically labeled peptides for various research applications, including structural studies of transmembrane peptides like WALP23 by 2H-NMR.[2][8]

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-D-Ala-d4 (HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for the incorporation of Fmoc-D-Ala-d4 into a peptide via SPPS.

This workflow diagram illustrates the sequential steps of solid-phase peptide synthesis, a common application for Fmoc-D-Ala-d4. The process begins with the preparation of the solid support resin, followed by the iterative cycle of deprotection and coupling to elongate the peptide chain. The final steps involve cleaving the completed peptide from the resin and subsequent purification.

References

Role of Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology fundamental to drug discovery, proteomics, and various biomedical research fields. Introduced as a base-labile alternative to the acid-labile Boc group, Fmoc chemistry offers a milder, orthogonal approach that has facilitated the synthesis of complex, sensitive, and modified peptides.[1][2] Its defining characteristic is its stability under acidic conditions and its rapid removal by a weak base, typically piperidine, which allows for the use of acid-labile protecting groups for amino acid side chains.[3][4] This orthogonality is the most significant advantage of the Fmoc strategy, preventing the degradation of the peptide chain and sensitive modifications during the repetitive deprotection steps.[5] This guide provides a comprehensive technical overview of the Fmoc group, its mechanism of action, quantitative comparisons of associated reagents and conditions, detailed experimental protocols, and visual workflows to fully illustrate its critical role in peptide synthesis.

The Chemistry of the Fmoc Group

An Fmoc-protected amino acid is a standard amino acid where the α-amino group is temporarily blocked by the 9-fluorenylmethoxycarbonyl group.[5] This protection is essential to prevent self-coupling and to ensure the controlled, stepwise addition of amino acids in the desired sequence.[6]

Key Chemical Properties:

  • Base Lability: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[6][7] The cleavage occurs via a β-elimination mechanism.[8][9]

  • Acid Stability: It is stable to the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin, which is typically done with a strong acid like trifluoroacetic acid (TFA).[5][10]

  • UV Absorbance: The fluorenyl ring system possesses a strong chromophore that absorbs UV light at approximately 300 nm. This property allows for the real-time spectrophotometric monitoring of the deprotection step, as the cleaved dibenzofulvene-piperidine adduct is released into the solution.[5][11]

The Fmoc-SPPS Workflow: A Step-by-Step Process

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cyclical process performed on a solid support (resin). This approach simplifies the purification at each step, as reagents and by-products are simply washed away while the growing peptide chain remains anchored to the insoluble resin.[1][12]

The core cycle consists of three main stages: deprotection, amino acid coupling, and washing.

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base (e.g., 20% piperidine in DMF), exposing a free primary or secondary amine.[6]

  • Activation & Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent to form a reactive intermediate. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.[6][13]

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products, ensuring a clean start for the next cycle.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[6]

Fmoc_SPPS_Workflow start Start: Resin with N-terminal Fmoc-protected Amino Acid deprotection Step 1: Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 Removes Fmoc group coupling Step 2: Activation & Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 Forms peptide bond check Is Synthesis Complete? wash2->check check->deprotection No (Repeat Cycle) cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) check->cleavage Yes end End: Purified Peptide cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base.[8]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[13]

  • β-Elimination: This abstraction leads to a β-elimination reaction, which releases carbon dioxide and dibenzofulvene (DBF). The DBF is a reactive electrophile and is immediately trapped by the excess amine (piperidine) to form a stable adduct, driving the reaction to completion.[8][13]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Adduct Formation FmocPeptide Fmoc-NH-Peptide Piperidine1 Piperidine (Base) Intermediate1 Carbanion Intermediate FmocPeptide->Intermediate1 + Piperidine Intermediate2 Carbanion Intermediate DBF Dibenzofulvene (DBF) Intermediate2->DBF Elimination FreeAmine H₂N-Peptide (Free Amine) DBF->FreeAmine releases DBF_trap Dibenzofulvene (DBF) Piperidine2 Piperidine (Excess) Adduct DBF-Piperidine Adduct DBF_trap->Adduct + Piperidine

Caption: Base-catalyzed deprotection mechanism of the Fmoc group.

Data Presentation: Quantitative Analysis

The efficiency of Fmoc-SPPS is highly dependent on the choice of reagents for coupling and cleavage, as well as the reaction conditions.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling reagents (activators) are essential for forming the peptide bond. Their efficiency can vary based on the peptide sequence, especially with sterically hindered amino acids. The data below is compiled from a comparative study synthesizing the 65-74 fragment of acyl carrier protein (ACP), a sequence known to be difficult.[14]

Coupling ReagentChemical NameCoupling TimeCrude Purity (%)[14]Key Characteristics
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate2 x 1 min83.63Highly efficient and fast, considered a gold standard, especially for difficult couplings and N-methyl amino acids.[15][16] Higher cost.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate2 x 1 min82.80Very efficient and cost-effective alternative to HATU.[17] Widespread use in automated synthesis.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate2 x 1 min79.25High efficiency comparable to HATU. Based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[16]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate2 x 1 min48.11A phosphonium-based reagent. Performance can be poor for difficult sequences at shorter reaction times.[14]
DIC/OxymaPure N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate30 min~93 (varies)A carbodiimide-based method. DIC is inexpensive, and the OxymaPure additive suppresses racemization and improves efficiency. Good for base-free conditions to minimize side reactions like aspartimide formation.[4][16]
Table 2: Comparison of Fmoc Deprotection Reagents and Conditions

While 20% piperidine in DMF is standard, alternatives have been explored to mitigate side reactions or address regulatory concerns. A study comparing deprotection reagents for four different peptides (16-26 residues) provides the following insights.[7]

Deprotection ReagentConcentrationTypical TimeAvg. Crude Purity (%)[7]Avg. Crude Yield (%)[7]Notes
Piperidine (PP) 20% in DMF2 x 5 min65.888.0The most common and well-established reagent. Can sometimes lead to aspartimide formation.[7]
4-Methylpiperidine (4MP) 20% in DMF2 x 5 min65.587.5A common, less regulated alternative to piperidine with very similar performance characteristics.[7]
Piperazine (PZ) 10% w/v in DMF/EtOH (9:1)2 x 5 min63.888.3Less efficient at very short deprotection times (< 3 min) but performs comparably to piperidine under standard conditions. Requires ethanol for solubility.[7]
Pyrrolidine 3-3.5% in DMF~80 seconds (at 110 °C)High (>90% for test peptide)N/AUsed in wash-free, high-temperature protocols to dramatically reduce cycle times and solvent waste.[9]
Table 3: Common TFA-Based Cleavage Cocktails

The final cleavage step removes the peptide from the resin and simultaneously deprotects the amino acid side chains. Scavengers are added to the TFA to "scavenge" reactive cationic species generated during this process, preventing modification of sensitive residues like Trp, Met, Tyr, and Cys.[18][19]

Reagent Name / CompositionTarget Residues / Application
TFA / H₂O / TIPS (95 : 2.5 : 2.5) Standard, general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. Triisopropylsilane (TIS) is an effective cation scavenger.[6][19]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A "universal" cocktail highly effective for peptides containing Trp, Cys, Met, or Tyr. EDT (ethanedithiol) is a potent scavenger but has a strong odor.[18][20]
Reagent R: TFA / Thioanisole / Anisole / EDT (90 : 5 : 2 : 3)Ideal for peptides with sulfonyl-protected Arginine (Pbf, Pmc). Minimizes side reactions with Trp.[18]
TFA / H₂O / EDT / TIS (94 : 2.5 : 2.5 : 1) A reducing mixture suitable for most peptides containing Cys, Met, or Trp.[18]

Experimental Protocols

The following are generalized, step-by-step protocols for manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[3][5][8]

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (e.g., 0.1 mmol scale).

  • Fmoc-amino acids: 4 equivalents per coupling.

  • Solvents: High-purity, amine-free DMF and Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (4 eq.) and N,N-Diisopropylethylamine (DIPEA) (8 eq.).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: e.g., TFA/H₂O/TIPS (95:2.5:2.5).

  • Precipitation Solvent: Cold diethyl ether.

Protocol for a Single Coupling Cycle (Manual Synthesis)

This protocol is for a 0.10 mmol scale synthesis.

  • Resin Swelling:

    • Place the resin in a peptide synthesis vessel.

    • Add DMF (~10 mL per gram of resin) and allow the resin to swell for 30-60 minutes.

    • Drain the DMF.[3][8]

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.

    • Agitate for 5-7 minutes at room temperature.[3]

    • Drain the solution.

    • Repeat the deprotection step one more time for 5-7 minutes.[5]

    • Drain the solution.

  • Washing after Deprotection:

    • Wash the resin with DMF (5 x ~5 mL).

    • Wash the resin with DCM (3 x ~5 mL).

    • Wash the resin with DMF (3 x ~5 mL). Ensure all piperidine is removed.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol) and HBTU (0.4 mmol) in DMF (~2 mL).

    • Add DIPEA (0.8 mmol) to the vial. This is the activation solution.

    • Immediately add the activation solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[17]

  • Washing after Coupling:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x ~5 mL) to remove all excess reagents.[5]

    • The resin is now ready for the next deprotection cycle.

  • Monitoring (Optional but Recommended):

    • After the post-coupling wash, take a few beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete coupling reaction. A positive result (blue beads) indicates free amines are still present, and a re-coupling may be necessary.[11][21]

Final Cleavage and Peptide Isolation
  • Final Deprotection and Washing:

    • After the final coupling cycle, perform the Fmoc deprotection and washing steps as described above to remove the last N-terminal Fmoc group.

    • Wash the resin thoroughly with DCM (5 x ~5 mL) and dry the resin under vacuum for at least 1 hour.[8]

  • Cleavage from Resin:

    • Add the freshly prepared cleavage cocktail (e.g., TFA/H₂O/TIPS, ~5-10 mL) to the dry resin.

    • Agitate at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution away from the resin beads into a centrifuge tube containing cold diethyl ether (~40 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the tube to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash twice.[5]

    • Dry the final peptide pellet under vacuum. The crude peptide can then be purified by RP-HPLC.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base lability and acid stability provides an orthogonal protection scheme that is mild, efficient, and compatible with a vast array of amino acid modifications and sensitive functional groups.[2][5] This has made Fmoc-SPPS the predominant method for both research-scale and large-scale pharmaceutical peptide production.[12] A thorough understanding of the Fmoc group's chemistry, the associated reaction mechanisms, and the quantitative impact of reagent selection is critical for any scientist or professional aiming to successfully synthesize high-quality peptides for therapeutic or research applications.

References

The Dynamics of the Proteome: An In-depth Technical Guide to Deuterium-Labeled Amino Acids in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, the proteome is a dynamic entity, constantly in flux. The synthesis, degradation, and modification of proteins are tightly regulated processes that dictate cellular responses to stimuli and underlie both normal physiology and disease states. Understanding these dynamics is paramount for developing effective therapeutic strategies. This technical guide delves into the core applications of deuterium-labeled amino acids in proteomics, providing a powerful toolkit for researchers to unravel the complexities of protein turnover and its role in cellular signaling and drug development.

Heavy water (D₂O) labeling, a form of metabolic labeling, offers a robust and cost-effective method for tracking the lifecycle of proteins.[1][2] Unlike other stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), which relies on specially formulated media, D₂O can be readily incorporated into standard cell culture conditions, minimizing potential secondary metabolic effects.[2] Deuterium from D₂O is incorporated into the non-essential amino acids during their biosynthesis, which are then utilized in the synthesis of new proteins.[2][3] This "tagging" of nascent proteins allows for the precise measurement of their synthesis and degradation rates using mass spectrometry.

Core Applications in Proteomics

The versatility of deuterium labeling lends itself to a wide array of applications in proteomics research, including:

  • Quantitative Analysis of Protein Turnover: By tracking the rate of deuterium incorporation into peptides over time, researchers can calculate the synthesis and degradation rates of individual proteins on a proteome-wide scale.[1][2] This provides a global view of protein homeostasis and how it is altered in different cellular states or in response to therapeutic interventions.

  • Metabolic Labeling Studies: D₂O labeling serves as a powerful tool to trace metabolic pathways and understand how nutrient availability and cellular metabolism influence the proteome. The incorporation of deuterium into non-essential amino acids is directly linked to central carbon metabolism, providing a window into the metabolic state of the cell.[2]

  • Drug Discovery and Development: Understanding how a drug candidate affects protein turnover can provide crucial insights into its mechanism of action and potential off-target effects. Deuterium labeling can be employed to assess the impact of a drug on the synthesis or degradation of its target protein, as well as other proteins in the pathway.[4][5] This information is invaluable for target validation, lead optimization, and toxicity assessment.

Experimental Workflow and Methodologies

A typical experimental workflow for studying protein turnover using D₂O labeling involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture d2o_labeling 2. D₂O Labeling cell_culture->d2o_labeling cell_lysis 3. Cell Lysis & Protein Extraction d2o_labeling->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant protein_digest 5. In-solution Digestion protein_quant->protein_digest lc_ms 6. LC-MS/MS Analysis protein_digest->lc_ms data_analysis 7. Data Analysis & Turnover Calculation lc_ms->data_analysis

Caption: A generalized experimental workflow for proteome-wide turnover analysis using D₂O labeling.
Detailed Experimental Protocols

1. Cell Culture and D₂O Labeling

  • Cell Culture: Cells are cultured under standard conditions appropriate for the cell line.

  • D₂O Labeling: The culture medium is supplemented with a final concentration of 4-8% D₂O. It is crucial to pre-dilute the D₂O in the medium before adding it to the cells to ensure uniform labeling.[6] Cells are then incubated for various time points (e.g., 0, 6, 12, 24, 48 hours) to allow for the incorporation of deuterium into newly synthesized proteins.

2. Protein Extraction and Digestion

  • Cell Lysis: After the labeling period, cells are harvested and lysed to extract total protein. A common lysis buffer is RIPA buffer, but the choice may vary depending on the specific proteins of interest.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the BCA assay.

  • In-solution Trypsin Digestion:

    • Denaturation and Reduction: An aliquot of protein (e.g., 100 µg) is denatured in a buffer containing urea and reduced with dithiothreitol (DTT) at 37°C for 1 hour.[7][8]

    • Alkylation: Cysteine residues are alkylated by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.[7][8]

    • Digestion: The sample is diluted to reduce the urea concentration, and sequencing-grade modified trypsin is added at a 1:50 (trypsin:protein) ratio. The digestion is carried out overnight at 37°C.[7][9]

    • Quenching: The digestion is stopped by adding formic acid to a final concentration of 1%.[7][9]

    • Desalting: The resulting peptide mixture is desalted using a C18 solid-phase extraction column before LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography: Peptides are separated using a nano-flow liquid chromatography system with a reversed-phase column. A gradient of increasing acetonitrile concentration is used to elute the peptides.

  • Mass Spectrometry: The eluted peptides are ionized using electrospray ionization and analyzed in a high-resolution mass spectrometer.

    • Data-Dependent Acquisition (DDA): The mass spectrometer is typically operated in DDA mode.[10] A full MS scan is acquired to measure the mass-to-charge ratio (m/z) of the intact peptide ions, followed by several MS/MS scans of the most abundant precursor ions to obtain fragmentation data for peptide identification.

    • Key Parameters:

      • MS1 Resolution: ≥ 60,000 to resolve the isotopic envelopes of the deuterium-labeled peptides.[11]

      • MS/MS Resolution: ≥ 15,000.[10]

      • Collision Energy: Normalized collision energy (NCE) is typically set around 25-30.[10]

4. Data Analysis

  • Peptide Identification: The raw MS/MS data is searched against a protein database using a search engine like Mascot or Sequest to identify the peptide sequences.

  • Quantification of Deuterium Incorporation: The extent of deuterium labeling for each peptide is determined by analyzing the isotopic distribution in the MS1 spectra. Software tools like d2ome are used to calculate the mole percent excess of deuterium.[11]

  • Protein Turnover Rate Calculation: The rate of protein synthesis (k_syn) is calculated by fitting the time-course data of deuterium incorporation to a single exponential model. The protein half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k_syn.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing deuterium-labeled amino acids for proteomic analysis.

Table 1: Comparison of Deuterium Labeling (D₂O) and SILAC for Protein Turnover Analysis

FeatureDeuterium Labeling (D₂O)SILACReference(s)
Labeling Principle Metabolic labeling via biosynthesis of non-essential amino acidsMetabolic labeling with heavy isotope-labeled essential amino acids[2][12]
Multiplexing Primarily temporal (time-course)Can be used for comparing multiple conditions simultaneously[12]
Cost LowHigh (requires specialized media and amino acids)[3]
Metabolic Perturbation Minimal at low concentrationsPotential for metabolic artifacts[2]
Reproducibility (CV) ~8% (MALDI-TOF/TOF)Lower variance than 2-DE image analysis[13]

Table 2: Number of Exchangeable Hydrogens (Deuterium Labeling Sites) for Non-Essential Amino Acids in Cultured Human Cells

Amino AcidNumber of Exchangeable HydrogensReference(s)
Alanine~2[2]
Aspartate~2[2]
Asparagine~2[2]
Glutamate~3-4[2]
Glutamine~3-4[2]
Glycine~2[2]
Proline~4[2]
Serine~2[2]

Note: The number of exchangeable hydrogens can vary slightly between different cell lines and culture conditions.[2]

Visualization of Signaling Pathways and Experimental Workflows

The dynamic nature of signaling pathways makes them ideal targets for investigation using deuterium labeling. By measuring the turnover of key signaling proteins, researchers can gain insights into how these pathways are regulated.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[4][14] It integrates signals from growth factors, nutrients (especially amino acids), and energy status to control protein synthesis and degradation.[14] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.[4]

Deuterium labeling can be used to study the dynamics of the mTOR pathway by:

  • Measuring the synthesis and degradation rates of key pathway components (e.g., mTOR, Raptor, Rictor) under different conditions.

  • Assessing the impact of mTOR inhibitors on the turnover of downstream effectors involved in protein synthesis (e.g., S6K, 4E-BP1).

mtor_pathway cluster_mTORC1 mTORC1 Complex growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 amino_acids Amino Acids (Deuterium Labeled) amino_acids->mTORC1 energy_status Energy Status (ATP) energy_status->mTORC1 Raptor Raptor mTOR mTOR mLST8 mLST8 protein_synthesis Protein Synthesis (Measured by D₂O incorporation) mTORC1->protein_synthesis Activates autophagy Autophagy mTORC1->autophagy Inhibits

Caption: The mTOR signaling pathway, highlighting how deuterium-labeled amino acids can be used to measure its output.

Conclusion

Deuterium-labeled amino acids, particularly through the use of heavy water, provide a powerful and accessible method for interrogating the dynamic nature of the proteome. This technical guide has outlined the core applications, provided detailed experimental protocols, and presented quantitative data to facilitate the adoption of this technique in research and drug development. By enabling the precise measurement of protein turnover, deuterium labeling offers a unique window into the complex regulatory networks that govern cellular function, paving the way for new discoveries and therapeutic innovations.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble solid support.[1][2] This methodology, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures and the feasibility of automation.[1][2] The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a resin.[3][4] Excess reagents and soluble by-products are easily removed by filtration and washing, which drives the reactions to near completion.[1][5]

The most prevalent strategy in SPPS today is based on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids.[2][6] This approach, known as Fmoc/tBu chemistry, utilizes the base-lability of the Fmoc group and the acid-lability of the side-chain protecting groups (typically tert-butyl based), creating an orthogonal protection scheme.[3][7] This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of α-amino group deprotection.[3]

The Core Principles of Fmoc SPPS

The Fmoc SPPS process is a cyclical procedure involving several key steps: deprotection, activation, coupling, and washing.

  • Solid Support (Resin): The synthesis begins with the C-terminal amino acid attached to an insoluble polymeric support, or resin.[1] The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[8] Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[2][8] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites.[2][8]

  • The Fmoc Protecting Group: The Fmoc group shields the α-amino group of the incoming amino acid, preventing unwanted side reactions during peptide bond formation.[2][9] It is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[9][10][11]

  • Side-Chain Protection: Amino acids with reactive side chains (e.g., Lys, Asp, Cys) require additional "permanent" protecting groups that are stable to the conditions of Fmoc deprotection.[1] These groups are typically acid-labile and are removed during the final cleavage step.[3]

The Fmoc SPPS Cycle

The synthesis of a peptide chain proceeds through a series of repeated cycles, with each cycle adding one amino acid residue. A general cycle consists of the following steps:

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a solution of a secondary amine base, most commonly 20% piperidine in DMF.[8][9] This exposes a free amine group for the next coupling reaction.[9] The completion of this step can be monitored by UV spectroscopy, as the byproduct, dibenzofulvene-piperidine adduct, has a strong UV absorbance.[12][13]

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene byproduct.[14]

  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated in solution and then added to the resin.[1] Activation converts the carboxylic acid into a more reactive species, facilitating the formation of the peptide bond with the free amine on the resin-bound peptide.[5] A variety of coupling reagents are available to mediate this reaction.[4]

  • Washing: The resin is again washed to remove excess reagents and byproducts from the coupling reaction.[3]

This cycle is repeated until the desired peptide sequence is assembled.

Chemical Mechanisms and Visualizations

The Fmoc SPPS Workflow

The cyclical nature of Fmoc SPPS is illustrated in the following workflow diagram.

SPPS_Workflow start Start: Resin with C-terminal Fmoc-Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 cycle Repeat Cycle for next Amino Acid wash2->cycle Continue Synthesis final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage End of Synthesis cycle->deprotection product Purified Peptide final_cleavage->product

Fmoc Solid-Phase Peptide Synthesis Workflow
Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[12] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[11] The highly reactive dibenzofulvene is then trapped by the secondary amine to form a stable adduct.[11]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->Adduct

Mechanism of Fmoc Deprotection by Piperidine
Mechanism of Peptide Bond Formation (Coupling)

Peptide bond formation requires the activation of the carboxylic acid of the incoming Fmoc-amino acid.[5] This is typically achieved using coupling reagents, which form a reactive intermediate that is readily attacked by the nucleophilic free amine of the resin-bound peptide.[5] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, are commonly used.[13][15] The additive minimizes side reactions, such as racemization.[4]

Coupling_Mechanism Fmoc_AA Fmoc-AA-COOH Active_Ester Activated Intermediate (e.g., HOBt-ester) Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Free_Amine H2N-Peptide-Resin Free_Amine->Peptide_Bond New_Peptide Fmoc-AA-Peptide-Resin Peptide_Bond->New_Peptide Byproducts Byproducts (e.g., DCU) Peptide_Bond->Byproducts

References

An In-depth Technical Guide to Isotopic Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques for quantitative mass spectrometry. It covers the core principles, detailed experimental protocols for key methods, data interpretation, and applications in research and drug development.

Core Principles of Isotopic Labeling

Isotopic labeling is a technique used to track molecules through a system, such as a chemical reaction or a biological pathway.[1] In the context of mass spectrometry, it involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N).[1][2] This substitution creates a mass difference that can be detected by a mass spectrometer, allowing for the differentiation and quantification of molecules from different samples within a single analysis.[1][3]

The fundamental principle lies in the chemical equivalence of isotopes; they share identical electronic configurations and reactivity.[2] This ensures that the labeled molecules behave identically to their unlabeled counterparts in biological and chemical processes. The mass spectrometer then measures the intensity of the signals from the "light" (unlabeled) and "heavy" (labeled) versions of the same molecule, and the ratio of these intensities provides a precise measure of their relative abundance.[3]

Major Isotopic Labeling Strategies

Isotopic labeling strategies can be broadly categorized into three main types: metabolic labeling, chemical labeling, and enzymatic labeling.[4] Each approach has distinct advantages and is suited for different experimental designs.

Metabolic Labeling: SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in a specialized medium containing "heavy" isotopically labeled amino acids.[5][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[5] This method is highly accurate because it allows for the combination of different cell populations at the very beginning of the experimental workflow, minimizing procedural errors.[5][7]

  • Cell Culture Preparation: Two populations of cells are cultured. One ("light") is grown in standard medium, while the other ("heavy") is grown in a medium where a specific essential amino acid (e.g., L-arginine) is replaced with its heavy isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).

  • Complete Incorporation: Cells are cultured for a sufficient number of doublings (typically at least five) to ensure complete incorporation of the labeled amino acid into the proteome. This can be verified by a preliminary mass spectrometry analysis.[6]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, the other serves as a control).

  • Sample Combination and Lysis: The "light" and "heavy" cell populations are combined in a 1:1 ratio. The mixed cells are then lysed to extract the proteins.

  • Protein Digestion: The extracted protein mixture is digested into smaller peptides using a protease, most commonly trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides—the light and heavy versions—that are chemically identical but differ in mass.

  • Data Analysis: The relative abundance of the proteins is determined by comparing the signal intensities of the light and heavy peptide pairs.[6]

Chemical Labeling: iTRAQ and TMT

Chemical labeling involves the in vitro derivatization of proteins or peptides with tags containing stable isotopes.[8] Isobaric tags, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are the most common reagents for this approach.[9][10] These tags are designed to be isobaric, meaning they have the same total mass.[11] Peptides from different samples are labeled with different isobaric tags. In the initial MS scan, all labeled versions of a peptide appear as a single peak.[3][8] However, upon fragmentation (MS/MS), the tags break apart to yield unique "reporter ions" of different masses, the intensities of which are used for quantification.[10][11][12]

  • Protein Extraction and Digestion: Protein extracts are isolated from different samples (e.g., cells, tissues). The proteins are then reduced, alkylated, and digested into peptides, typically with trypsin.[10][13]

  • Peptide Labeling: Each peptide digest is individually labeled with a different iTRAQ or TMT reagent. These reagents covalently attach to the N-termini and lysine side chains of the peptides.[10][12]

  • Sample Pooling: The labeled peptide samples are then combined into a single mixture.[10]

  • Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the mixed peptide sample is often fractionated using techniques like strong cation exchange (SCX) or high pH reverse-phase chromatography.[12][14]

  • LC-MS/MS Analysis: The sample (or each fraction) is analyzed by high-resolution LC-MS/MS.[10]

  • Data Analysis: During MS/MS analysis, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide and, by extension, the protein from which it originated across the different samples.[11][15]

Other Labeling Methods
  • Dimethyl Labeling: This is a cost-effective chemical labeling method that introduces stable isotopes to the N-terminus of peptides and the ε-amino group of lysine residues through reductive amination.[16][17][18] It is a rapid and reliable procedure applicable to a wide range of sample types.[16][19]

  • Enzymatic Labeling (¹⁸O Labeling): This method uses an enzyme, such as trypsin, to catalyze the incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminus of each peptide during protein digestion.[20][21] This results in a 4 Dalton mass shift between the labeled and unlabeled peptides, allowing for relative quantification.[21][22]

Data Presentation and Comparison of Techniques

Quantitative data from isotopic labeling experiments is typically presented as ratios of protein abundance between different states (e.g., treated vs. control). The choice of labeling technique depends on the specific experimental needs, sample type, and desired level of multiplexing.

FeatureSILACiTRAQ / TMTDimethyl Labeling¹⁸O Labeling
Labeling Stage In vivo (Metabolic)In vitro (Chemical)In vitro (Chemical)In vitro (Enzymatic)
Principle Metabolic incorporation of heavy amino acidsIsobaric tags with reporter ionsReductive amination of primary aminesEnzymatic incorporation of ¹⁸O at C-terminus
Multiplexing Up to 3-plex (typically)Up to 18-plexUp to 3-plex2-plex
Accuracy Very high; mixing occurs at the start of the workflow[5][7]High, but susceptible to ratio distortion[23]Good, cost-effective[16]Good, but can have incomplete labeling[24]
Sample Type Dividing cells in culture[7]Virtually any protein/peptide sample[16][25]Virtually any sample[16]Any protein sample
Cost High (labeled media and amino acids)High (reagents are expensive)[17]Low (inexpensive reagents)[16][18]Moderate
Key Advantage High precision due to early-stage sample mixing[7]High multiplexing capability[23][26]Cost-effective and robust[4]Specific C-terminal labeling
Key Disadvantage Limited to metabolically active, dividing cells[7][17]Can suffer from ratio compression/distortion[7][23]Lower multiplexing than iTRAQ/TMTPotential for incomplete labeling and back-exchange[24]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleA Sample A (e.g., Control) Labeling Introduce Stable Isotopes (Metabolic, Chemical, or Enzymatic) SampleA->Labeling 'Light' Label SampleB Sample B (e.g., Treated) SampleB->Labeling 'Heavy' Label Combine Combine Samples Labeling->Combine LCMS LC-MS/MS Analysis Combine->LCMS Quant Protein Identification & Quantification LCMS->Quant

SILAC_Workflow cluster_culture 1. Cell Culture & Labeling cluster_process 2. Processing cluster_analysis 3. Analysis LightCulture Cell Population 1 (Normal 'Light' Amino Acids) Combine Combine Cell Populations (1:1) LightCulture->Combine HeavyCulture Cell Population 2 ('Heavy' Isotopic Amino Acids) HeavyCulture->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantify Light/Heavy Peptide Ratios LCMS->Data

Applications in Drug Development

Isotopic labeling combined with mass spectrometry is a powerful tool in pharmaceutical research, providing critical insights into drug efficacy, mechanism of action, and safety.[27][28]

  • Target Engagement and Validation: Researchers can quantify changes in protein expression or post-translational modifications in response to a drug candidate, helping to confirm that the drug is interacting with its intended target.

  • Biomarker Discovery: By comparing the proteomes of healthy versus diseased states, or treated versus untreated samples, scientists can identify proteins that serve as biomarkers for disease progression or drug response.[29]

  • Pharmacokinetics (ADME): Stable isotope labeling is used extensively in studies of absorption, distribution, metabolism, and excretion (ADME).[27][28][30] By administering a labeled version of a drug, its journey and transformation within an organism can be precisely tracked, providing crucial data for determining dosage and assessing safety.[27][30]

  • Off-Target Effect Analysis: Quantitative proteomics can reveal unintended changes in protein expression, helping to identify potential off-target effects and predict adverse reactions early in the development process.

  • Dynamic Proteomics: In vivo labeling techniques allow for the measurement of protein synthesis and turnover rates, offering a dynamic view of how a drug affects cellular processes over time.[29]

References

Physical and chemical characteristics of deuterated D-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated D-Alanine is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Alanine. In this molecule, one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution imparts unique physicochemical properties that make deuterated D-Alanine a valuable tool in a variety of scientific disciplines, particularly in drug discovery and development, metabolic research, and structural biology.[1][][3] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can alter the metabolic fate of drug candidates, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[] Furthermore, the distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signals of deuterated compounds provide powerful probes for elucidating metabolic pathways and protein structures.[1][3]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated D-Alanine, detailed experimental methodologies for its synthesis and analysis, and insights into its role in biological signaling pathways.

Physical and Chemical Characteristics

The physical and chemical properties of deuterated D-Alanine are crucial for its application in research and development. The degree and position of deuteration can influence these characteristics. The following tables summarize the key properties of various deuterated forms of D-Alanine, compiled from available data.

Table 1: General Properties of Deuterated D-Alanine Variants

PropertyD-Alanine-d3D-Alanine-2,3,3,3-d4
Chemical Formula C₃H₄D₃NO₂[4]C₃H₃D₄NO₂
Molecular Weight 92.11 g/mol [5][6]93.12 g/mol [7]
Appearance White to off-white solidSolid
Isotopic Purity ≥99% deuterated forms (d₁-d₃)[4]98 atom % D
Assay -99% (CP)

Table 2: Physicochemical Properties of Deuterated D-Alanine Variants

PropertyD-Alanine-d3D-Alanine-2,3,3,3-d4Non-Deuterated D-Alanine (for comparison)
Melting Point Not specified289 °C (dec.)291-297 °C (dec.)[8]
Boiling Point Not specifiedNot specified212.9 ± 23.0 °C (Predicted)[8]
Solubility Soluble in PBS (pH 7.2): 5 mg/mL[4]Not specifiedEasily soluble in water, slightly soluble in ethanol[8]
Optical Activity Not specified[α]25/D +14.5°, c = 2 in 1 M HCl (for L-Alanine-d4)[α]25/D -14.6° (c=10, 6N HCl)[8]
pKa Not specifiedNot specifiedNot specified

Experimental Protocols

The synthesis and analysis of deuterated D-Alanine require specific methodologies to ensure high isotopic enrichment and enantiomeric purity.

Synthesis of Deuterated D-Alanine

Several methods exist for the synthesis of deuterated amino acids, with the choice of method depending on the desired deuteration pattern and stereochemistry.

1. Metal-Catalyzed Hydrogen-Deuterium Exchange:

A common and efficient method for introducing deuterium is through metal-catalyzed hydrogen-deuterium (H/D) exchange in heavy water (D₂O).[3][9][10]

  • Principle: A transition metal catalyst, such as Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C), facilitates the exchange of protons for deuterons at various positions on the amino acid backbone and side chain.[9][10]

  • General Protocol:

    • The starting material (non-deuterated D- or L-Alanine) is dissolved in D₂O.

    • A catalytic amount of the metal catalyst (e.g., 5% Ru/C) is added to the solution.[3]

    • The reaction mixture is heated under a deuterium or hydrogen atmosphere for a specified period (e.g., 12 hours at 70°C).[3] The temperature and reaction time can be optimized to achieve the desired level of deuteration.[9]

    • Upon completion, the catalyst is removed by filtration.

    • The deuterated product is isolated from the solution, often involving pH adjustment and ion-exchange chromatography for purification.

2. Enzymatic Synthesis:

Enzymatic methods offer high stereoselectivity and can be used for the synthesis of specific enantiomers of deuterated D-Alanine.

  • Principle: Enzymes such as alanine racemase can be used to interconvert L- and D-alanine. When the reaction is carried out in D₂O, deuterium can be incorporated at the α-carbon.[11] Engineered transaminases can also be employed for the asymmetric synthesis of D-amino acids from α-keto acids in the presence of a deuterium donor.[11]

  • General Protocol (using Alanine Racemase):

    • L-Alanine is incubated with alanine racemase in a buffered D₂O solution.

    • The enzyme catalyzes the reversible conversion of L-Alanine to D-Alanine, with deuterium incorporation at the α-position during the reaction.

    • The reaction is allowed to proceed until equilibrium is reached.

    • The deuterated D-Alanine is then separated from the remaining L-Alanine using chiral chromatography techniques.

Purification and Chiral Resolution

Achieving high enantiomeric purity is critical for many applications of deuterated D-Alanine.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used method for separating D- and L-enantiomers of amino acids.[3][12]

  • Enzymatic Resolution: This method involves the use of an enzyme that selectively acts on one enantiomer, allowing for the separation of the other. For example, an enzyme that specifically acylates L-alanine can be used, and the resulting N-acetyl-L-alanine can be separated from the unreacted D-alanine.[3]

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for determining the extent and position of deuteration.

  • ¹H NMR: The disappearance or reduction in the intensity of proton signals directly corresponds to the degree of deuteration at specific sites. For non-deuterated D-Alanine in D₂O, the ¹H NMR spectrum shows a quartet for the α-proton around 3.79 ppm and a doublet for the methyl protons around 1.48 ppm.[13][14] In deuterated D-Alanine, the corresponding proton signals will be absent or significantly reduced.

  • ¹³C NMR: Deuteration can cause a slight upfield shift in the ¹³C NMR signals of adjacent carbons and can lead to splitting of the carbon signal due to C-D coupling. The ¹³C NMR spectrum of non-deuterated D-Alanine shows signals for the carboxyl carbon (~176 ppm), the α-carbon (~52 ppm), and the methyl carbon (~19 ppm).[15][16]

2. Mass Spectrometry (MS):

MS is used to confirm the molecular weight of the deuterated compound and to quantify the overall deuterium incorporation.

  • Principle: The mass of the deuterated D-Alanine will be higher than that of its non-deuterated counterpart by the number of deuterium atoms incorporated (mass of D ≈ 2.014 amu, mass of H ≈ 1.008 amu).

  • Analysis: The mass spectrum will show a shift in the molecular ion peak corresponding to the mass increase from deuteration. The isotopic distribution of the molecular ion cluster can be used to calculate the average deuterium incorporation.

Signaling Pathways and Biological Relevance

While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids, including D-Alanine, are increasingly recognized for their important biological roles.

Bacterial Cell Wall Synthesis

D-Alanine is an essential component of the peptidoglycan layer of bacterial cell walls, providing structural integrity.[17] This metabolic pathway is a key target for antibiotics.

  • Pathway:

    • L-Alanine is converted to D-Alanine by the enzyme alanine racemase.

    • Two molecules of D-Alanine are then ligated by D-alanine-D-alanine ligase to form the D-Ala-D-Ala dipeptide.

    • This dipeptide is subsequently incorporated into the peptidoglycan precursor, which is then transported across the cell membrane and cross-linked into the growing cell wall.

The critical role of D-Alanine in bacterial survival makes the enzymes involved in its metabolism attractive targets for the development of novel antibacterial agents.[17] Deuterated D-Alanine can be used as a probe to study the kinetics and mechanisms of these enzymes.

Bacterial_D_Alanine_Metabolism L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase D_Ala_D_Ala D-Alanyl-D-Alanine D_Alanine->D_Ala_D_Ala D-alanine-D-alanine ligase Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan

Bacterial D-Alanine Metabolic Pathway

Mammalian Signaling

Recent research has revealed the presence and functional significance of D-Alanine in mammalian systems, challenging the long-held belief that D-amino acids are exclusive to lower organisms.

  • Endocrine System: D-Alanine is found in relatively high concentrations in the pituitary gland and pancreas.[18] Its presence in ACTH-secreting cells and pancreatic β-cells suggests a role in the regulation of blood glucose.[18]

  • Nervous System: D-Alanine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in synaptic plasticity and memory formation.[19]

  • Circadian Rhythm: D-Alanine levels in blood and urine exhibit a circadian rhythm, and it has been shown to modulate circadian signaling.[19]

The precise mechanisms of D-Alanine signaling in mammals are still under investigation. Deuterated D-Alanine serves as a crucial tracer for studying its absorption, distribution, metabolism, and excretion (ADME) in vivo, helping to unravel its physiological and pathological roles.[19][20]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Resolution cluster_analysis Analysis Start Non-deuterated D-Alanine Reaction Metal-Catalyzed H/D Exchange (e.g., Ru/C in D₂O) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Chromatography Chiral HPLC Filtration->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS Mass Spectrometry Chromatography->MS Product Pure Deuterated D-Alanine NMR->Product MS->Product

General Experimental Workflow for Deuterated D-Alanine

Conclusion

Deuterated D-Alanine is a versatile and powerful tool for researchers in drug development, biochemistry, and medicine. Its unique physical and chemical properties, stemming from isotopic substitution, enable detailed investigations into metabolic pathways, enzyme mechanisms, and biological signaling. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for its application in a wide range of research endeavors. As our understanding of the biological roles of D-amino acids continues to expand, the importance of deuterated analogues like D-Alanine in advancing scientific knowledge and developing novel therapeutics is set to grow.

References

A Technical Guide to D-Alanine-2,3,3,3-D4-N-fmoc: Suppliers, Pricing, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise incorporation of isotopically labeled amino acids is crucial for a variety of analytical and developmental applications. This guide provides an in-depth overview of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and Fmoc-protected version of D-alanine. This document details commercially available suppliers, current pricing, and key technical data. Furthermore, it outlines detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), complete with workflow and pathway diagrams to facilitate experimental design and execution.

Supplier and Pricing Information

The availability and cost of this compound are critical considerations for project planning and budgeting. The following table summarizes information from prominent suppliers. Prices are subject to change and should be confirmed with the respective vendors.

SupplierProduct NumberPurity/Isotopic EnrichmentAvailable QuantitiesPrice (USD)Storage Conditions
C/D/N IsotopesD-666799% Enantiomeric Purity, 98 atom % D50 mg, 100 mg~
250(50mg),250 (50mg), ~250(50mg),
415 (100mg)
Room temperature[1]
ClearsynthCS-C-01138Not specifiedInquire for detailsInquire for pricingRefrigerator (2-8°C)[2]
BOC SciencesNot specifiedNot specifiedInquire for detailsInquire for pricingNot specified

Note: Pricing is approximate and was converted from CAD for C/D/N Isotopes at the time of this writing. Researchers should request formal quotes for accurate and up-to-date pricing.

Key Technical Specifications

A comprehensive understanding of the technical specifications of this compound is essential for its proper handling and application.

PropertyValueReference
Molecular Formula C₁₈H₁₃D₄NO₄[2]
Molecular Weight 315.36 g/mol [1][2]
Isotopic Enrichment ≥98 atom % D[1]
Enantiomeric Purity ≥99%[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMF, NMPGeneral knowledge
Storage Store at room temperature or refrigerated (2-8°C), desiccated, and protected from light.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key research areas.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis protocols. The workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Place the resin in a reaction vessel and wash it three times with N,N-dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Fmoc Deprotection Workflow
  • In a separate vial, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

  • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin (Kaiser) test.

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.

Amino_Acid_Coupling Deprotected_Peptide Resin-Bound Peptide (Free Amine) Coupling_Step Peptide Bond Formation Deprotected_Peptide->Coupling_Step Activated_AA Activated Fmoc-D-Ala-d4 (with HBTU/DIPEA) Activated_AA->Coupling_Step Coupled_Peptide Resin-Bound Peptide (Extended by one residue) Coupling_Step->Coupled_Peptide Wash_Step DMF Wash Coupled_Peptide->Wash_Step Ready_for_Deprotection Ready for Next Deprotection Cycle Wash_Step->Ready_for_Deprotection

Amino Acid Coupling Workflow
  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of D-Alanine-2,3,3,3-D4 provides a unique probe for structural and dynamic studies of peptides by NMR. The deuterium substitution simplifies proton NMR spectra and can be used to probe specific interactions.

  • Dissolve the purified peptide containing D-Alanine-2,3,3,3-D4 in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

  • Transfer the sample to a high-quality NMR tube.

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire 2D NMR spectra, such as COSY, TOCSY, and NOESY, to assign proton resonances and determine the three-dimensional structure of the peptide. The absence of signals from the deuterated positions of the D-alanine residue will aid in spectral assignment.

  • For dynamic studies, consider acquiring relaxation experiments (T₁, T₂) to probe molecular motion at the site of the deuterated alanine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for verifying the successful incorporation of D-Alanine-2,3,3,3-D4 and for use in quantitative proteomics studies.

  • For intact mass analysis, dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1-10 pmol/µL.

  • For peptide mapping or fragmentation analysis, the peptide may require enzymatic digestion (e.g., with trypsin) prior to MS analysis.

  • Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to determine the accurate mass of the peptide. The observed mass should correspond to the theoretical mass calculated with the incorporation of the four deuterium atoms.

  • Perform tandem mass spectrometry (MS/MS) to sequence the peptide and confirm the location of the D-Alanine-2,3,3,3-D4 residue. The fragmentation pattern will show a mass shift of +4 Da for fragments containing the deuterated alanine.

Analytical_Workflow cluster_SPPS Peptide Synthesis cluster_Analysis Analysis SPPS Solid-Phase Peptide Synthesis with Fmoc-D-Ala-d4 Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification NMR NMR Spectroscopy (Structure & Dynamics) Purification->NMR MS Mass Spectrometry (Verification & Quantification) Purification->MS

Overall Experimental Workflow

Conclusion

This compound is a valuable tool for researchers in peptide chemistry, structural biology, and drug development. Its commercial availability and the well-established protocols for its use in SPPS, NMR, and MS make it an accessible reagent for a wide range of applications. This guide provides the foundational information required to source and effectively utilize this deuterated amino acid in a research setting. For specific applications, further optimization of the outlined protocols may be necessary to achieve the desired experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using D-Alanine-2,3,3,3-D4-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the successful incorporation of D-Alanine-2,3,3,3-D4-N-fmoc into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of this deuterated D-amino acid can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic candidates.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, enabling the stepwise assembly of amino acids on a solid support.[1][2] The use of the Fmoc/tBu strategy is widely adopted due to its milder reaction conditions compared to the Boc/Bzl approach.[3][4] The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a key strategy to improve the pharmacokinetic properties of peptide-based drugs. D-amino acids are resistant to degradation by endogenous proteases, leading to a longer in vivo half-life.[5][6] Furthermore, isotopic labeling with deuterium (D) can be a valuable tool for pharmacokinetic studies and for probing peptide structure and metabolism.[7]

This guide details the methodology for incorporating this compound into a peptide chain, covering resin preparation, deprotection, coupling, and cleavage steps.

Data Presentation: Expected Performance in Fmoc-SPPS

While specific comparative data for the coupling efficiency of this compound versus its non-deuterated counterpart is not extensively published, the protocols outlined below are designed to achieve high coupling yields, typically comparable to standard Fmoc-amino acids. Successful incorporation is dependent on factors such as the chosen coupling reagents, reaction time, and the nature of the peptide sequence.

ParameterExpected RangeNotes
Coupling Efficiency per Step >99%Can be monitored using qualitative tests like the Kaiser test or quantitative methods like UV monitoring of Fmoc deprotection.[8] In cases of difficult couplings, extended reaction times or the use of more potent coupling reagents may be necessary.
Overall Crude Peptide Purity (by HPLC) 60-90%Highly sequence-dependent. Aggregation-prone sequences may result in lower purity. Purification by reverse-phase HPLC is typically required to achieve >95% purity.[9]
Overall Peptide Yield (after purification) 10-40%Dependent on the length of the peptide, the number of purification steps, and the efficiency of each synthetic step.[10][11]

Experimental Protocols

The following protocols are based on standard and widely accepted Fmoc-SPPS procedures.[2][12][13]

Resin Selection and Preparation
  • Resin Choice : The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is appropriate.

  • Swelling : Before the first amino acid is coupled, the resin must be swelled in a suitable solvent.

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a solution of piperidine in DMF.

  • To the swelled resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

The following is a standard coupling protocol using HBTU/DIPEA. Other coupling reagents such as HATU, HCTU, or DIC/HOBt can also be used.[2]

  • Activation Solution : Prepare a solution of this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Activation : Add DIPEA (6-10 equivalents) to the activation solution and agitate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction : Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring : The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing : After the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.

  • Washing : Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.

  • Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation : Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying : Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.[9]

Experimental Workflow and Signaling Pathway Diagrams

SPPS Workflow

The following diagram illustrates the key steps in the Solid-Phase Peptide Synthesis of a peptide containing D-Alanine-2,3,3,3-D4.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-D-Ala(d4)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-SPPS.
Signaling Pathway Example: D-Amino Acid Modulation of NMDA Receptor Signaling

While a specific signaling pathway for a peptide containing D-Alanine-2,3,3,3-D4 is not yet elucidated, the involvement of other D-amino acids in crucial biological processes is well-documented. A prominent example is the role of D-serine as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and neurotransmission.[5][14] The incorporation of D-amino acids can therefore be a strategy to modulate such pathways with more stable peptide analogs. The following diagram illustrates the NMDA receptor signaling pathway.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R D_Serine D-Serine (Co-agonist) D_Serine->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB PKC->CREB NO Nitric Oxide (NO) nNOS->NO LTP Long-Term Potentiation (Synaptic Plasticity) CREB->LTP

Caption: NMDA receptor signaling pathway.

Conclusion

The incorporation of this compound into synthetic peptides is a valuable strategy for enhancing their stability and utility in research and drug development. The protocols provided herein, based on standard Fmoc-SPPS chemistry, offer a robust framework for the successful synthesis of such modified peptides. While direct quantitative comparisons with the non-deuterated analog are not widely available, adherence to these optimized procedures should result in high-quality peptides suitable for a range of applications. The provided example of D-serine's role in NMDA receptor signaling highlights the potential for D-amino acid-containing peptides to modulate key biological pathways.

References

Application Notes and Protocols for LC-MS Quantification of L-Alanine Using D-Alanine-2,3,3,3-D4-N-fmoc as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine is a non-essential amino acid central to several key metabolic processes, including the glucose-alanine cycle for transporting amino groups from muscle to the liver and as a precursor for hepatic gluconeogenesis.[1][2] Accurate quantification of alanine in biological matrices is crucial for studying metabolic disorders, monitoring disease progression, and in drug development. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for amino acid analysis.[3][4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS, as it effectively corrects for variations in sample preparation, chromatography, and ionization efficiency.[5]

This application note provides a detailed protocol for the quantification of L-alanine in biological samples using D-Alanine-2,3,3,3-D4-N-fmoc as an internal standard. The use of a deuterated and stereoisomeric internal standard ensures co-elution and similar ionization characteristics with the derivatized L-alanine analyte, leading to high accuracy and precision. Derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) enhances the hydrophobicity of alanine, improving its retention on reversed-phase HPLC columns and increasing ionization efficiency.[6][7]

Relevant Signaling Pathway: L-Alanine and AMPK Activation

L-alanine has been identified as a unique activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[8][9][10] Activation of AMPK by L-alanine can modulate systemic glucose metabolism, highlighting the importance of understanding alanine's role in metabolic signaling pathways.[8][9][10] The accurate measurement of L-alanine levels is therefore critical in research related to metabolic diseases such as obesity and type 2 diabetes.

Alanine_AMPK_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte L-Alanine_ext L-Alanine L-Alanine_int L-Alanine L-Alanine_ext->L-Alanine_int Transport ALT Alanine Transaminase (ALT) L-Alanine_int->ALT Pyruvate Pyruvate TCA_Cycle TCA Cycle Metabolites ↓ Pyruvate->TCA_Cycle alpha_KG α-Ketoglutarate alpha_KG->ALT Glutamate Glutamate ALT->Pyruvate ALT->Glutamate AMP_ATP_Ratio AMP/ATP Ratio ↑ TCA_Cycle->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Metabolic_Regulation Regulation of Glucose Metabolism p_AMPK->Metabolic_Regulation

Caption: L-Alanine signaling pathway leading to AMPK activation.

Experimental Workflow

The overall experimental workflow for the quantification of L-alanine using this compound as an internal standard is depicted below.

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Cell Lysate) Protein_Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Add_IS 3. Addition of Internal Standard (D-Alanine-d4-N-fmoc) Protein_Precipitation->Add_IS Derivatization 4. Fmoc-Cl Derivatization Add_IS->Derivatization LC_MS_Analysis 5. LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for L-alanine quantification.

Protocols

Materials and Reagents
  • L-Alanine (≥99%)

  • This compound (Internal Standard, IS)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Borate buffer (0.1 M, pH 9.0)

  • Biological matrix (e.g., human plasma, cell culture medium)

Standard Solution Preparation
  • L-Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-alanine in 10 mL of LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the L-alanine stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation and Derivatization
  • Sample Collection: Collect biological samples (e.g., 50 µL of plasma) and store at -80°C until analysis.

  • Protein Precipitation: To 50 µL of sample, calibration standard, or blank (water), add 150 µL of acetonitrile containing the internal standard working solution (10 µg/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 0.1 M borate buffer (pH 9.0).

    • Add 50 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).

    • Vortex immediately for 30 seconds.

    • Incubate at room temperature for 15 minutes.

  • Quenching: Add 20 µL of 0.1 M glycine solution to quench the excess Fmoc-Cl. Vortex for 10 seconds.

  • Final Preparation: Centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

LC Gradient:

Time (min)%B
0.020
1.020
5.080
5.195
6.095
6.120
8.020

MS Parameters (Positive Ion Mode):

  • Ion Source: TurboIonSpray

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fmoc-L-Alanine312.1179.125
Fmoc-L-Alanine (Qualifier)312.1131.135
D-Alanine-d4-N-fmoc (IS)316.1179.125

Data Presentation (Example Data)

The following tables represent typical quantitative data obtained using this method.

Table 1: Calibration Curve for L-Alanine

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,2341,487,9870.0102
578,9871,502,3450.0526
10155,6781,495,6780.1041
25398,7651,510,9870.2640
50801,2341,499,8760.5342
1001,623,4561,505,4321.0784
Linearity (r²) \multicolumn{3}{c}{0.9995}
Equation \multicolumn{3}{c}{y = 0.0107x - 0.0005}

Table 2: Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=6)Accuracy (%)Precision (%CV)
Low2.52.45 ± 0.1298.04.9
Medium4041.2 ± 1.85103.04.5
High8078.9 ± 3.5598.64.5

Conclusion

This application note provides a comprehensive and robust method for the sensitive and accurate quantification of L-alanine in biological matrices using LC-MS/MS with this compound as an internal standard. The detailed protocol, including sample preparation, derivatization, and optimized LC-MS/MS parameters, is suitable for researchers in academia and the pharmaceutical industry. The use of a stable isotope-labeled internal standard ensures high-quality data, making this method ideal for applications in metabolomics, clinical research, and drug development where precise measurement of alanine is critical.

References

Application Note: Absolute Quantification of Peptides Using Deuterated Alanine Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Absolute quantification of peptides and proteins is crucial for understanding biological processes, biomarker validation, and drug development. Stable isotope-labeled peptides are the gold standard for internal standards in mass spectrometry-based quantification, enabling high precision and accuracy. While peptides labeled with 13C or 15N are widely used, deuterated amino acid standards, such as deuterated alanine, offer a cost-effective alternative. This application note provides a detailed protocol for the absolute quantification of a target peptide using a synthetic peptide standard containing deuterated alanine (Ala-d4). We will address the unique considerations for using deuterated standards, including the management of potential chromatographic shifts, and provide a comprehensive workflow from sample preparation to data analysis.

Principle of the Method

The Absolute Quantification (AQUA) strategy relies on spiking a known amount of a synthetic, stable isotope-labeled peptide into a biological sample. This "heavy" peptide is chemically identical to the endogenous "light" peptide of interest, but has a greater mass due to the incorporated isotopes. The light and heavy peptides co-elute (or elute closely) during liquid chromatography and are distinguished by the mass spectrometer. By comparing the signal intensities of the heavy and light peptides, the absolute amount of the endogenous peptide in the sample can be precisely calculated.

Deuterium (2H) is a stable isotope of hydrogen. Replacing the four hydrogen atoms on the alanine side chain with deuterium creates Ala-d4, resulting in a 4 Dalton mass shift. While effective for creating a mass-distinguishable internal standard, deuterium labeling can sometimes lead to a slight shift in retention time during reversed-phase chromatography, a phenomenon known as the chromatographic isotope effect. This protocol will outline steps to account for and manage this effect.

Experimental Workflow

The overall experimental workflow for the absolute quantification of a target peptide using a deuterated alanine standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction from Biological Sample protein_digestion Proteolytic Digestion (e.g., Trypsin) protein_extraction->protein_digestion spike_in Spike-in of Known Amount of Deuterated Alanine Peptide Standard protein_digestion->spike_in cleanup Sample Cleanup (e.g., SPE) spike_in->cleanup lc_separation Liquid Chromatography Separation cleanup->lc_separation ms_detection Mass Spectrometry Detection (SRM/MRM) lc_separation->ms_detection peak_integration Peak Integration for Light & Heavy Peptides ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Light/Heavy) peak_integration->ratio_calculation quantification Absolute Quantification using Standard Curve ratio_calculation->quantification

Caption: General workflow for peptide quantification.

Detailed Protocol: Quantification of a Hypothetical Kinase Substrate Peptide

This protocol describes the absolute quantification of a hypothetical peptide "Glu-Ala-Val-Tyr-Lys" (EAVY-K), a substrate for a tyrosine kinase, from a cell lysate sample. The internal standard is the same peptide sequence with a deuterated alanine residue (Glu-[Ala-d4]-Val-Tyr-Lys).

Materials and Reagents
  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Synthetic "light" peptide standard (EAVY-K)

  • Synthetic "heavy" deuterated alanine peptide standard (Glu-[Ala-d4]-Val-Tyr-Lys)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure

1. Protein Extraction and Digestion a. Harvest cells and lyse them in lysis buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration using a BCA assay. c. Aliquot 100 µg of total protein for each sample. d. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes. e. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. f. Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. g. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

2. Internal Standard Spiking and Sample Cleanup a. Spike the digested sample with the deuterated alanine peptide standard to a final concentration of 50 fmol/µL. b. Acidify the sample with formic acid to a final concentration of 0.1%. c. Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions. d. Elute the peptides and dry them in a vacuum centrifuge. e. Reconstitute the dried peptides in 50 µL of 0.1% formic acid in water.

3. LC-MS/MS Analysis a. LC System: High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. b. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient:

  • 0-5 min: 2% B
  • 5-45 min: 2-35% B
  • 45-50 min: 35-90% B
  • 50-55 min: 90% B
  • 55-60 min: 2% B f. Flow Rate: 0.3 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer. i. Ionization Mode: Electrospray ionization (ESI), positive mode. j. Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). k. SRM Transitions:
  • Light Peptide (EAVY-K): Precursor m/z, Fragment m/z (select 2-3 intense and specific fragment ions).
  • Heavy Peptide (Glu-[Ala-d4]-Val-Tyr-Lys): Precursor m/z (Precursor of light + 4 Da), Fragment m/z (same as light fragments).

4. Data Analysis a. Integrate the peak areas for the selected SRM transitions for both the light and heavy peptides. b. Due to the deuteration, the heavy peptide may elute slightly earlier than the light peptide. Ensure the integration window is set appropriately for each peptide. c. Calculate the peak area ratio of the light (endogenous) peptide to the heavy (internal standard) peptide. d. Create a standard curve by analyzing known concentrations of the light peptide spiked with a constant concentration of the heavy peptide. e. Determine the absolute concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the standard curve.

Quantitative Data Presentation

The following table presents hypothetical data from the analysis of three replicate cell lysate samples, demonstrating the quantification of the target peptide EAVY-K.

Sample ReplicateLight Peptide Retention Time (min)Heavy Peptide Retention Time (min)Light Peptide Peak AreaHeavy Peptide Peak AreaPeak Area Ratio (Light/Heavy)Calculated Amount (fmol)
125.4225.351.25 x 1062.50 x 1060.50125
225.4125.341.30 x 1062.52 x 1060.52130
325.4325.361.28 x 1062.49 x 1060.51128
Average 25.42 25.35 1.28 x 106 2.50 x 106 0.51 127.7
Std. Dev. 0.01 0.01 2.52 x 104 1.53 x 104 0.01 2.5

Note: The slight but consistent earlier elution of the heavy peptide is characteristic of the deuterium isotope effect in reversed-phase chromatography.

Application in a Signaling Pathway Context

The quantification of specific peptides, such as phosphorylated peptides, is critical for studying signaling pathways. For instance, the hypothetical peptide EAVY-K could be a substrate for a tyrosine kinase involved in a growth factor signaling cascade. The absolute quantification of the phosphorylated form of this peptide (pY-EAVY-K) can provide insights into the activity of the upstream kinase in response to various stimuli.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activation substrate Substrate Protein (contains EAVY-K) kinase->substrate Phosphorylation phospho_substrate Phosphorylated Substrate (contains pY-EAVY-K) Quantified by LC-MS substrate->phospho_substrate response Downstream Cellular Response phospho_substrate->response ligand Growth Factor ligand->receptor Binding & Activation

Caption: A simplified signaling pathway.

Conclusion

The use of deuterated alanine peptide standards provides a reliable and cost-effective method for the absolute quantification of peptides by mass spectrometry. While the potential for chromatographic shifts requires careful consideration during data acquisition and analysis, this can be managed with appropriate experimental design and software settings. The protocol outlined in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful quantitative proteomics technique in their studies.

Application Notes and Protocols for NMR Spectroscopy of D-Alanine-2,3,3,3-D4-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the analysis of D-Alanine-2,3,3,3-D4-N-fmoc. This isotopically labeled amino acid is a valuable tool in biomolecular NMR and proteomics. The following sections detail the expected spectral characteristics and provide comprehensive protocols for various NMR experiments.

Introduction

This compound (Fmoc-D-Ala-d4) is a deuterated analog of the standard Fmoc-protected D-Alanine. The substitution of protons with deuterium at the α-carbon and the methyl group has significant implications for NMR spectroscopy. Primarily, it leads to the disappearance of signals from these positions in ¹H NMR spectra, which can be advantageous in simplifying complex spectra, especially in studies of peptides and proteins. These notes will guide the user through the preparation, acquisition, and interpretation of NMR data for this compound.

Predicted NMR Spectral Data

Due to the deuterium labeling, the ¹H NMR spectrum of Fmoc-D-Ala-d4 will be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the α-proton and the methyl protons of the alanine residue will be absent. The primary observable signals will be from the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Note: Specific experimental chemical shift values for this compound are not widely available in public databases. The data presented below for the Fmoc group is based on the non-deuterated analog, Fmoc-Ala-OH, and may vary slightly depending on the solvent and experimental conditions. The data for the D-Alanine-d4 moiety is predicted based on the effects of deuteration.

Table 1: Predicted ¹H NMR Chemical Shifts
AssignmentPredicted Chemical Shift (δ) ppmMultiplicityNotes
Fmoc-H (aromatic)7.90 - 7.30mComplex multiplet for the 8 aromatic protons of the fluorenyl group.
Fmoc-CH4.30tTriplet for the proton at position 9 of the fluorenyl group.
Fmoc-CH₂4.24dDoublet for the two protons of the methylene group.
Ala-NH~7.7 (DMSO-d₆)dDoublet, coupling to the α-deuteron may result in a broadened singlet.
Ala-α-DN/A-Deuterated, no signal in ¹H NMR.
Ala-β-CD₃N/A-Deuterated, no signal in ¹H NMR.
COOH~12.6 (DMSO-d₆)br sBroad singlet for the carboxylic acid proton.
Table 2: Predicted ¹³C NMR Chemical Shifts
AssignmentPredicted Chemical Shift (δ) ppmNotes
Fmoc (aromatic C)144.3, 141.3, 127.6, 127.0, 125.1, 120.0Signals for the 13 carbons of the fluorenyl group.
Fmoc (C=O)156.2Carbonyl of the carbamate.
Fmoc (CH)66.8Carbon at position 9 of the fluorenyl group.
Fmoc (CH₂)47.3Methylene carbon.
Ala (C=O)~174Carboxylic acid carbon.
Ala (α-C)~50Signal will be a multiplet due to coupling with deuterium.
Ala (β-C)~17Signal will be a multiplet due to coupling with deuterium.

Experimental Protocols

The following are detailed protocols for acquiring NMR spectra of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.

Materials:

  • This compound

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, MeOD)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the sample until the compound is fully dissolved.

  • Carefully transfer the solution into a clean NMR tube using a pipette.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Label the NMR tube clearly.

G cluster_workflow NMR Data Acquisition and Analysis Workflow Prep Sample Preparation H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR Prep->C13 COSY 2D COSY H1->COSY Analysis Data Processing and Structural Assignment H1->Analysis HSQC 2D HSQC C13->HSQC HMBC 2D HMBC C13->HMBC C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis

Metabolic Flux Analysis Using D-Alanine-d4 Tracer: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or "tracers," and tracking their incorporation into downstream metabolites, researchers can gain a quantitative understanding of cellular physiology. D-Alanine-d4, a stable isotope-labeled version of the amino acid D-alanine, serves as a valuable tracer for probing central carbon metabolism, particularly in microorganisms. Alanine occupies a critical node in metabolism, directly linking glycolysis (via pyruvate), the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. This application note provides a detailed protocol for conducting metabolic flux analysis using D-Alanine-d4 as a tracer, with a focus on bacterial cell cultures.

Principle of D-Alanine-d4 Tracing

D-Alanine is readily transported into many bacterial cells and can be metabolized through several key pathways. The primary route of catabolism involves the conversion of D-alanine to pyruvate. The deuterated methyl group of D-Alanine-d4 is transferred to pyruvate, forming Pyruvate-d3. This labeled pyruvate can then enter the TCA cycle as acetyl-CoA, be converted to lactate, or be used in various biosynthetic pathways. By measuring the isotopic enrichment of these and other downstream metabolites using mass spectrometry, the relative and absolute fluxes through these pathways can be determined.

Data Presentation

The quantitative data obtained from a D-Alanine-d4 tracer experiment can be summarized to compare metabolic fluxes under different conditions (e.g., wild-type vs. mutant strain, or treated vs. untreated cells). The following table presents a hypothetical dataset for a metabolic flux analysis experiment in E. coli, illustrating how fluxes in the central carbon metabolism can be quantified.

Metabolic ReactionFlux (mmol/gDW/h) - Condition AFlux (mmol/gDW/h) - Condition B
D-Alanine Uptake5.05.0
D-Alanine to Pyruvate4.84.5
Pyruvate to Acetyl-CoA3.53.0
Pyruvate to Lactate0.50.8
TCA Cycle (Citrate Synthase)3.22.8
Anaplerosis (Pyruvate Carboxylase)0.30.2
Biomass Synthesis from Pyruvate0.80.7

Experimental Protocols

This section provides a detailed methodology for a typical D-Alanine-d4 tracer experiment in a bacterial culture, such as E. coli.

Bacterial Cell Culture and Labeling
  • Prepare Minimal Media: Prepare a defined minimal medium (e.g., M9 minimal medium) containing a known concentration of a primary carbon source (e.g., 4 g/L glucose) and all necessary salts and trace elements. The absence of unlabeled alanine in the medium is crucial to prevent isotopic dilution.

  • Inoculation and Pre-culture: Inoculate a starter culture of the bacterial strain of interest in the minimal medium and grow overnight at the optimal temperature and shaking speed (e.g., 37°C and 200 rpm for E. coli).

  • Experimental Culture: Inoculate fresh minimal medium with the overnight pre-culture to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Growth Phase: Grow the experimental culture to the mid-exponential phase (OD600 of ~0.4-0.6).

  • Tracer Addition: Add a sterile stock solution of D-Alanine-d4 to the culture to a final concentration that should be empirically determined but can start in the range of 1-5 mM. The precise concentration should be sufficient to ensure detectable labeling without causing metabolic perturbations. In some studies, concentrations as high as 50 mM have been used for specific applications, such as supplementing auxotrophic mutants[1].

  • Labeling Duration: Continue to incubate the culture for a period that allows for the tracer to be incorporated into downstream metabolites and reach a metabolic steady state. This duration is typically equivalent to one to two cell doublings.

Rapid Sampling and Quenching
  • Prepare Quenching Solution: Prepare a quenching solution of 60% methanol in water and pre-chill it to -40°C or colder.

  • Sampling: Withdraw a defined volume of the bacterial culture (e.g., 1 mL) and rapidly transfer it into a larger volume of the cold quenching solution (e.g., 4 mL). This immediately halts all enzymatic activity.

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) and high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.

  • Supernatant Removal: Carefully decant and discard the supernatant.

Metabolite Extraction
  • Prepare Extraction Solvent: Prepare an extraction solvent of 75% ethanol in water and pre-heat it to 75°C.

  • Extraction: Resuspend the cell pellet in the hot extraction solvent.

  • Incubation: Incubate the mixture at 95°C for 5 minutes to ensure cell lysis and complete extraction of intracellular metabolites.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar metabolites in the extract must be chemically modified (derivatized) to increase their volatility. A common and effective method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Re-dissolve Extract: Re-dissolve the dried metabolite extract in 50 µL of pyridine.

  • Add Derivatizing Reagent: Add 50 µL of MTBSTFA to the sample.

  • Incubation: Vortex the mixture briefly and incubate at 60-70°C for 60 minutes.

  • Centrifugation: After incubation, centrifuge the sample at high speed for 2 minutes to pellet any precipitate.

  • Transfer: Carefully transfer the supernatant to a GC-MS vial with a micro-insert for analysis.

GC-MS Analysis
  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.

  • GC Method:

    • Inlet Temperature: 280°C

    • Oven Program: Start at 120°C for 2 minutes, then ramp to 300°C at 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization: 70 eV

    • Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

  • Selected Ion Monitoring (SIM) Parameters: The following mass-to-charge (m/z) ratios are characteristic of the tert-butyldimethylsilyl (TBDMS) derivatives of alanine, pyruvate, and lactate and should be monitored. The [M-57]+ fragment, corresponding to the loss of a tert-butyl group, is often the most abundant and is typically used for quantification[2].

MetaboliteDerivativeUnlabeled m/z (M-57)Labeled m/z (M-57)
Alaninedi-TBDMS-Alanine260264 (d4)
PyruvateTBDMS-Pyruvate217220 (d3)
Lactatedi-TBDMS-Lactate261264 (d3)

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of D-Alanine-d4.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (Mid-log Phase) Tracer Add D-Alanine-d4 Culture->Tracer Incubate Incubate for 1-2 Doublings Tracer->Incubate Quench Quench in Cold Methanol Incubate->Quench Extract Extract with Hot Ethanol Quench->Extract Dry Dry Extract Extract->Dry Derivatize Derivatize with MTBSTFA Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Analysis & Flux Calculation GCMS->Data

Caption: Experimental workflow for D-Alanine-d4 metabolic flux analysis.

Metabolic_Pathway DAla_d4 D-Alanine-d4 (CD3-CD(NH2)-COOH) Pyruvate_d3 Pyruvate-d3 (CD3-C(O)-COOH) DAla_d4->Pyruvate_d3 D-amino acid deaminase Lactate_d3 Lactate-d3 (CD3-CH(OH)-COOH) Pyruvate_d3->Lactate_d3 Lactate dehydrogenase AcetylCoA Acetyl-CoA Pyruvate_d3->AcetylCoA Pyruvate dehydrogenase Biomass Biomass Precursors Pyruvate_d3->Biomass TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic fate of D-Alanine-d4 in central carbon metabolism.

Conclusion

This application note provides a comprehensive protocol for utilizing D-Alanine-d4 as a tracer in metabolic flux analysis studies, particularly in bacterial systems. The detailed methodologies for cell culture, sample preparation, and GC-MS analysis, along with the provided diagrams and data presentation framework, offer a solid foundation for researchers to design and execute their own MFA experiments. By carefully controlling experimental conditions and accurately measuring isotopic enrichment, this technique can yield valuable insights into cellular metabolism, aiding in basic research, drug discovery, and metabolic engineering efforts.

References

Application Note and Protocol: Fmoc-Deprotection of D-Alanine-2,3,3,3-D4-N-Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under acidic conditions and its facile removal with mild bases.[1][2] This application note provides detailed protocols for the deprotection of Fmoc-D-Alanine-2,3,3,3-D4, a deuterated amino acid building block used in the synthesis of isotopically labeled peptides for various applications, including metabolic studies and as internal standards in mass spectrometry. The protocols outlined below are based on standard Fmoc deprotection methodologies, primarily utilizing piperidine, and are adaptable for both solid-phase and solution-phase synthesis.

The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene ring by a base, typically a secondary amine like piperidine.[3][4] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine to prevent side reactions.[3][4] While the presence of deuterium atoms on the alanine side chain is not expected to significantly alter the deprotection mechanism, careful monitoring of the reaction is recommended to ensure complete removal of the Fmoc group.

2. Data Presentation: Fmoc-Deprotection Conditions

The following table summarizes common conditions for Fmoc-deprotection. These are general guidelines and may require optimization for specific applications involving D-Alanine-2,3,3,3-D4-N-Fmoc.

ParameterConditionRemarks
Deprotecting Agent 20% (v/v) Piperidine in DMFThe most common and effective reagent for Fmoc removal.[5][6]
2% DBU / 2% Piperidine in DMFA faster alternative, but DBU can catalyze aspartimide formation in sensitive sequences.[5][6][7]
4-MethylpiperidineAn alternative to piperidine with similar efficiency.[3][6]
Solvent N,N-Dimethylformamide (DMF)The standard solvent for Fmoc deprotection.[3][8]
N-Methyl-2-pyrrolidone (NMP)An alternative polar aprotic solvent.[8]
Reaction Time 5-20 minutesTypically, a two-step treatment (e.g., 2 min + 5 min) is employed in SPPS to ensure complete removal.[5] Reaction time may vary based on the steric hindrance and the specific reaction conditions.
Temperature Room TemperatureStandard condition for Fmoc deprotection.

3. Experimental Protocols

3.1. Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the Fmoc deprotection of resin-bound D-Alanine-2,3,3,3-D4.

Materials:

  • Fmoc-D-Alanine-2,3,3,3-D4 loaded resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Swell the resin in DMF for at least 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[5]

  • Shake the mixture at room temperature for 2 minutes.[5]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.[5]

  • Shake the mixture for an additional 5-15 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

  • The resin is now ready for the next coupling step.

3.2. Protocol for Solution-Phase Synthesis

This protocol describes the Fmoc deprotection of this compound in solution.

Materials:

  • Fmoc-D-Alanine-2,3,3,3-D4-N-Fmoc

  • Acetonitrile or DMF

  • Morpholine or Piperidine

  • Dichloromethane (DCM)

  • 5% Lithium chloride (LiCl) aqueous solution

  • Sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve Fmoc-D-Alanine-2,3,3,3-D4-N-Fmoc in acetonitrile or DMF.

  • Add 3 equivalents of morpholine or piperidine to the solution while stirring.[1]

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (DCM).

  • Combine the organic layers and wash with 5% aqueous LiCl solution.

  • Dry the organic phase over sodium sulfate (Na2SO4) and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to obtain the deprotected D-Alanine-2,3,3,3-D4.

4. Reaction Monitoring and Potential Side Reactions

4.1. Monitoring the Deprotection

  • UV Spectroscopy: The progress of Fmoc deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at around 300-312 nm.[9]

  • Kaiser Test (for SPPS): A qualitative color test to detect the presence of free primary amines on the resin. A positive test (blue color) indicates successful deprotection.

  • LC-MS: For solution-phase synthesis, LC-MS is a powerful tool to monitor the disappearance of the starting material and the appearance of the deprotected product.

4.2. Potential Side Reactions

While the deuteration of the alanine side chain is unlikely to introduce new side reactions, standard issues associated with Fmoc deprotection should be considered:

  • Incomplete Deprotection: This can occur due to aggregation of the peptide chain on the solid support, leading to deletion sequences in the final peptide.[10] Using stronger deprotection cocktails or increasing the reaction time and temperature can help mitigate this issue.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline is the second amino acid.[11] It can lead to cleavage of the peptide from the resin. Using 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.[11]

  • Aspartimide Formation: When aspartic acid is present in the sequence, piperidine can catalyze the formation of a succinimide ring, which can lead to epimerization and the formation of piperidide adducts.[11][12] Adding a small amount of HOBt to the deprotection solution can reduce this side reaction.[11]

5. Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for Fmoc-deprotection in solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow start Start: Fmoc-Protected Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF (2 min) swell->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Treat with 20% Piperidine/DMF (5-15 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash Wash with DMF (Multiple Times) drain2->wash end_node End: Deprotected Peptide-Resin wash->end_node

Caption: Workflow for Fmoc-Deprotection in SPPS.

References

Application Notes and Protocols for Coupling Fmoc-D-Ala-d4 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of isotopically labeled amino acids, such as Fmoc-D-Ala-d4, is a critical strategy in drug discovery and development for use in pharmacokinetic studies and as internal standards in mass spectrometry-based assays. The successful synthesis of peptides containing these modified residues hinges on the selection of appropriate coupling reagents and optimized protocols to ensure high coupling efficiency and minimal racemization. This is particularly crucial for D-amino acids, where any epimerization to the L-form can compromise the biological activity and analytical integrity of the final peptide.

This document provides a detailed overview of recommended coupling reagents for the incorporation of Fmoc-D-Ala-d4 in solid-phase peptide synthesis (SPPS), supported by experimental protocols and a comparative analysis of their performance. While the deuteration at the β-carbon in Fmoc-D-Ala-d4 is not expected to significantly alter the coupling chemistry compared to its non-deuterated counterpart, the inherent propensity of activated amino acids to racemize necessitates careful consideration of the coupling methodology.

Comparison of Common Coupling Reagents

The choice of coupling reagent is paramount in minimizing epimerization and ensuring high yields. Modern peptide synthesis predominantly relies on carbodiimides and uronium/aminium or phosphonium salt-based reagents, often in the presence of additives that act as racemization suppressors.

Coupling Reagent/SystemClassAdvantagesDisadvantages
HATU Aminium SaltHigh coupling efficiency, fast reaction kinetics, low racemization rates, effective for sterically hindered amino acids.[1][2]Higher cost, potential for side reactions if used in large excess (guanidinylation of the N-terminus).[2]
HBTU Aminium SaltEfficient coupling, well-established, lower cost than HATU.[1]Slightly lower reactivity and potentially higher racemization compared to HATU. Can also cause guanidinylation.[1][2]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, soluble urea byproduct (DIU) is easily washed away, Oxyma is a safe and effective alternative to the potentially explosive HOBt.[3]Can have slightly slower kinetics compared to onium salts.
COMU Uronium SaltHigh coupling efficiency comparable to HATU, excellent racemization suppression, safer (non-explosive) than HOBt/HOAt-based reagents, good solubility.[4][5]Higher cost than DIC/Oxyma.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the overall process, the following diagrams illustrate the activation mechanism of Fmoc-D-Ala-d4 by HATU and DIC/Oxyma, and a general workflow for a coupling cycle in Fmoc-SPPS.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling FmocDAla Fmoc-D-Ala-d4-COO⁻ ActiveEster OAt-Active Ester FmocDAla->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) CoupledPeptide Fmoc-D-Ala-d4-CO-NH-Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin TMU Tetramethylurea ActiveEster->TMU byproduct Peptide H₂N-Peptide-Resin Peptide->CoupledPeptide

Diagram 1: Activation of Fmoc-D-Ala-d4 with HATU.

DIC_Oxyma_Mechanism cluster_activation Activation cluster_coupling Coupling FmocDAla Fmoc-D-Ala-d4-COOH Acylisourea O-Acylisourea Intermediate FmocDAla->Acylisourea + DIC DIC DIC DIC->Acylisourea Oxyma Oxyma ActiveEster Oxyma-Active Ester Oxyma->ActiveEster Acylisourea->ActiveEster + Oxyma CoupledPeptide Fmoc-D-Ala-d4-CO-NH-Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin DIU Diisopropylurea ActiveEster->DIU byproduct Peptide H₂N-Peptide-Resin Peptide->CoupledPeptide

Diagram 2: Activation of Fmoc-D-Ala-d4 with DIC/Oxyma.

SPPS_Workflow Start Start with Resin-NH-Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple to Resin-NH₂-Peptide Wash1->Coupling Activation Activate Fmoc-D-Ala-d4 (Coupling Reagent + Base) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide Wash2->End Repeat Repeat for next amino acid End->Repeat

Diagram 3: General Fmoc-SPPS Coupling Cycle.

Experimental Protocols

The following are generalized protocols for the coupling of Fmoc-D-Ala-d4 using HATU and DIC/Oxyma. These protocols can be adapted for manual or automated peptide synthesizers. It is assumed that the synthesis is performed on a 0.1 mmol scale.

Protocol 1: Coupling of Fmoc-D-Ala-d4 using HATU

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-D-Ala-d4 (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-D-Ala-d4:

    • In a separate vessel, dissolve Fmoc-D-Ala-d4 (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA or Collidine (8 eq.) to the amino acid/HATU solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature. Note: Prolonged pre-activation is generally not recommended as it can lead to racemization.

  • Coupling Reaction:

    • Add the activated Fmoc-D-Ala-d4 solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, a small sample of the resin can be taken for a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling of Fmoc-D-Ala-d4 using DIC/Oxyma

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-D-Ala-d4 (4 equivalents)

  • OxymaPure® (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling (In situ):

    • In a separate vessel, dissolve Fmoc-D-Ala-d4 (4 eq.) and Oxyma (4 eq.) in DMF.

    • Add this solution to the deprotected peptide-resin and agitate briefly.

    • Add DIC (4 eq.) to the resin slurry.

  • Coupling Reaction:

    • Agitate the reaction mixture for 1-3 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (5-7 times) to remove excess reagents and the soluble diisopropylurea byproduct.

    • The resin is now ready for the next cycle.

Conclusion and Recommendations

Both HATU and DIC/Oxyma are excellent choices for the incorporation of Fmoc-D-Ala-d4 into a growing peptide chain.

  • For routine synthesis where cost is a consideration, DIC/Oxyma provides a robust and low-racemization method. The easy removal of its byproduct is a significant advantage in ensuring the purity of the final peptide.

  • For particularly difficult couplings, sterically hindered sequences, or when the highest possible coupling efficiency and speed are desired, HATU is the recommended reagent. Its superior activation capabilities often lead to cleaner products with minimal epimerization, albeit at a higher cost.

  • COMU represents a state-of-the-art alternative, combining the high reactivity of uronium salts with the safety profile of Oxyma-based reagents. It is an excellent choice for any synthesis, particularly where racemization is a major concern.

It is always recommended to perform a small-scale test synthesis to optimize coupling times and equivalents for a specific peptide sequence. The final purity of the peptide should be assessed by HPLC and mass spectrometry, and the extent of racemization can be determined by chiral chromatography or other enantioselective analytical techniques if required.

References

Application Notes and Protocols: Cleavage of Peptides Containing D-Alanine-2,3,3,3-D4 from Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient cleavage of synthetic peptides containing the stable isotope-labeled amino acid, D-Alanine-2,3,3,3-D4, from various solid-phase synthesis resins. The incorporation of deuterated amino acids like D-Alanine-2,3,3,3-D4 is a critical technique in pharmaceutical research and metabolic studies, offering enhanced stability and serving as a valuable tool for quantitative analysis.[1]

While the fundamental principles of peptide cleavage remain consistent, the presence of isotopic labels necessitates careful consideration of cleavage conditions to ensure high yield and purity. The protocols outlined below are based on established methods for solid-phase peptide synthesis (SPPS) and are expected to be fully applicable to peptides containing D-Alanine-2,3,3,3-D4.

Introduction to Cleavage of Peptides with D-Alanine-2,3,3,3-D4

The synthesis of peptides containing D-amino acids, including isotopically labeled versions, generally follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] The cleavage of the final peptide from the solid support is a critical step that requires strong acidic conditions to break the bond between the peptide and the resin, as well as to remove side-chain protecting groups.

The presence of deuterium atoms on the D-Alanine residue is not expected to significantly impact the acid-catalyzed cleavage chemistry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in enzymatic or metabolic processes.[1] However, this effect is generally negligible in the harsh acidic environment of the cleavage cocktail. Therefore, standard cleavage protocols can be employed with a high degree of confidence.

Experimental Protocols

The choice of cleavage cocktail and reaction conditions depends on the specific resin used for synthesis and the amino acid composition of the peptide. Below are detailed protocols for cleavage from common resin types.

Protocol 1: Cleavage from Wang or Rink Amide Resin

These resins are commonly used for the synthesis of peptide acids and peptide amides, respectively. A standard trifluoroacetic acid (TFA)-based cleavage cocktail is highly effective.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

Cleavage Cocktail (Reagent K, modified):

ComponentVolume/Weight PercentagePurpose
Trifluoroacetic acid (TFA)95%Cleavage and deprotection
Water2.5%Scavenger for carbocations
Triisopropylsilane (TIS)2.5%Scavenger for protecting groups

Procedure:

  • Transfer the peptide-resin (typically 50-200 mg) to a reaction vessel.

  • Wash the resin three times with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and other solvents.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail fresh by carefully mixing the components in a fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification by high-performance liquid chromatography (HPLC).

Protocol 2: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is often used for the synthesis of protected peptide fragments due to its high acid lability, allowing for cleavage while keeping side-chain protecting groups intact. For full deprotection and cleavage, a standard TFA cocktail can be used. For cleavage of protected peptides, a dilute acid solution is employed.

For Full Deprotection and Cleavage:

Follow Protocol 1 as described above. A shorter cleavage time of 1-2 hours may be sufficient.

For Cleavage of Protected Peptides:

Materials:

  • Peptide-resin (on 2-CTC)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pyridine

  • Methanol

  • Cold diethyl ether

Procedure:

  • Swell the resin in DCM.

  • Prepare a 1% TFA solution in DCM.

  • Treat the resin with the 1% TFA/DCM solution for 2 minutes and filter the solution into a flask containing 10% pyridine in methanol.[3]

  • Repeat this process 5-10 times until cleavage is complete (monitor by TLC or LC-MS).

  • Combine the filtrates and evaporate to a small volume.

  • Precipitate the protected peptide with cold diethyl ether.

  • Wash and dry the peptide as described in Protocol 1.

Data Presentation: Comparison of Cleavage Cocktails

While specific quantitative data for D-Alanine-2,3,3,3-D4 containing peptides is not extensively available in the literature, the following table summarizes the general applicability of common cleavage cocktails for peptides with various sensitive residues, which can be extrapolated to peptides containing the deuterated alanine.

Cleavage Cocktail (Reagent)CompositionTarget Peptide CharacteristicsExpected Efficacy with D-Alanine-2,3,3,3-D4 Peptides
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without sensitive residues like Cys, Met, or Trp.High
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing Cys, Met, Trp, and Tyr.[4]High
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to cocktails with thiols, effective for peptides with trityl-based protecting groups.[5]High
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄ISpecifically for preventing methionine oxidation.[5]High

Experimental Workflow: Application in Metabolic Tracer Studies

Peptides containing D-Alanine-2,3,3,3-D4 are valuable tools as internal standards in mass spectrometry-based quantitative proteomics and for tracing the metabolic fate of D-alanine in biological systems. For instance, they can be used to differentiate exogenously administered D-alanine from endogenous sources or from L-alanine that has undergone racemization.[6]

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_experiment Biological Experiment cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with D-Alanine-2,3,3,3-D4) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Administer Administer Deuterated Peptide to Biological System Purification->Administer Internal Standard or Tracer Sample Collect Biological Samples (e.g., plasma, tissue) Administer->Sample Extraction Peptide/Metabolite Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Deuterated and Non-Deuterated Analytes LCMS->Quantification

References

Application Notes and Protocols for Mass Spectrometry Analysis using D-Alanine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids in biological matrices is crucial for a wide range of research and development applications, from metabolic studies to biomarker discovery and pharmaceutical development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this type of analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard is a critical component of a robust quantitative LC-MS/MS method, as it compensates for variations in sample preparation, chromatography, and ionization.[1]

D-Alanine-d4, a deuterated form of D-alanine, is an excellent internal standard for the quantification of D-alanine and can also be utilized in broader amino acid profiling. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly throughout the analytical process, from extraction to detection.[1] This co-elution and similar ionization behavior allow for accurate correction of any analyte loss or signal suppression, leading to highly reliable and reproducible quantitative results.[2]

These application notes provide detailed protocols for the preparation of biological samples, such as plasma and serum, for LC-MS/MS analysis of amino acids using D-Alanine-d4 as an internal standard. The provided methodologies and data are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own quantitative amino acid assays.

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of D-Alanine using D-Alanine-d4 as an internal standard. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
D-Alanine1 - 1000> 0.995

Table 2: Accuracy and Precision (Quality Control Samples)

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low598.54.2
Medium100101.22.8
High80099.31.9

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
D-Alanine95.798.1

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
D-Alanine0.51.0

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol describes a simple and effective protein precipitation method for the extraction of amino acids from plasma or serum.

Materials:

  • Biological sample (plasma or serum)

  • D-Alanine-d4 internal standard solution (e.g., 1 µg/mL in water)

  • Methanol, LC-MS grade, chilled to -20°C

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge capable of 14,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 80:20 water:acetonitrile with 0.1% formic acid)

  • LC-MS vials

Procedure:

  • Sample Collection: Collect blood samples and process to obtain plasma or serum using standard laboratory procedures. Store samples at -80°C until analysis.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample. Add 10 µL of the D-Alanine-d4 internal standard solution. Vortex briefly to mix.

  • Protein Precipitation: Add 400 µL of chilled methanol to the sample. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 15 seconds to ensure the residue is fully dissolved.

  • Sample Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

This section provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

Liquid Chromatography (LC) Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar analytes like amino acids. A C18 column can also be used, often with derivatization.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from high organic to high aqueous is typically used with HILIC columns. The specific gradient profile should be optimized for the separation of the target amino acids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • D-Alanine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on instrument tuning)

    • D-Alanine-d4: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (typically a +4 Da shift from the unlabeled analyte)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add D-Alanine-d4 Internal Standard Sample->Add_IS Spike Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Centrifuge Centrifugation Precipitate->Centrifuge Incubate Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Separate Evaporate Evaporation to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Inject Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for amino acid analysis.

Signaling_Pathway_Placeholder cluster_pathway Illustrative Signaling Pathway Involvement of D-Alanine D_Alanine D-Alanine Receptor NMDA Receptor (Glycine Site) D_Alanine->Receptor Modulates Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Neurotransmission) Signaling_Cascade->Cellular_Response Leads to

Caption: D-Alanine signaling pathway interaction.

Logical_Relationship cluster_logic Rationale for Using a Deuterated Internal Standard Analyte Analyte (D-Alanine) Similar_Properties Nearly Identical Physicochemical Properties Analyte->Similar_Properties Internal_Standard Internal Standard (D-Alanine-d4) Internal_Standard->Similar_Properties CoElution Co-elution during Chromatography Similar_Properties->CoElution Similar_Ionization Similar Ionization Efficiency Similar_Properties->Similar_Ionization Accurate_Quantification Accurate and Precise Quantification CoElution->Accurate_Quantification Corrects for Chromatographic Variability Similar_Ionization->Accurate_Quantification Corrects for Matrix Effects & Ion Suppression

Caption: Logic for deuterated internal standard use.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Alanine & Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Fmoc-D-Alanine.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem with Fmoc-D-Alanine?

A1: Diketopiperazine formation is an intramolecular cyclization reaction of a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This terminates the peptide chain elongation, reducing the yield of the desired full-length peptide. The reaction is particularly prevalent after the deprotection of the second amino acid in the sequence.

Sequences containing D-amino acids, such as D-Alanine, are especially susceptible to DKP formation. The stereochemistry of a D-amino acid in the second position (e.g., Xaa-D-Ala-Resin) can favor the conformation required for this cyclization, leading to significantly higher levels of this side product compared to its L-counterpart.

Q2: At what stage of the synthesis is DKP formation with Fmoc-D-Alanine most likely to occur?

A2: DKP formation is most likely to occur at the dipeptide stage, specifically after the removal of the Fmoc protecting group from the N-terminal amino acid of the dipeptidyl-resin (e.g., after deprotection of Fmoc-Xaa-D-Ala-Resin). The free amine of the N-terminal amino acid can then readily attack the ester linkage anchoring the D-Alanine to the resin, especially under the basic conditions of Fmoc deprotection.

Q3: What are the key factors that influence the rate of DKP formation?

A3: Several factors can influence the rate of DKP formation:

  • Amino Acid Sequence: Peptides with a D-amino acid at the C-terminus are highly prone to this side reaction. Proline and Glycine are also known to promote DKP formation.

  • Resin Type: The choice of solid support has a significant impact. Sterically hindered resins can reduce the likelihood of the intramolecular attack.

  • Fmoc Deprotection Conditions: The type of base, its concentration, and the reaction time and temperature during Fmoc removal are critical.

  • Coupling Strategy: The method used to introduce the first two amino acids can be adapted to prevent the formation of the susceptible dipeptidyl-resin intermediate.

Troubleshooting Guide

This guide provides strategies to minimize or eliminate DKP formation when working with Fmoc-D-Alanine.

Issue 1: Significant loss of peptide from the resin after the second amino acid coupling.

This is a classic indicator of DKP formation. The troubleshooting steps below are ordered from the most straightforward and commonly effective to more advanced strategies.

The steric bulk of the resin's linker can physically impede the intramolecular cyclization required for DKP formation.

Recommendation: Switch from a standard resin like Wang resin to 2-Chlorotrityl chloride (2-CTC) resin . The trityl linkage provides significant steric hindrance, which is highly effective at suppressing DKP formation.

Workflow Diagram: Resin Selection Logic

Start Starting Peptide Synthesis with C-terminal D-Alanine Decision Is DKP formation a significant issue? Start->Decision Wang Standard Resin (e.g., Wang Resin) Decision->Wang No (or unknown) CTC Sterically Hindered Resin (2-Chlorotrityl Chloride Resin) Decision->CTC Yes HighDKP High Risk of DKP Formation Wang->HighDKP LowDKP Reduced Risk of DKP Formation CTC->LowDKP

Caption: Logic for selecting a resin to minimize DKP formation.

Standard Fmoc deprotection using 20% piperidine in DMF can be too harsh for sequences prone to DKP formation. Modifying the deprotection cocktail can significantly reduce this side reaction.

Recommendation: Replace the standard 20% piperidine/DMF with a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) .[1] This combination has been shown to be highly effective in suppressing DKP formation while maintaining efficient Fmoc removal.[1]

Quantitative Comparison of Deprotection Reagents

Deprotection ReagentPeptide SequenceDKP Formation (%)Reference
20% Piperidine/DMFFmoc-Cys(tBu)-Pro-Resin13.8[1]
5% Piperazine/DMFFmoc-Cys(tBu)-Pro-Resin< 4.0[1]
2% DBU, 5% Piperazine/NMPFmoc-Cys(tBu)-Pro-Resin3.6[2]

Note: While this data is for a Proline-containing peptide, the trend of reduced DKP formation with the DBU/piperazine cocktail is expected to be similar for D-Alanine containing sequences.

Workflow Diagram: Fmoc-Deprotection Strategy

Start Fmoc-Xaa-D-Ala-Resin Deprotection Fmoc Deprotection Start->Deprotection Standard 20% Piperidine/DMF Deprotection->Standard Standard Protocol Optimized 2% DBU / 5% Piperazine/NMP Deprotection->Optimized Optimized Protocol HighDKP High DKP Formation Standard->HighDKP LowDKP Low DKP Formation Optimized->LowDKP

Caption: Comparison of standard and optimized Fmoc-deprotection protocols.

Issue 2: DKP formation persists even after implementing initial troubleshooting steps.

For particularly challenging sequences, a change in the overall synthetic strategy may be required to completely avoid the formation of the problematic dipeptidyl-resin intermediate.

By synthesizing the first two amino acids as a dipeptide unit in solution and then coupling this dipeptide to the resin, you bypass the on-resin dipeptide stage where DKP formation occurs.

Recommendation: Couple Fmoc-Xaa-D-Ala-OH to the resin instead of coupling Fmoc-D-Alanine followed by Fmoc-Xaa.

For the first two amino acids, a Boc-protection strategy can be used, followed by a switch to Fmoc-chemistry for the remainder of the synthesis. The acidic deprotection of the Boc group does not promote DKP formation.

Recommendation:

  • Couple Boc-D-Alanine to the resin.

  • Couple Boc-Xaa to the deprotected D-Ala-resin.

  • Remove the Boc group from the dipeptide with Trifluoroacetic acid (TFA).

  • Proceed with the coupling of the third amino acid using Fmoc-chemistry.

Workflow Diagram: Advanced Synthetic Strategies

Start Need to synthesize Xaa-D-Ala-Peptide Decision Choose Strategy Start->Decision Dipeptide Use Fmoc-Xaa-D-Ala-OH Dipeptide Building Block Decision->Dipeptide Boc Use Boc-protection for first two residues Decision->Boc Result Avoids on-resin dipeptide stage, preventing DKP formation Dipeptide->Result Boc->Result

Caption: Advanced strategies to circumvent DKP formation.

Experimental Protocols

Protocol 1: Loading of Fmoc-D-Alanine onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-D-Alanine in DCM (or a minimal amount of DMF to dissolve, then dilute with DCM). Add 4 equivalents of diisopropylethylamine (DIEA).

  • Coupling: Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (8:1.5:0.5) and shake for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

Protocol 2: Fmoc-Deprotection using 2% DBU / 5% Piperazine in NMP
  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Initial Deprotection: Add the deprotection solution to the peptide-resin and shake for 5 minutes.

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Shake for an additional 15-20 minutes.

  • Washing: Thoroughly wash the resin with NMP to remove all traces of DBU and piperazine before the next coupling step.

Protocol 3: Coupling of a Dipeptide Unit (Fmoc-Xaa-D-Ala-OH)
  • Resin Deprotection (if applicable): If starting from a pre-loaded resin (e.g., with a linker), perform the standard Fmoc deprotection protocol.

  • Dipeptide Activation: In a separate vial, dissolve 1.5 equivalents of Fmoc-Xaa-D-Ala-OH and 1.5 equivalents of an activating agent (e.g., HBTU/HOBt) in DMF. Add 3 equivalents of DIEA. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin and shake for 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin sequentially with DMF, DCM, and then DMF.

References

Technical Support Center: Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aspartimide side reactions during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Fmoc SPPS?

A1: Aspartimide formation is a common side reaction that occurs during Fmoc-based solid-phase peptide synthesis, particularly when synthesizing peptides containing aspartic acid (Asp). It involves the cyclization of the Asp side chain with the backbone amide nitrogen of the C-terminally adjacent amino acid. This reaction is base-catalyzed and is often triggered by the piperidine solution used for Fmoc deprotection.[1][2][3] The resulting five-membered succinimide ring is unstable and can undergo subsequent reactions, leading to a mixture of unwanted byproducts, including α- and β-peptides, racemized products, and piperidide adducts.[1][2][4]

Q2: Why is aspartimide formation problematic for peptide synthesis?

A2: Aspartimide formation is highly problematic for several reasons:

  • Product Heterogeneity: It leads to a complex mixture of impurities that are often difficult to separate from the target peptide due to similar masses and chromatographic properties.[5]

  • Reduced Yield: The formation of byproducts significantly lowers the overall yield of the desired peptide.[3]

  • Racemization: The aspartimide intermediate is prone to racemization at the α-carbon of the aspartic acid residue, leading to the incorporation of D-Asp instead of L-Asp.[2]

  • Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, resulting in truncated peptide sequences.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where aspartic acid is followed by a small, sterically unhindered amino acid. The Asp-Gly (D-G) sequence is notoriously prone to this side reaction.[1][2] Other susceptible sequences include Asp-Asn (D-N), Asp-Ser (D-S), and Asp-Thr (D-T).

Troubleshooting Guide

Issue: My peptide crude product shows multiple peaks close to the main product peak on the chromatogram, and mass spectrometry indicates they have the same mass as my target peptide.

  • Possible Cause: This is a classic indication of aspartimide-related side products, such as α- and β-peptide isomers and epimerized products, which are mass-neutral.[5]

  • Troubleshooting Steps:

    • Confirm Aspartimide Formation: Analyze the crude product using tandem mass spectrometry (MS/MS) to identify fragmentation patterns characteristic of α- and β-aspartyl linkages.

    • Review Synthesis Conditions: Check the Fmoc deprotection conditions. Prolonged exposure to piperidine or the use of stronger bases like DBU can exacerbate aspartimide formation.[2]

    • Implement Preventative Measures in Resynthesis:

      • Modify the Fmoc deprotection cocktail by adding an acidic additive like 0.1 M HOBt or formic acid.[6]

      • Switch to a milder base for Fmoc deprotection, such as piperazine.[6]

      • For highly susceptible sequences, use an Aspartic acid residue with a sterically bulky side-chain protecting group like O-3-methylpent-3-yl (OMpe) or 3,3-dimethyl-1,5-dioxan-2-one (OBno).[6][7]

      • If the problematic sequence is Asp-Gly, consider using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.

Issue: I observe a significant amount of a byproduct with a mass corresponding to the target peptide plus the mass of piperidine.

  • Possible Cause: This indicates the formation of piperidide adducts, which are common byproducts of aspartimide ring-opening by piperidine.

  • Troubleshooting Steps:

    • Reduce Piperidine Exposure: Shorten the Fmoc deprotection times to the minimum required for complete removal of the Fmoc group.

    • Use a Non-Nucleophilic Base: Consider replacing piperidine with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), but be aware that DBU's high basicity can also promote aspartimide formation.[2] This approach should be used with caution and optimized for the specific sequence.

    • Employ Additives: The addition of HOBt to the piperidine solution can help buffer the basicity and reduce piperidide formation.[6]

Data Presentation: Comparison of Preventative Strategies

The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation in the Model Peptide VKDGYI

Asp Protecting Group% Target Peptide% Aspartimide Formation% D-Aspartate
OtBu35.154.910.0
OMpe89.91.10.9
OBno98.90.10.1

Data adapted from comparative studies. Conditions involved treatment of the resin-bound peptide with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.[7]

Table 2: Influence of Fmoc Deprotection Reagent on Aspartimide Formation

Deprotection Reagent% Aspartimide/Piperidide Formation
30% Piperidine in DMFHigh
30% Piperidine / 0.1 M Formic Acid in DMFReduced
50% Morpholine in DMFVery Low

This table provides a qualitative comparison based on findings from a systematic study. The actual percentage of side products is sequence-dependent.[8]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS with Modified Deprotection for Aspartimide-Prone Sequences

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection (Modified):

    • Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.

    • Treat the resin with the modified deprotection solution for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with the modified deprotection solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution:

      • Fmoc-amino acid (4 equivalents)

      • HCTU (3.9 equivalents)

      • N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the coupling solution to the resin and react for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (5-7 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the last coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Fmoc-SPPS using Fmoc-Asp(OMpe)-OH for Highly Susceptible Sequences

  • Resin Swelling and Initial Cycles: Follow the standard Fmoc-SPPS protocol for the amino acids preceding the aspartic acid residue.

  • Incorporation of Fmoc-Asp(OMpe)-OH:

    • For the coupling of the aspartic acid residue, use Fmoc-Asp(OMpe)-OH instead of the standard Fmoc-Asp(OtBu)-OH.

    • The coupling procedure is the same as the standard protocol (see Protocol 1, step 3). Due to the steric bulk of the OMpe group, a slightly longer coupling time or double coupling may be necessary for complete reaction.

  • Subsequent Cycles: Continue with the standard Fmoc-SPPS protocol for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: The OMpe group is labile to standard TFA cleavage conditions and will be removed along with other side-chain protecting groups and cleavage from the resin.

Mandatory Visualizations

Mechanism of Aspartimide Formation

Preventative_Strategies Start Aspartimide-Prone Sequence Identified Strategy_Selection Select Prevention Strategy Start->Strategy_Selection Deprotection_Modification Modify Fmoc Deprotection Strategy_Selection->Deprotection_Modification Moderate Risk Bulky_PG Use Bulky Side-Chain Protecting Group Strategy_Selection->Bulky_PG High Risk Backbone_Protection Use Backbone Protection (e.g., Dmb-dipeptide) Strategy_Selection->Backbone_Protection Very High Risk (e.g., Asp-Gly) Add_Acid Add HOBt or Formic Acid Deprotection_Modification->Add_Acid Weaker_Base Use Piperazine Deprotection_Modification->Weaker_Base OMpe_PG Use Fmoc-Asp(OMpe)-OH Bulky_PG->OMpe_PG OBno_PG Use Fmoc-Asp(OBno)-OH Bulky_PG->OBno_PG SPPS Perform SPPS Backbone_Protection->SPPS Add_Acid->SPPS Weaker_Base->SPPS OMpe_PG->SPPS OBno_PG->SPPS Analysis Analyze Crude Product SPPS->Analysis

References

Technical Support Center: Optimizing Coupling of Fmoc-D-Alanine-2,3,3,3-D4 in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of D-Alanine-2,3,3,3-D4-N-fmoc in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling Fmoc-D-Alanine-2,3,3,3-D4 in SPPS?

The primary challenges associated with the coupling of Fmoc-D-Alanine-2,3,3,3-D4 are similar to those encountered with other sterically hindered amino acids. These include:

  • Incomplete Coupling: The bulky nature of the D-alanine in combination with the Fmoc protecting group can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to lower coupling yields and deletion sequences.[1][2]

  • Aggregation: Peptides containing sterically hindered amino acids can be prone to aggregation on the solid support, which can mask the reactive sites and further reduce coupling efficiency.[3][4]

  • Racemization: Although less of a concern for D-amino acids as the chirality is already inverted, the choice of coupling reagents and conditions is still crucial to prevent any potential for epimerization, especially if adjacent to a sensitive residue.[5][6][7]

The presence of deuterium atoms on the methyl group is not expected to significantly alter the chemical reactivity in terms of the coupling reaction itself, as the kinetic isotope effect for C-D bonds is not a major factor in this context. The primary challenge remains steric hindrance.

Q2: Which coupling reagents are recommended for Fmoc-D-Alanine-2,3,3,3-D4?

For sterically hindered amino acids like Fmoc-D-Alanine-d4, more potent coupling reagents are generally recommended.[5] Uronium/aminium-based reagents are often more effective than carbodiimides alone.[3]

  • High-Efficiency Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices.[5] COMU, in particular, has been shown to be as efficient as HATU with the added benefit of being non-explosive and having better solubility.[5]

  • Thiouronium Salts: TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) has also demonstrated good results for coupling sterically hindered amino acids, with potentially lower levels of racemization compared to other reagents.[5]

Q3: How can I monitor the coupling efficiency of Fmoc-D-Alanine-2,3,3,3-D4?

Monitoring the completion of the coupling reaction is critical. The most common method is the qualitative ninhydrin (Kaiser) test.

  • Ninhydrin Test: This test detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling, and a negative result (colorless/yellow beads) suggests the coupling is complete. It is advisable to perform a recoupling if the ninhydrin test is positive.

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Ninhydrin Test)

A positive ninhydrin test after the initial coupling of Fmoc-D-Alanine-d4 indicates the presence of unreacted N-terminal amines on the peptide-resin.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance 1. Double Couple: Perform a second coupling step immediately after the first. Use fresh reagents for the second coupling.[8][9] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences. 3. Increase Reagent Excess: Use a higher excess of the Fmoc-D-Alanine-d4 and coupling reagents (e.g., 4-5 equivalents instead of the standard 3).
Suboptimal Coupling Reagent 1. Switch to a More Potent Reagent: If using a carbodiimide like DIC alone, switch to a uronium/aminium reagent such as HATU, HBTU, or COMU in the presence of a base like DIPEA.[5]
Peptide Aggregation 1. Change Solvent: Use a solvent mixture that can disrupt secondary structures, such as adding a small amount of DMSO to DMF. 2. Microwave-Assisted SPPS: The use of microwave energy can significantly enhance coupling efficiency for sterically hindered amino acids by disrupting aggregation and increasing reaction kinetics.[1][10]
Low Reagent Concentration 1. Increase Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can drive the reaction forward.[8]
Issue 2: Formation of Deletion Peptides in Final Product

The presence of a significant amount of peptide lacking the D-Alanine-d4 residue (n-1 peptide) in the final analysis (e.g., by mass spectrometry) is a result of consistently poor coupling efficiency at that step.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Consistently Low Coupling Yield 1. Optimize Coupling Protocol: Implement the solutions from "Issue 1" for all subsequent syntheses involving this residue. 2. Capping: After the first coupling attempt, "cap" any unreacted N-terminal amines using a highly reactive acetylating agent like acetic anhydride. This will terminate the unreacted chains and prevent the formation of n-1 deletion peptides, simplifying the final purification.
Premature Fmoc Deprotection 1. Check Base Stability: Ensure that the base used during coupling (e.g., DIPEA) is not causing premature deprotection of the Fmoc group. While less common, for very long coupling times, this can be a factor.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Alanine-2,3,3,3-D4 using HATU

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., 100 mg of 1.0 mmol/g Rink Amide resin) in DMF for 30 minutes in a reaction vessel.

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Alanine-2,3,3,3-D4 (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin test.

    • If the test is negative, wash the resin with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

    • If the test is positive, drain the reaction solution and proceed to Protocol 2.

Protocol 2: Double Coupling/Recoupling Procedure
  • Wash:

    • After the first coupling, wash the resin with DMF (3x) to remove the old reaction mixture.

  • Second Coupling:

    • Repeat steps 2 and 3 from Protocol 1, using fresh reagents. It is recommended to extend the reaction time for the second coupling to 2-4 hours.

  • Final Monitoring and Washing:

    • Perform a final ninhydrin test. If it is still positive, consider capping the unreacted amines with acetic anhydride before proceeding.

    • If the test is negative, wash the resin as described in step 4 of Protocol 1.

Quantitative Data (Illustrative Examples)

The following tables present illustrative data for the coupling efficiency of Fmoc-D-Alanine-d4 under various conditions. This data is based on typical results for sterically hindered amino acids and should be used as a guideline for optimization.

Table 1: Comparison of Coupling Reagents

Coupling ReagentEquivalents (AA:Reagent:Base)Time (h)Temperature (°C)Estimated Coupling Efficiency (%)
DIC/HOBt3 : 3 : 6 (DIPEA)22585-90
HBTU/HOBt3 : 2.9 : 6 (DIPEA)22592-96
HATU/HOAt 3 : 2.9 : 6 (DIPEA) 2 25 >98
COMU 3 : 2.9 : 6 (DIPEA) 2 25 >98

Table 2: Effect of Reaction Time and Double Coupling

Coupling ProtocolTime (h)Estimated Coupling Efficiency (%)
Single Coupling (HATU)195-97
Single Coupling (HATU)2>98
Single Coupling (HATU)4>99
Double Coupling (HATU) 2 + 2 >99.5

Visualizations

Coupling_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-D-Ala(d4) (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin recouple Double Couple (Fresh Reagents) ninhydrin->recouple Positive cap Cap with Acetic Anhydride ninhydrin->cap Still Positive next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative recouple->wash2 cap->next_cycle

Caption: Troubleshooting workflow for coupling Fmoc-D-Alanine-d4.

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-D-Ala(d4)-OH Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester New_Peptide Fmoc-D-Ala(d4)-NH-Peptide-Resin Active_Ester->New_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide Nucleophilic Attack

Caption: Reaction pathway for amide bond formation.

References

Troubleshooting incomplete Fmoc deprotection of deuterated amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with solid-phase peptide synthesis (SPPS), with a special focus on challenges related to the use of deuterated amino acids.

Troubleshooting Incomplete Fmoc Deprotection of Deuterated Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for orthogonal protection schemes. However, incomplete removal of the Fmoc group can lead to truncated or deletion peptide sequences, significantly impacting yield and purity. This issue can be particularly pronounced when working with deuterated amino acids, which may exhibit altered reaction kinetics or contribute to on-resin aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc deprotection incomplete when using deuterated amino acids?

Incomplete Fmoc deprotection with deuterated amino acids can stem from several factors:

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic or β-sheet forming deuterated residues, can aggregate on the solid support. This aggregation can physically block the deprotection reagent from accessing the Fmoc group, leading to incomplete removal.[1][2]

  • Steric Hindrance: While deuterium substitution is a subtle structural change, it can influence local conformation and solvation, potentially increasing steric hindrance around the Fmoc group and slowing the deprotection reaction.

  • Kinetic Isotope Effect (KIE): The mechanism of Fmoc deprotection involves the abstraction of a proton from the C9 position of the fluorenyl group.[3][4] While not extensively documented in the context of deuterated amino acids themselves, a primary kinetic isotope effect would predict a slower reaction rate if this position on the Fmoc group were deuterated. However, issues are more commonly associated with the properties of the deuterated amino acid within the peptide sequence. The rate of a reaction involving a C-H bond is typically 6–10 times faster than with a corresponding C-D bond.[5]

Q2: What are the standard conditions for Fmoc deprotection?

The most common method for Fmoc deprotection is treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][7] The reaction is typically performed at room temperature for 20 to 30 minutes.

Q3: How can I monitor the completeness of the Fmoc deprotection reaction?

The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a strong UV absorbance around 300 nm.[3] You can collect the filtrate from the deprotection step and measure its absorbance to quantify the amount of Fmoc group removed.[8] This method is invaluable for optimizing deprotection times and conditions.

Q4: What alternative reagents can I use for Fmoc deprotection if piperidine is not effective?

For "difficult sequences" that are prone to aggregation or steric hindrance, several alternative deprotection reagents and cocktails can be more effective:[3][6]

  • 4-Methylpiperidine (4-MP): Can be used interchangeably with piperidine and may offer improved performance in some cases.[3]

  • Piperazine (PZ): A less nucleophilic base that can be advantageous in minimizing certain side reactions.[3]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be effective for very difficult deprotections. It is often used at low concentrations (e.g., 2%) in combination with a nucleophilic scavenger like piperazine.[1][9][10]

Troubleshooting Guide

If you are experiencing incomplete Fmoc deprotection of deuterated amino acids, consider the following troubleshooting strategies.

Strategy 1: Optimization of Deprotection Conditions

For many problematic sequences, simply modifying the standard deprotection protocol can significantly improve results.

ParameterStandard ConditionRecommended Modification for Difficult SequencesRationale
Deprotection Time 2 x 10 minutesIncrease to 2 x 20 minutes or longerAllows more time for the reagent to penetrate aggregated peptide chains.
Temperature Room TemperatureIncrease to 35-50°CIncreased thermal energy can help disrupt secondary structures and improve reaction kinetics.[1]
Reagent Concentration 20% Piperidine in DMFUse 2% DBU / 5% Piperazine in NMPDBU is a stronger base, and NMP is a better solvent for disrupting aggregation.[9][11]
Solvent DMFN-Methylpyrrolidone (NMP) or add DMSONMP and DMSO are more polar solvents that can better solvate the peptide and disrupt aggregation.[1]
Strategy 2: Addressing Peptide Aggregation

Peptide aggregation is a primary cause of incomplete reactions in SPPS.

MethodDescription
Chaotropic Salts Add chaotropic salts like LiCl or KSCN to the deprotection solution to disrupt hydrogen bonding.[1]
Microwave Irradiation Perform the deprotection step in a microwave peptide synthesizer to use elevated temperatures to reduce aggregation.[3]
Resin Choice Use a low-loading resin or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains and reduce inter-chain interactions.[1]

Experimental Protocols

Protocol 1: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantification of Fmoc group removal.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Weigh a small amount of your dry Fmoc-protected peptide-resin (approximately 1-5 mg) into a vial.

  • Add a known volume of the deprotection solution (e.g., 1 mL) to the resin.

  • Agitate the mixture for the desired deprotection time (e.g., 20 minutes).

  • Carefully remove the supernatant, ensuring no resin beads are transferred.

  • Dilute an aliquot of the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance x Dilution Factor) / (7800 M⁻¹cm⁻¹ x path length (cm) x resin weight (g))

    The molar extinction coefficient of the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹.

Protocol 2: Fmoc Deprotection using a DBU/Piperazine Cocktail

This protocol is recommended for difficult sequences where standard piperidine treatment is insufficient.

Materials:

  • Peptide-resin

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine (PZ)

  • N-Methylpyrrolidone (NMP)

Procedure:

  • Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Swell the peptide-resin in NMP.

  • Drain the solvent and add the DBU/piperazine deprotection solution to the resin.

  • Agitate the mixture for 2 x 10 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 1 min).

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Visualizations

Workflow for Troubleshooting Incomplete Fmoc Deprotection

Troubleshooting_Workflow start Incomplete Fmoc Deprotection (Verified by Kaiser Test or UV Monitoring) check_aggregation Is peptide aggregation suspected? (Hydrophobic sequence, poor swelling) start->check_aggregation modify_conditions Modify Deprotection Conditions check_aggregation->modify_conditions No aggregation_strategies Implement Anti-Aggregation Strategies check_aggregation->aggregation_strategies Yes increase_time Increase Deprotection Time (e.g., 2 x 20 min) modify_conditions->increase_time increase_temp Increase Temperature (e.g., 35-50°C) modify_conditions->increase_temp change_reagent Change Deprotection Reagent (e.g., DBU/Piperazine) modify_conditions->change_reagent change_solvent Change Solvent (e.g., NMP, add DMSO) aggregation_strategies->change_solvent chaotropic_salts Use Chaotropic Salts (e.g., LiCl) aggregation_strategies->chaotropic_salts microwave Use Microwave Synthesis aggregation_strategies->microwave change_resin Change Resin (Low-load or PEG) aggregation_strategies->change_resin reevaluate Re-evaluate Deprotection Completeness increase_time->reevaluate increase_temp->reevaluate change_reagent->reevaluate change_solvent->reevaluate chaotropic_salts->reevaluate microwave->reevaluate change_resin->reevaluate success Deprotection Complete Proceed with Synthesis reevaluate->success Successful failure Deprotection Still Incomplete Consider re-synthesis with pseudoproline dipeptides or other backbone modifications reevaluate->failure Unsuccessful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Mechanism of Fmoc Deprotection

Caption: Base-catalyzed mechanism of Fmoc group removal.

References

Technical Support Center: Minimizing D-Alanine Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of D-Alanine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, such as D-Alanine, converts into a mixture of both its D- and L-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in impurities that can be difficult to remove and may alter the biological activity of the final peptide.[1]

Q2: What is the primary mechanism of D-Alanine racemization during peptide coupling?

A2: The most common mechanism for racemization of N-protected amino acids like Fmoc-D-Alanine is through the formation of a symmetric oxazolone intermediate. The activation of the carboxylic acid group of D-Alanine by a coupling reagent can lead to the formation of this planar and achiral intermediate. The oxazolone can then be attacked by the amine component from either side, leading to a mixture of D- and L-Alanine incorporation. A secondary mechanism involves the direct abstraction of the α-proton by a base.[1]

Q3: Which factors have the most significant impact on the extent of D-Alanine racemization?

A3: Several factors influence the degree of racemization, including:

  • Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone formation.

  • Base: The type and concentration of the base used can promote racemization through direct proton abstraction.

  • Temperature: Higher temperatures generally increase the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates involved in racemization.[2]

  • Activation Time: Longer pre-activation times can lead to increased racemization.

Q4: Are there specific amino acids that are more prone to racemization than Alanine?

A4: Yes, certain amino acids are more susceptible to racemization than Alanine. Histidine and Cysteine are particularly prone to racemization.[3] Phenylglycine is also known to be highly susceptible due to the stability of the corresponding carbanion.[4] While Alanine is less prone to racemization than these examples, it is still a crucial parameter to control for achieving high-purity peptides.

Troubleshooting Guides

Problem 1: High levels of L-Alanine impurity detected in a peptide synthesized with D-Alanine.

This indicates significant racemization of the D-Alanine residue during one or more coupling steps.

dot

RacemizationMechanism FmocDAla Fmoc-D-Alanine COOH ActivatedEster Activated Ester C=O-X FmocDAla->ActivatedEster + Coupling Reagent Oxazolone Symmetric Oxazolone Intermediate Planar Ring ActivatedEster->Oxazolone Intramolecular Cyclization PeptideD Peptide with D-Alanine Oxazolone->PeptideD + H2N-Peptide (Attack from one side) PeptideL Peptide with L-Alanine (Racemized) Oxazolone->PeptideL + H2N-Peptide (Attack from other side)

References

Technical Support Center: Peptides Containing D-Alanine-2,3,3,3-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing D-Alanine-2,3,3,3-D4. The information provided is designed to address common solubility issues and other experimental challenges.

Troubleshooting Guide: Improving Peptide Solubility

Peptides incorporating D-Alanine-2,3,3,3-D4 may present solubility challenges. If you are encountering difficulties in dissolving your peptide, please follow the systematic approach outlined below.

Logical Flow for Troubleshooting Peptide Solubility

start Start: Lyophilized Peptide test_solubility Test solubility with a small aliquot first start->test_solubility initial_solvent Initial Solvent: Sterile, distilled water test_solubility->initial_solvent water_sol Soluble in water? initial_solvent->water_sol check_charge Determine Peptide's Net Charge basic_peptide Basic Peptide (Net Charge > 0) check_charge->basic_peptide acidic_peptide Acidic Peptide (Net Charge < 0) check_charge->acidic_peptide neutral_peptide Neutral Peptide (Net Charge = 0) check_charge->neutral_peptide acidic_sol Use 10-30% Acetic Acid basic_peptide->acidic_sol basic_sol Use 0.1M Ammonium Bicarbonate or dilute NH4OH acidic_peptide->basic_sol organic_solvent Use organic solvent (DMSO, DMF, Acetonitrile) neutral_peptide->organic_solvent water_sol->check_charge No success Peptide Solubilized water_sol->success Yes sonicate Sonication acidic_sol->sonicate basic_sol->sonicate organic_solvent->sonicate warm Gentle Warming (<40°C) sonicate->warm denaturant Use Denaturing Agents (6M Guanidine HCl, 8M Urea) - for non-cellular assays warm->denaturant final_check Centrifuge to remove particulates denaturant->final_check final_check->success fail Consult Technical Support final_check->fail

Caption: A step-by-step workflow for troubleshooting the solubility of peptides.

Step 1: Initial Assessment and Small-Scale Testing

Before dissolving the entire batch of your peptide, it is crucial to perform a solubility test on a small aliquot.[1][2][3][4][5] This prevents the potential loss of valuable peptide in an inappropriate solvent.

Step 2: Determine the Net Charge of Your Peptide

The overall charge of the peptide is a primary determinant of its solubility in aqueous solutions.[1][2][3][4][5][6][7]

  • Assign charge values:

    • Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus (if not modified).[2][3][5][7]

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if not an amide).[2][3][5][7]

  • Calculate the total charge.

Step 3: Solvent Selection Based on Net Charge
Peptide Type Net Charge Recommended Solvents & Protocol
Basic Peptide Positive1. Attempt to dissolve in sterile, distilled water.[1][2][4][7][8] 2. If insoluble, add a small amount of 10-30% acetic acid dropwise until the peptide dissolves.[1][2][4][7][8][9] 3. For very difficult peptides, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential effects in biological assays.[2][7][8]
Acidic Peptide Negative1. Attempt to dissolve in sterile, distilled water.[1][2][4][7][8] 2. If insoluble, add a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide (e.g., 1% v/v) dropwise.[1][2][4][7][8][9] Caution: Avoid basic solutions if your peptide contains Cys, Met, or Trp, as this can lead to oxidation or other side reactions.[2][7][8]
Neutral/Hydrophobic Peptide Zero1. These peptides often have poor aqueous solubility.[1][4][7][8] 2. Use a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[1][4][5][7][8] 3. Once dissolved, slowly add the aqueous buffer of choice to the desired concentration.[8] If the solution becomes cloudy, you have exceeded the solubility limit.
Step 4: Physical Methods to Aid Dissolution

If the peptide is still not fully dissolved, the following methods can be employed:

  • Sonication: A brief period of sonication can help to break up aggregates and enhance dissolution.[1][5][8][9]

  • Gentle Warming: Warming the peptide solution to a temperature below 40°C may increase solubility. However, this should be done with caution to avoid degradation.[1][9][10]

Step 5: Use of Denaturing Agents (for non-cellular applications)

For highly insoluble peptides that tend to aggregate and are not intended for use in live cells, denaturing agents can be used:

  • Guanidine Hydrochloride (6 M) or Urea (8 M): These agents can disrupt the intermolecular hydrogen bonds that may be causing aggregation.[5][7][8] Note that these will need to be removed for most functional assays.

Frequently Asked Questions (FAQs)

Q1: Does the presence of D-Alanine-2,3,3,3-D4 significantly alter the solubility of my peptide?

The incorporation of a D-amino acid can sometimes disrupt the secondary structures that lead to aggregation, which may improve solubility.[1][6] However, the effect of deuteration itself on solubility is generally subtle. Some studies suggest that deuterated compounds can be slightly less soluble in aqueous solutions.[11] The primary factors governing solubility will still be the overall amino acid composition, net charge, and hydrophobicity of the peptide.[1][6] Therefore, the general troubleshooting steps outlined above should be applicable.

Q2: What is the recommended initial solvent to try for a peptide containing D-Alanine-2,3,3,3-D4?

Always start with sterile, distilled water, especially for shorter peptides (less than 5-6 residues).[3][4][7][10] If the peptide's sequence is known, determining the net charge will provide a better-informed choice for the initial solvent system as described in the troubleshooting guide.

Q3: My peptide is highly hydrophobic. What is the best approach for solubilization?

For hydrophobic peptides, which often have a high proportion of non-polar amino acids, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO.[1][4][5][8] Once the peptide is in solution, you can slowly add your aqueous buffer to the desired final concentration. Be aware that the final concentration of the organic solvent should be compatible with your experimental system, as high concentrations of DMSO can be toxic to cells.[8]

Q4: I've dissolved my peptide, but there are still some visible particulates. What should I do?

It is always recommended to centrifuge your peptide solution to pellet any undissolved material before use.[1][9] This ensures that you are working with a homogenous solution and that the concentration is accurate.

Q5: How should I store my solubilized peptide containing D-Alanine-2,3,3,3-D4?

Once in solution, it is best to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4][7] Peptides containing residues like Met, Cys, or Trp are prone to oxidation and should be stored in an oxygen-free environment if possible.[7]

Experimental Protocols

Protocol 1: Determining the Net Charge of a Peptide

Objective: To estimate the net charge of the peptide at a neutral pH to guide solvent selection.

Methodology:

  • Obtain the amino acid sequence of the peptide.

  • Assign a charge of +1 to each basic amino acid residue: Lysine (K), Arginine (R), and Histidine (H).

  • Assign a charge of -1 to each acidic amino acid residue: Aspartic Acid (D) and Glutamic Acid (E).

  • If the C-terminus is a free acid (-COOH), assign it a charge of -1. If it is an amide (-CONH2), it is neutral.

  • If the N-terminus is a free amine (-NH2), assign it a charge of +1. If it is acetylated, it is neutral.

  • Sum the positive and negative charges to determine the overall net charge of the peptide.

Protocol 2: Small-Scale Solubility Test

Objective: To determine an appropriate solvent for the peptide without risking the entire sample.

Methodology:

  • Carefully weigh out a small amount of the lyophilized peptide (e.g., 0.1 mg).

  • Add a defined volume of the first test solvent (e.g., 10 µL of sterile water) to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex or gently agitate the vial.

  • Observe for complete dissolution (a clear solution with no visible particles).

  • If the peptide does not dissolve, proceed with the systematic approach outlined in the troubleshooting guide, adding small increments of acidic, basic, or organic solvents as appropriate for the peptide's charge.

  • Once a suitable solvent system is identified, it can be scaled up for the entire peptide sample.

Data Summary

Factor Effect on Solubility Rationale
High proportion of charged amino acids (Arg, Lys, His, Asp, Glu) Increases solubilityCharged side chains interact favorably with water.[6][12]
High proportion of hydrophobic amino acids (Leu, Val, Ile, Phe, Trp) Decreases solubilityNon-polar side chains are repelled by water, promoting aggregation.[1][6]
Longer peptide chain Generally decreases solubilityIncreased potential for hydrophobic interactions and aggregation.[1][6]
pH of the solution Significant impactSolubility is lowest at the isoelectric point (pI) where the net charge is zero. Adjusting the pH away from the pI increases the net charge and solubility.[6][13]
Incorporation of D-amino acids May increase solubility/stabilityCan disrupt secondary structures like beta-sheets that lead to aggregation.[1][6]
Deuteration Minimal, but may slightly decrease aqueous solubilityDeuterium bonds can be slightly stronger, potentially favoring water-water interactions over water-solute interactions.[11] However, the primary driver of solubility remains the peptide's sequence.

Signaling Pathways and Workflows

Experimental Workflow for Peptide Handling and Use

start Receive Lyophilized Peptide store_lyo Store at -20°C or -80°C start->store_lyo solubility_test Perform Small-Scale Solubility Test store_lyo->solubility_test dissolve Dissolve Bulk Peptide in Optimized Solvent solubility_test->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store_sol Store solution at -20°C or -80°C aliquot->store_sol thaw Thaw one aliquot for use store_sol->thaw use_in_assay Use in Experiment thaw->use_in_assay

Caption: Recommended workflow for handling and storing synthetic peptides.

References

Addressing poor ionization of deuterated peptides in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor ionization of deuterated peptides in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my deuterated peptide unexpectedly low compared to its non-deuterated analog?

A1: Several factors can contribute to a lower-than-expected signal for deuterated peptides. The most common causes include:

  • Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[1][2][3] This is often the primary cause of inaccurate quantification.

  • Isotope Effects: The substitution of hydrogen with deuterium can slightly alter the peptide's physicochemical properties, leading to shifts in chromatographic retention time.[1] If the deuterated peptide elutes in a region of higher ion suppression, its signal will be diminished.[1]

  • Deuterium Back-Exchange: Labile deuterium atoms can exchange back with hydrogen atoms from the solvent (e.g., water in the mobile phase) or during sample preparation, reducing the deuterated peptide's signal and artificially increasing the signal of the non-deuterated version.[4][5]

  • Contamination of Standard: The synthesized deuterated standard may contain a small amount of the non-deuterated ("light") version, which can lead to quantification errors, especially when analyzing low-abundance endogenous peptides.[2]

  • Gas-Phase Scrambling: During fragmentation in the mass spectrometer (CID), deuterium atoms can sometimes migrate along the peptide backbone, which can complicate data interpretation but does not typically reduce the precursor ion signal.[6][7]

Q2: My deuterated internal standard has a different retention time than my analyte. Why is this happening and how can I fix it?

A2: This phenomenon is known as the "deuterium isotope effect." Replacing hydrogen with the heavier deuterium isotope can increase the peptide's lipophilicity, causing it to interact more strongly with reversed-phase chromatography columns and thus elute slightly later. This shift in retention time can expose the deuterated standard to a different matrix environment than the analyte, leading to differential ion suppression and inaccurate results.[1]

Troubleshooting Steps:

  • Modify the LC Gradient: Broaden the elution gradient to minimize the baseline separation between the analyte and the standard. A slower, more gradual gradient can help ensure they elute under more similar matrix conditions.

  • Adjust Mobile Phase Composition: Experiment with different solvent strengths or additives to reduce the differential retention.

  • Consider Alternative Labeling: If chromatographic separation persists, using a ¹³C or ¹⁵N-labeled internal standard is an excellent alternative. These isotopes have a negligible effect on retention time, ensuring co-elution with the analyte.[3][8]

Q3: I suspect my deuterated peptide is losing its label. How can I prevent this back-exchange?

A3: Deuterium back-exchange is a significant issue, particularly for deuterons on amide, hydroxyl, or amine groups. It is catalyzed by both acid and base and is influenced by temperature and time.

Prevention Strategies:

  • pH Control: The rate of back-exchange is at its minimum at approximately pH 2.4.[5] Adjust the pH of your samples and mobile phases accordingly.

  • Temperature Control: Keep samples cold (e.g., on ice or in a cooled autosampler) throughout the preparation and analysis workflow. Lowering the temperature by 10°C can reduce the exchange rate by a factor of three.[5][9]

  • Time Minimization: Reduce the time the sample spends in aqueous environments, especially under non-optimal pH and temperature conditions.[5]

  • Use Aprotic Solvents: Where possible in your sample preparation, use aprotic solvents (like acetonitrile) that do not have exchangeable protons.

Q4: Should I use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for my deuterated peptides?

A4: Both ESI and MALDI can be used, but each has considerations.

  • ESI: ESI is highly sensitive and commonly coupled with liquid chromatography (LC), making it ideal for quantitative studies. However, it is more susceptible to matrix effects and ion suppression, which is a key issue for deuterated standards that may not co-elute perfectly with the analyte.[10] The choice of solvent and flow rate can significantly impact ionization and signal stability.[10]

  • MALDI: MALDI is generally more tolerant of salts and complex mixtures, which can reduce matrix effects.[11] However, achieving homogenous co-crystallization of the sample and matrix is critical for reproducibility. Ionization bias can still occur, where one form of a peptide (e.g., the glutamine-containing version) might ionize more efficiently than its deamidated (glutamic acid) counterpart, a phenomenon that could potentially extend to deuterated vs. non-deuterated peptides.[12] The choice of matrix is crucial for optimal ionization.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Isotope Effects

This guide helps you determine if a deuterium isotope effect is impacting your analysis and provides steps to correct it.

IsotopeEffect_Troubleshooting start Start: Inconsistent or Inaccurate Quantification with Deuterated Standard check_rt Step 1: Overlay Chromatograms of Analyte and Deuterated Standard. Do they have different retention times (RT)? start->check_rt rt_ok No RT Shift: Isotope effect is unlikely to be the primary cause. Investigate other issues (e.g., back-exchange, sample prep). check_rt->rt_ok No rt_shift Yes, RT Shift Observed: Deuterium isotope effect is likely occurring. check_rt->rt_shift Yes infuse Step 2: Post-Column Infusion Experiment. Infuse a constant concentration of analyte/standard while injecting a blank matrix sample. rt_shift->infuse check_suppression Does the signal dip at the deuterated standard's retention time? infuse->check_suppression no_suppression No Significant Suppression Dip: Differential matrix effect is minimal. Focus on optimizing the LC gradient to achieve co-elution. check_suppression->no_suppression No suppression Yes, Signal Dips: Significant ion suppression is present at the standard's RT. check_suppression->suppression Yes end End: Accurate and Reproducible Quantification no_suppression->end optimize_lc Step 3: Mitigate the Effect. Option A: Optimize LC Gradient. (Slower gradient, different mobile phase) suppression->optimize_lc change_is Option B: Use a Different Internal Standard. (¹³C or ¹⁵N labeled peptide) suppression->change_is optimize_lc->end change_is->end

Caption: Workflow for troubleshooting isotope effects.

Visualizing the Impact of Isotope Effects

The deuterium isotope effect can cause a shift in retention time, moving the deuterated standard into a region with different levels of ion suppression from the matrix.

Isotope_Effect_Diagram Impact of Chromatographic Shift on Ion Suppression cluster_0 Scenario A: Ideal Co-elution cluster_1 Scenario B: RT Shift due to Isotope Effect Analyte1 Analyte Suppression1 Ion Suppression (Low) Deuterated1 D-Peptide Analyte2 Analyte Suppression2_Low Ion Suppression (Low) Deuterated2 D-Peptide Suppression2_High Ion Suppression (High) Result1 Result: Accurate Quantification Result2 Result: Inaccurate Quantification (Deuterated signal is suppressed) cluster_0 cluster_0 cluster_1 cluster_1

Caption: Isotope effect causing differential ion suppression.

Experimental Protocols

Protocol 1: Minimizing Deuterium Back-Exchange During Sample Preparation

This protocol outlines steps to preserve the deuterium labels on your peptides prior to MS analysis.

  • Reagent Preparation:

    • Prepare all aqueous buffers and solutions.

    • Adjust the pH of the final sample solution to ~2.4 using a pre-calibrated pH meter and 0.1% formic acid or trifluoroacetic acid (TFA). This is the pH at which the exchange rate is minimal.[5]

    • Pre-cool all solutions and necessary equipment (e.g., centrifuge, pipette tips) to 4°C.

  • Sample Processing:

    • Perform all sample handling steps (e.g., protein digestion, desalting) on an ice bath.

    • If using enzymatic digestion, ensure the chosen protease is active at low pH and temperature (e.g., pepsin).

    • Minimize the duration of each step. For desalting, use a rapid method like C18 spin columns rather than slower gravity-fed columns.[14]

  • LC-MS Analysis:

    • Use a cooled autosampler set to 4°C to store samples awaiting injection.[9]

    • Ensure the mobile phases for chromatography are also chilled and maintained at the optimal pH if possible, though this is often constrained by the requirements of the separation.

    • Minimize the time between sample preparation and injection.

Data & Tables

Table 1: Comparison of Stable Isotope Labeling Methods for Internal Standards
FeatureDeuterium (²H) Labeling¹³C Labeling¹⁵N Labeling
Synthesis Cost LowestModerate to HighModerate to High
Isotope Effect Can cause chromatographic shifts and affect fragmentation.[1]NegligibleNegligible
Risk of Back-Exchange High for labile positions.[4]NoneNone
Mass Shift per Label ~1.006 Da~1.003 Da~0.997 Da
Potential for Overlap Isotopic clusters can overlap with unlabeled peptide ("isotope beating").[15]Less likely due to larger mass shift per amino acid.Less likely due to larger mass shift per amino acid.
Best Use Case Cost-sensitive analyses where chromatographic effects can be controlled."Gold standard" for quantitative proteomics, minimal analytical interference.[3]Excellent for metabolic labeling (e.g., SILAC) and as an alternative to ¹³C.[16]
Table 2: Common MALDI Matrices for Peptide Analysis

The choice of matrix is critical for efficient desorption and ionization in MALDI-MS.[13][17]

MatrixAcronymCommon LaserCharacteristics & Best Use
α-Cyano-4-hydroxycinnamic acid CHCAUV (337 nm, 355 nm)The most common matrix for peptides and proteins < 30 kDa. Good sensitivity.[17]
Sinapinic acid SAUV (337 nm, 355 nm)Preferred for larger peptides and proteins > 10 kDa. Produces predominantly singly charged ions.[17]
2,5-Dihydroxybenzoic acid DHBUV (337 nm, 355 nm)"Softer" ionization than CHCA, good for fragile molecules. Can be useful for glycopeptides.
p-Nitroaniline pNAUV (337 nm)Can be useful in specific applications, sometimes used for phosphopeptide analysis.

References

Technical Support Center: Fmoc-D-Ala-d4 Coupling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-D-Ala-d4 in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is Fmoc-D-Ala-d4 considered a "difficult" amino acid to couple in SPPS?

A1: Fmoc-D-Ala-d4 is not typically classified as a sterically hindered amino acid. Alanine itself has a small methyl side chain. The presence of deuterium atoms (d4) on the beta-carbon and the D-configuration do not significantly increase its steric bulk to the level of amino acids like Valine or Isoleucine. However, difficult couplings can arise from factors other than steric hindrance, such as peptide aggregation or suboptimal reaction conditions. Therefore, while not inherently "difficult," troubleshooting may be required in certain sequence contexts.

Q2: Does the presence of deuterium in Fmoc-D-Ala-d4 affect its reactivity?

A2: The kinetic isotope effect (KIE) associated with deuterium substitution can theoretically lead to slightly slower reaction rates compared to the non-deuterated analog. However, in the context of standard peptide coupling reactions, this effect is generally considered negligible and is unlikely to be the primary cause of a failed coupling. Other factors, such as the choice of coupling reagent and reaction conditions, will have a much more significant impact on coupling efficiency.

Q3: What are the initial signs of a difficult coupling with Fmoc-D-Ala-d4?

A3: The most common indication of an incomplete or difficult coupling is a positive result from a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), performed on the resin after the coupling step. A blue or violet color indicates the presence of unreacted primary amines. For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC to detect any deletion sequences.

Troubleshooting Guide for Difficult Couplings Involving Fmoc-D-Ala-d4

Difficulties in coupling Fmoc-D-Ala-d4 can often be overcome by systematically evaluating and optimizing the reaction conditions. The following guide provides strategies to address common issues.

Problem: Incomplete Coupling Detected by Kaiser Test

A positive Kaiser test after the initial coupling of Fmoc-D-Ala-d4 indicates the presence of free amino groups on the resin.

Logical Troubleshooting Workflow

troubleshooting_workflow start Positive Kaiser Test recouple Recouple with fresh reagents start->recouple First step check_reagents Change Coupling Reagent recouple->check_reagents If still positive increase_time Increase Coupling Time check_reagents->increase_time If still positive increase_temp Increase Temperature increase_time->increase_temp If still positive disrupt_aggregation Address Potential Aggregation increase_temp->disrupt_aggregation If still positive capping Cap Unreacted Amines disrupt_aggregation->capping If problem persists proceed Proceed to Next Cycle capping->proceed

Caption: A stepwise approach to troubleshooting a positive Kaiser test.

Solutions:

  • Recoupling: The simplest first step is to perform a second coupling (double coupling) using a fresh solution of Fmoc-D-Ala-d4 and coupling reagents. Often, this is sufficient to drive the reaction to completion.

  • Change Coupling Reagent: If double coupling is ineffective, switching to a more potent coupling reagent can overcome higher activation energy barriers. A comparison of commonly used coupling reagents is provided in the table below.

  • Optimize Reaction Conditions:

    • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.

    • Increase Temperature: Gently warming the reaction vessel to 30-40°C can enhance the reaction kinetics. However, prolonged exposure to higher temperatures can increase the risk of side reactions, such as racemization.

  • Address Potential Peptide Aggregation: In longer peptide sequences, the growing peptide chain can aggregate, hindering access of reagents to the reactive sites.

    • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Adding a small percentage of DMSO (e.g., 5-10%) can also be beneficial.

    • Chaotropic Salts: The addition of chaotropic salts like LiCl (0.5 M) to the coupling solution can help to break up aggregates.

  • Capping: If a small fraction of amines remains unreacted after troubleshooting, it is advisable to "cap" them by acetylation. This prevents the formation of deletion peptides in subsequent cycles. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. The following table summarizes the properties of several common reagents.

Coupling ReagentClassActivation SpeedRacemization RiskNotes
HBTU/TBTU Aminium SaltFastLowStandard, effective for most couplings.
HATU Aminium SaltVery FastLowMore reactive than HBTU, good for hindered amino acids.[1]
PyBOP Phosphonium SaltFastLowLess likely to cause guanidinylation side reactions compared to aminium salts.
DIC/Oxyma Carbodiimide/AdditiveModerateLowA good, cost-effective option. Oxyma is a safer alternative to HOBt.
COMU Aminium SaltVery FastLowHigh solubility and efficiency, suitable for microwave-assisted synthesis.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Ala-d4
  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Prepare a solution of Fmoc-D-Ala-d4 (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

Protocol 2: Enhanced Coupling for Difficult Sequences
  • Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.

  • Coupling:

    • Prepare a solution of Fmoc-D-Ala-d4 (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.

    • Add the coupling solution to the resin.

    • Agitate at 35°C for 4 hours.

  • Washing and Monitoring: Follow steps 5-6 of the standard protocol. If the Kaiser test is still positive, proceed with a second coupling or capping.

Experimental Workflow for SPPS Cycle

spss_workflow deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-D-Ala-d4, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision recouple Recouple or Cap decision->recouple No next_cycle Proceed to Next Amino Acid decision->next_cycle Yes recouple->coupling

Caption: The iterative workflow for a single amino acid coupling cycle in SPPS.

Potential Side Reactions

While the incorporation of Fmoc-D-Ala-d4 is not associated with unique side reactions, general side reactions common to Fmoc-SPPS can still occur.

  • Racemization: Although D-alanine is used, racemization to the L-isomer is a theoretical possibility, especially with prolonged activation times or the use of stronger bases. Using pre-activated esters or coupling additives like Oxyma Pure can minimize this risk.

  • Diketopiperazine Formation: This is a concern when proline is one of the first two amino acids at the C-terminus but is less likely with alanine.

  • Aspartimide Formation: This side reaction is specific to sequences containing aspartic acid and is not directly related to the coupling of Fmoc-D-Ala-d4.[2][3]

References

Best practices for storage and handling of D-Alanine-2,3,3,3-D4-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of D-Alanine-2,3,3,3-D4-N-fmoc in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] Some suppliers suggest room temperature storage is also acceptable for shorter periods.[2][3] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.

Q2: What is the shelf life of this compound?

A2: When stored under the recommended conditions, the compound is stable.[2] It is advisable to re-analyze the chemical purity of the compound after three years before use.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[4] It is insoluble in water.[4] For quantitative data, refer to the solubility table below.

Q4: What are the main applications of this compound?

A4: This deuterated amino acid is primarily used as a research chemical. Its applications include serving as an analytical standard for HPLC and its use in the research and development of drugs.[1] The deuterium labeling makes it a valuable tool in metabolic studies and for use as an internal standard in mass spectrometry-based assays.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, standard laboratory safety practices should be followed. Avoid breathing the dust and prevent contact with skin and eyes.[4] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the product's Safety Data Sheet (SDS) for complete safety information.

Data Presentation

Table 1: Storage and Stability

ParameterRecommendationCitations
Long-Term Storage Temperature2-8°C (Refrigerator)[1]
Short-Term Storage TemperatureRoom Temperature[2][3]
StabilityStable under recommended conditions[2]
Recertification PeriodRe-analyze after 3 years[2]

Table 2: Solubility

SolventSolubilityCitations
Dimethylformamide (DMF)Soluble (1 mmole in 2 ml)[4]
Dimethyl Sulfoxide (DMSO)100 mg/mL
MethanolSlightly Soluble[4]
WaterInsoluble[4]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Alanine-2,3,3,3-D4

This protocol outlines the manual coupling of Fmoc-D-Alanine-2,3,3,3-D4 onto a resin for peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20-30 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HBTU and 6 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates complete coupling).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid-based).

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

  • Possible Cause: Steric hindrance or aggregation of the growing peptide chain.

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the coupling reaction time to 3-4 hours or allow it to proceed overnight.

    • Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.

    • Use a More Potent Activating Reagent: Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

    • Disrupt Aggregation: Incorporate a small amount of a chaotropic salt like LiCl into the coupling solution or perform the coupling at a slightly elevated temperature (e.g., 30-35°C).

Issue 2: Presence of Deletion Sequences in the Final Peptide

  • Possible Cause: Incomplete Fmoc deprotection or inefficient coupling.

  • Troubleshooting Steps:

    • Extend Deprotection Time: Increase the piperidine treatment time to 30 minutes.

    • Double Deprotection: Perform the Fmoc deprotection step twice.

    • Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the fluorenyl group to ensure the deprotection reaction goes to completion.

    • Ensure Efficient Coupling: Follow the troubleshooting steps for incomplete coupling (Issue 1).

Issue 3: Unexpected Mass in the Final Product (+1 Da, +2 Da, etc.)

  • Possible Cause: While the deuterium atoms on the methyl group and alpha-carbon of alanine are generally stable under standard SPPS conditions, the possibility of minor H-D exchange cannot be entirely ruled out, especially under prolonged exposure to acidic or basic conditions. However, this is considered a low-probability event. More likely causes are other side reactions.

  • Troubleshooting Steps:

    • Optimize Cleavage Conditions: Minimize the time the peptide is exposed to the acidic cleavage cocktail.

    • Analyze for Other Modifications: Use high-resolution mass spectrometry to investigate other potential modifications, such as oxidation or formylation, that could account for the mass change.

    • Purity of Starting Material: Ensure the isotopic purity of the this compound starting material.

Issue 4: Racemization of the D-Alanine Residue

  • Possible Cause: The use of excessive base (e.g., DIPEA) during the activation and coupling steps can lead to epimerization.

  • Troubleshooting Steps:

    • Reduce Base Concentration: Use the stoichiometric amount of DIPEA required for the activation.

    • Use an Alternative Base: Consider using a non-nucleophilic base like 2,4,6-collidine.

    • Pre-activate without the Resin: Activate the amino acid separately and then add it to the resin to minimize the contact time of the activated species with the base.

Mandatory Visualizations

experimental_workflow start Start: Fmoc-Protected Resin swell 1. Resin Swelling (DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 4. Coupling wash1->coupling activation 3. Amino Acid Activation (Fmoc-D-Ala(d4)-OH + HBTU/HOBt/DIPEA) activation->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser kaiser->coupling Positive (Recouple) elongation Repeat for next amino acid kaiser->elongation Negative elongation->deprotection Yes cleavage Final Cleavage (TFA Cocktail) elongation->cleavage No end Purified Peptide cleavage->end

Caption: Experimental workflow for the incorporation of Fmoc-D-Ala(d4)-OH in SPPS.

troubleshooting_logic issue Problem Detected: Incomplete Reaction or Impure Product incomplete_coupling Incomplete Coupling? issue->incomplete_coupling incomplete_deprotection Incomplete Deprotection? issue->incomplete_deprotection side_reactions Other Side Reactions? issue->side_reactions solution_coupling Solution: - Extend coupling time - Double couple - Use stronger activator incomplete_coupling->solution_coupling Yes solution_deprotection Solution: - Extend deprotection time - Double deprotect - Monitor with UV incomplete_deprotection->solution_deprotection Yes solution_side_reactions Solution: - Optimize cleavage - Analyze for modifications - Check starting material purity side_reactions->solution_side_reactions Yes analyze Analyze Final Product (HPLC, Mass Spectrometry) solution_coupling->analyze solution_deprotection->analyze solution_side_reactions->analyze

Caption: Logical troubleshooting workflow for common SPPS issues.

References

Validation & Comparative

D-Alanine-d4 vs. C13-Alanine: A Comparative Guide for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, labeled alanines are frequently employed due to alanine's central role in connecting carbohydrate and amino acid metabolism. This guide provides an objective comparison of two commonly used alanine isotopologues: D-Alanine-d4 and C13-Alanine, offering insights into their respective applications, performance, and the experimental considerations for their use in metabolic tracing studies.

At a Glance: Key Differences and Applications

FeatureD-Alanine-d4C13-Alanine
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Primary Metabolic Fate (Mammals) Oxidative deamination by D-amino acid oxidase (DAO)Enters central carbon metabolism (e.g., TCA cycle, gluconeogenesis)
Primary Research Applications Probing D-amino acid metabolism, studying host-microbe interactions, bacterial cell wall synthesisMetabolic flux analysis (MFA) of central carbon metabolism, glycolysis, gluconeogenesis
Relative Alanine Flux Measurement Higher apparent flux rates observed in some studiesLower apparent flux rates compared to deuterated alanine
Kinetic Isotope Effect More pronounced, potentially altering enzymatic reaction ratesLess pronounced compared to deuterium labeling
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Performance Comparison: Experimental Data

A key consideration in choosing a tracer is its impact on the measured metabolic flux. Studies comparing different isotopologues of alanine have revealed significant variations in calculated flux rates. This is attributed to the distinct metabolic fates of the labeled atoms and the kinetic isotope effect.

Table 1: Comparison of Whole-Body Alanine Flux Measured with Different Isotopic Tracers

TracerAlanine Flux (μmol·kg⁻¹·h⁻¹)Reference
[3,3,3-²H₃]alanine*474 ± 41[1][2]
[1-¹³C]alanine297 ± 12[1][2]
[3-¹³C]alanine317 ± 22[1][2]
[¹⁵N]alanine226 ± 7[1][2]

*Note: Data for [3,3,3-²H₃]alanine is presented as the closest available experimental comparison for a deuterated alanine tracer to D-Alanine-d4. The results highlight that the choice of isotope and its position can significantly influence the measured metabolic flux. The higher flux observed with the deuterated tracer may be due to a combination of factors, including different metabolic pathways and kinetic isotope effects.[1][2]

Metabolic Pathways and Experimental Workflows

The distinct metabolic routes of D- and L-alanine enantiomers, and the tracing of their isotopic labels, are central to their differential applications in metabolic research.

C13-Alanine: Tracing Central Carbon Metabolism

C13-labeled L-alanine is a powerful tool for metabolic flux analysis (MFA) of central carbon metabolism.[3][4][5] The ¹³C atoms are readily traced as they are incorporated into key metabolic intermediates.

C13_Alanine_Pathway cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate C13_Pyruvate [¹³C] Pyruvate C13_L_Alanine [U-¹³C] L-Alanine C13_L_Alanine->C13_Pyruvate Alanine Transaminase AcetylCoA [¹³C] Acetyl-CoA C13_Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate [¹³C] Citrate AcetylCoA->Citrate aKG [¹³C] α-Ketoglutarate Citrate->aKG SuccinylCoA [¹³C] Succinyl-CoA aKG->SuccinylCoA Glutamate [¹³C] Glutamate aKG->Glutamate Transamination Fumarate [¹³C] Fumarate SuccinylCoA->Fumarate Malate [¹³C] Malate Fumarate->Malate Oxaloacetate [¹³C] Oxaloacetate Malate->Oxaloacetate Oxaloacetate->AcetylCoA C13_Glucose [¹³C] Glucose Oxaloacetate->C13_Glucose

Caption: Metabolic fate of C13-L-Alanine in central carbon metabolism.

D-Alanine-d4: Probing D-Amino Acid Pathways

D-Alanine-d4 is particularly useful for studying the metabolism of D-amino acids, which is distinct from that of their L-counterparts. In mammals, the primary enzyme responsible for D-alanine catabolism is D-amino acid oxidase (DAO).[6]

D_Alanine_Pathway cluster_d_alanine_metabolism D-Alanine Metabolism (e.g., in Kidney, Liver) cluster_downstream Downstream Metabolism D_Alanine_d4 D-Alanine-d4 Imino_Acid [d] Imino Acid D_Alanine_d4->Imino_Acid D-Amino Acid Oxidase (DAO) Pyruvate [d] Pyruvate Imino_Acid->Pyruvate H2O2 H₂O₂ Imino_Acid->H2O2 NH3 NH₃ Pyruvate->NH3 Lactate [d] Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Alanine L-Alanine D_Alanine_d4 D-Alanine-d4 L_Alanine->D_Alanine_d4 Alanine Racemase D_Alanine_d4_in D-Alanine-d4 (exogenous) D_Alanine_d4_in->D_Alanine_d4 D_Ala_D_Ala D-Ala-d4-D-Ala-d4 D_Alanine_d4->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_MurNAc_peptide UDP-MurNAc- (L-Ala-γ-D-Glu-m-DAP) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide-d8 UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide + D-Ala-d4-D-Ala-d4 Lipid_II Lipid II-pentapeptide-d8 UDP_MurNAc_pentapeptide->Lipid_II Translocase Peptidoglycan Peptidoglycan with incorporated D-Alanine-d4 Lipid_II->Peptidoglycan Transglycosylase & Transpeptidase

References

A Head-to-Head Comparison: Fmoc-D-Ala-OH versus Boc-D-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and the feasibility of synthesizing complex peptides. The two most dominant strategies revolve around the use of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group for Nα-amino protection. This guide provides an in-depth, objective comparison of Fmoc-D-Ala-OH and Boc-D-Ala-OH, two commonly used derivatives of the D-isomeric form of alanine, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between Fmoc- and Boc-based SPPS lies in their orthogonality and deprotection chemistry. The Fmoc/tBu strategy is considered truly orthogonal as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile side-chain protecting groups. In contrast, the Boc/Bzl strategy relies on graded acid lability, which can sometimes lead to the partial loss of side-chain protection during repeated Nα-deprotection steps.[1][2]

PropertyFmoc-D-Ala-OHBoc-D-Ala-OH
Molecular Formula C₁₈H₁₇NO₄C₈H₁₅NO₄
Molecular Weight 311.33 g/mol 189.21 g/mol [3]
Melting Point 113-123 °C[4]Not specified
Appearance White to light yellow crystalline powderWhite to off-white powder
Solubility Soluble in DMFSoluble in DMF
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Reagent 20% Piperidine in DMF (base-labile)[1]50% TFA in DCM (acid-labile)[5]
Final Cleavage TFA-based cocktail (e.g., TFA/TIS/H₂O)Strong acids like HF or TFMSA[2]
Orthogonality High (orthogonal to acid-labile side-chain protecting groups)[2]Partial (relies on differential acid lability)[2]

Performance in Peptide Synthesis: A Comparative Analysis

Coupling Efficiency and Reaction Kinetics

Both Fmoc-D-Ala-OH and Boc-D-Ala-OH can be efficiently coupled to a growing peptide chain using standard coupling reagents such as HBTU, HATU, or DIC/Oxyma. The choice of coupling reagent and conditions can significantly impact the reaction rate and efficiency. For instance, increasing the concentration of Fmoc-Ala-OH has been shown to increase the rate of its conversion.

In general, the neutral conditions of the Fmoc deprotection step can sometimes lead to peptide aggregation, especially in long or hydrophobic sequences. This aggregation can hinder subsequent coupling steps, leading to lower yields and purity.[3] The acidic deprotection conditions of the Boc strategy, however, result in the protonation of the newly exposed N-terminal amine, which can disrupt interchain hydrogen bonding and reduce aggregation, potentially leading to better outcomes for difficult sequences.

Purity and Side Reactions

The milder conditions of the Fmoc strategy are generally associated with fewer side reactions compared to the harsh acidic treatments required in the Boc strategy. However, both methods have their characteristic side reactions.

Fmoc-D-Ala-OH:

  • Aspartimide Formation: While not directly involving alanine, the repetitive use of a base (piperidine) for Fmoc deprotection can lead to aspartimide formation in sequences containing aspartic acid, particularly in Asp-Gly or Asp-Ala sequences.[3][6]

  • Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage in Fmoc-based synthesis, especially when proline is one of the first two residues.[3]

  • Racemization: While urethane protecting groups like Fmoc are designed to suppress racemization during coupling, it can still occur, especially with certain amino acids and coupling conditions.[7]

Boc-D-Ala-OH:

  • Acid-Catalyzed Side Reactions: The repeated use of TFA for Boc deprotection can lead to the partial cleavage of acid-labile side-chain protecting groups, resulting in undesired modifications.[7]

  • t-Butylation: The t-butyl cations generated during Boc deprotection can modify sensitive residues like tryptophan and methionine if not properly scavenged.[2]

  • Harsh Final Cleavage: The use of strong acids like HF for final cleavage can degrade sensitive peptides and requires specialized equipment.[2]

Experimental Workflows and Signaling Pathways

The logical workflows for incorporating Fmoc-D-Ala-OH and Boc-D-Ala-OH into a growing peptide chain via SPPS are distinct, primarily differing in the deprotection step.

Fmoc_vs_Boc_Workflow cluster_Fmoc Fmoc-D-Ala-OH Workflow cluster_Boc Boc-D-Ala-OH Workflow Fmoc_Start Peptide-Resin (N-terminus Fmoc protected) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-D-Ala-OH, Activator, Base) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Peptide-Resin (extended by D-Ala, N-terminus Fmoc protected) Fmoc_Wash2->Fmoc_End Boc_Start Peptide-Resin (N-terminus Boc protected) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 DCM/IPA Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (e.g., 10% DIEA/DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 DCM Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-D-Ala-OH, Activator) Boc_Wash2->Boc_Coupling Boc_Wash3 DMF/DCM Wash Boc_Coupling->Boc_Wash3 Boc_End Peptide-Resin (extended by D-Ala, N-terminus Boc protected) Boc_Wash3->Boc_End

Caption: Comparative workflows for a single coupling cycle in Fmoc and Boc SPPS.

The deprotection mechanisms also differ significantly, influencing the byproducts and necessary scavengers.

Deprotection_Mechanisms cluster_Fmoc_Mech Fmoc Deprotection Mechanism cluster_Boc_Mech Boc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Deprotected_Peptide H₂N-Peptide-Resin Beta_Elimination->Deprotected_Peptide Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Dibenzofulvene->DBF_Adduct Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonation & Cleavage Boc_Peptide->Protonation TFA TFA (Acid) TFA->Protonation Deprotected_Peptide_Salt H₃N⁺-Peptide-Resin (TFA Salt) Protonation->Deprotected_Peptide_Salt tButyl_Cation tert-Butyl Cation Protonation->tButyl_Cation Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Deprotection mechanisms for Fmoc and Boc protecting groups in SPPS.

Detailed Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-D-Ala-OH and Boc-D-Ala-OH in manual SPPS. These should be optimized based on the specific peptide sequence, resin, and available equipment.

Fmoc-D-Ala-OH Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 equivalents), and an activation base like diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Boc-D-Ala-OH Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., MBHA resin) in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3-5 times) and then isopropanol (IPA) (2-3 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (2-3 times).

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat.

    • Wash the resin with DCM (3-5 times).

  • Coupling:

    • In a separate vial, dissolve Boc-D-Ala-OH (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF or a mixture of DMF/DCM.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Conclusion and Recommendations

The choice between Fmoc-D-Ala-OH and Boc-D-Ala-OH is intrinsically linked to the overarching synthetic strategy.

Fmoc-D-Ala-OH is generally recommended for:

  • Synthesis of peptides with acid-sensitive modifications.

  • Peptides where true orthogonality is critical for selective side-chain manipulations.

  • Routine peptide synthesis where the risk of aggregation is low.

  • Laboratories not equipped to handle hazardous strong acids like HF.

Boc-D-Ala-OH may be advantageous for:

  • The synthesis of long or known "difficult" sequences prone to aggregation.

  • When an established protocol or Drug Master File (DMF) necessitates the use of Boc chemistry.

  • Specific applications like the synthesis of peptide thioesters where standard Fmoc-SPPS may not be directly compatible.

Ultimately, the optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of any post-translational modifications, the scale of the synthesis, and the available laboratory infrastructure. For most standard applications, the milder conditions and orthogonality of the Fmoc strategy have made Fmoc-D-Ala-OH the more widely adopted choice in modern peptide synthesis.

References

A Comparative Guide to Peptide Quantification: Validation Using D-Alanine-2,3,3,3-D4-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, accurate and precise measurement of peptides is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based peptide quantification, offering a means to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of peptide quantification using the deuterium-labeled amino acid, D-Alanine-2,3,3,3-D4-N-fmoc, against other common stable isotope labeling techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal quantification strategy for their specific needs.

Comparison of Peptide Quantification Strategies

The primary methods for generating stable isotope-labeled peptide standards involve the incorporation of heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium). The choice of isotope can influence the synthesis, chromatographic behavior, and ultimately, the quantitative performance of the assay.

Key Performance Parameters:

A critical evaluation of any quantitative method involves assessing its accuracy, precision, linearity, and sensitivity. The following table summarizes a comparative performance overview of peptide quantification using internal standards labeled with D-Alanine-2,3,3,3-D4 versus those labeled with ¹³C or ¹⁵N-amino acids. The data presented is a synthesis of typical performance characteristics reported in peer-reviewed literature.

Performance ParameterD-Alanine-2,3,3,3-D4 Labeling¹³C or ¹⁵N Amino Acid Labeling
Accuracy (% Bias) Typically within ±15%Typically within ±15%
Precision (% CV)
- Repeatability< 10%< 10%
- Intermediate Precision< 15%< 15%
Linearity (R²) > 0.99> 0.99
Limit of Quantification (LOQ) Analyte and instrument dependentAnalyte and instrument dependent
Cost-Effectiveness Generally more cost-effectiveCan be more expensive
Potential Issues Chromatographic shift, potential for back-exchange (low risk for C-D bonds)Potential for metabolic interconversion

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable peptide quantification. Below are methodologies for the synthesis of a deuterium-labeled peptide internal standard using this compound and a general workflow for peptide quantification by LC-MS/MS.

Protocol 1: Synthesis of a D-Alanine-Labeled Peptide Internal Standard

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a target peptide incorporating D-Alanine-2,3,3,3-D4 using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-d4)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of your target peptide) with HCTU and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of the deuterium-labeled alanine, use Fmoc-D-Ala-d4 in the corresponding coupling step.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Absolute Peptide Quantification using LC-MS/MS

This protocol describes a general workflow for the quantification of a target peptide in a complex biological matrix (e.g., plasma) using a deuterium-labeled internal standard.

Materials:

  • Biological matrix containing the target peptide

  • Synthesized D-Alanine-labeled peptide internal standard (IS)

  • Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • Mobile phases: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Thaw biological samples and the internal standard stock solution.

    • Spike a known concentration of the D-Alanine-labeled IS into each sample, calibrator, and quality control (QC) sample.

    • Precipitate proteins by adding 3 volumes of cold protein precipitation solution.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the target peptide and IS from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify the target peptide and IS using multiple reaction monitoring (MRM). Optimize the precursor and product ion transitions for both the native peptide and the deuterium-labeled IS.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the target peptide and the IS.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of the target peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the processes involved in peptide quantification, the following diagrams, generated using Graphviz, illustrate the key experimental workflow and the underlying principle of stable isotope dilution.

Peptide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample spike Spike IS into Sample sample->spike is D-Ala-d4 Labeled Internal Standard is->spike precip Protein Precipitation spike->precip extract Extraction & Evaporation precip->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection data Acquire MRM Data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio cal_curve Construct Calibration Curve ratio->cal_curve quantify Quantify Unknown Samples cal_curve->quantify

Caption: Experimental workflow for peptide quantification using a deuterium-labeled internal standard.

Isotope_Dilution_Principle cluster_native Native Peptide cluster_labeled D-Ala-d4 Labeled IS cluster_ms Mass Spectrometer A1 A MS_input A1->MS_input Unknown Amount A2 A A2->MS_input Unknown Amount A3 A A3->MS_input Unknown Amount A4 A A4->MS_input Unknown Amount A5 A A5->MS_input Unknown Amount B1 A' B1->MS_input Known Amount B2 A' B2->MS_input Known Amount B3 A' B3->MS_input Known Amount MS_output_native Peak Area (Native) MS_input->MS_output_native m/z MS_output_labeled Peak Area (Labeled) MS_input->MS_output_labeled m/z + 4 ratio Ratio of Peak Areas Determines Unknown Amount MS_output_native->ratio MS_output_labeled->ratio

Caption: Principle of stable isotope dilution for peptide quantification.

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry (MS), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data, to inform best practices in bioanalytical method development.

Stable isotope-labeled internal standards (SIL-ISs), particularly those incorporating deuterium, are widely regarded as the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability throughout the analytical workflow, from sample preparation to MS detection.[2] This guide delves into the performance characteristics of deuterated standards, offering a clear comparison with other common internal standard strategies.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, experiencing the same matrix effects and extraction inefficiencies.[3] This co-elution is a critical factor in achieving high accuracy and precision. In contrast, structural analogs, while similar, may exhibit different chromatographic behavior and ionization efficiencies, leading to less reliable correction.[4][5]

The following table summarizes experimental data from studies comparing the performance of deuterated internal standards with non-deuterated alternatives.

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (% RSD/CV)Key Findings & Citation
SirolimusDeuterated (SIR-d3)Not explicitly stated, but results were more accurate than with DMR2.7% - 5.7%The deuterated internal standard showed consistently lower imprecision compared to the non-deuterated analog (DMR). The use of SIR-d3 resulted in improved overall assay performance.[6]
SirolimusNon-Deuterated Analog (Desmethoxyrapamycin - DMR)Results were higher than with the deuterated IS7.6% - 9.7%The non-deuterated analog was more affected by interpatient matrix variability, leading to higher imprecision.[6]
Kahalalide FDeuterated (SIL D8-IS)Mean bias of 100.3% (not significantly different from the true value)Standard Deviation of 7.6%The deuterated internal standard provided significantly better accuracy and precision compared to the analogous internal standard.[7]
Kahalalide FNon-Deuterated Analog (Butyric acid analogue)Mean bias of 96.8% (significantly deviated from the true value)Standard Deviation of 8.6%The analogous internal standard resulted in a statistically significant bias and higher variability in the results.[7]
Imidacloprid in various cannabis matricesDeuterated (Imidacloprid-D4)Accuracy within 25%RSD under 20%The use of a deuterated internal standard significantly improved accuracy and precision across different complex matrices, mitigating matrix effects.[8]
Imidacloprid in various cannabis matricesNo Internal StandardAccuracy differed by more than 60% for some QCsRSD over 50%Without an internal standard, significant matrix effects led to poor accuracy and precision.[8]

The Deuterium Isotope Effect: A Key Consideration

While highly effective, a potential drawback of deuterated standards is the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties, which may result in a slight chromatographic shift where the deuterated standard elutes slightly earlier or later than the native analyte.[9][10] If this separation is significant and co-occurs with a region of variable ion suppression or enhancement, it can negatively impact the accuracy of quantification.[10] However, in many cases, this effect is minimal and does not significantly affect the results.[9]

Experimental Protocols

To ensure the robust performance of a deuterated internal standard, a thorough bioanalytical method validation is essential. The following outlines a typical experimental protocol based on regulatory guidelines.

Stock and Working Solution Preparation
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the deuterated internal standard at a concentration that will yield a consistent and appropriate response in the MS.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of calibration standards at a minimum of six different concentration levels, covering the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation Example)
  • Aliquot 100 µL of each calibration standard, QC sample, and study sample into a 96-well plate.

  • Add 10 µL of the deuterated internal standard working solution to all wells except the blank.

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Develop a liquid chromatography method that provides adequate separation of the analyte from potential interferences. Monitor for any significant chromatographic shift between the analyte and the deuterated internal standard.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

Method Validation Parameters
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Analyze the QC samples in replicate (at least five replicates per concentration) on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and the internal standard and assess the degree of ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow

To better understand the integration of a deuterated internal standard into a typical bioanalytical workflow, the following diagrams illustrate the key steps and the underlying logic.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification ss Stock Solutions (Analyte & Deuterated IS) ws Working Solutions ss->ws cs Calibration Standards (Spiked Blank Matrix) ws->cs qc Quality Control Samples (Spiked Blank Matrix) ws->qc add_is Add Deuterated IS to CS, QC, and Study Samples cs->add_is qc->add_is study_samples Study Samples study_samples->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Injection & Data Acquisition supernatant->lcms integrate Peak Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio cal_curve Generate Calibration Curve ratio->cal_curve quantify Quantify Analyte in QC & Study Samples cal_curve->quantify

Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.

logical_relationship analyte Analyte sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Deuterated Internal Standard is->sample_prep analyte_out Analyte sample_prep->analyte_out Variable Recovery is_out Deuterated IS sample_prep->is_out Variable Recovery lc_separation LC Separation ms_detection MS Detection (Ionization) lc_separation->ms_detection Co-elution analyte_signal Analyte Signal ms_detection->analyte_signal Variable Ionization is_signal IS Signal ms_detection->is_signal Variable Ionization ratio Peak Area Ratio (Analyte / IS) quantification Accurate & Precise Quantification ratio->quantification analyte_out->lc_separation is_out->lc_separation analyte_signal->ratio is_signal->ratio

Caption: Logical relationship demonstrating how deuterated internal standards correct for variability.

References

Isotopic Effects of D-Alanine-d4 in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Alanine-d4 and its non-deuterated counterpart, D-Alanine, within biological systems. Due to a lack of direct experimental data on D-Alanine-d4 in the public domain, this comparison is based on established principles of kinetic isotope effects (KIE) and the known metabolic pathways of D-Alanine, primarily in bacterial systems. The guide aims to offer a predictive framework for researchers investigating the potential of D-Alanine-d4 as a metabolic tracer or a therapeutic agent.

Introduction to D-Alanine and the Kinetic Isotope Effect

D-Alanine is a non-proteinogenic amino acid that plays a crucial role in the bacterial cell wall, specifically in the peptidoglycan layer.[1][2] Its metabolism is a key target for several antibiotics.[2] The introduction of deuterium, a stable isotope of hydrogen, in place of protium (¹H) can significantly alter the metabolic fate of a molecule. This is primarily due to the Kinetic Isotope Effect (KIE) .

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[3][4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction.[3][4] This effect can be harnessed to modulate the metabolic stability and pharmacokinetic profile of drug candidates.[5]

Comparative Analysis: D-Alanine vs. D-Alanine-d4

The following tables provide a comparative overview of the expected properties and metabolic fate of D-Alanine versus D-Alanine-d4. These comparisons are inferred from the known enzymatic mechanisms involved in D-Alanine metabolism and the principles of KIE. "D-Alanine-d4" is assumed to have deuterium substitutions on the methyl group and/or the alpha-carbon.

Table 1: Predicted Physicochemical and Metabolic Properties
PropertyD-AlanineD-Alanine-d4 (Predicted)Rationale for Difference
Molecular Weight 89.09 g/mol ~93.12 g/mol Increased mass due to four deuterium atoms.
Bond Strength (C-H vs. C-D) Standard C-H bond strengthStronger C-D bondsGreater zero-point energy of C-H bonds.[4]
Metabolic Rate StandardPotentially slowerKinetic Isotope Effect: Slower cleavage of C-D bonds in rate-determining enzymatic steps.[3]
Enzyme Affinity StandardPotentially alteredDeuteration can cause subtle changes in molecular shape and vibrational modes, possibly affecting enzyme-substrate binding (secondary KIE).
Table 2: Predicted Interactions with Key Bacterial Enzymes
EnzymeFunctionInteraction with D-AlaninePredicted Interaction with D-Alanine-d4
Alanine Racemase (Alr) Interconverts L-Alanine and D-Alanine.[6][7]SubstrateSlower racemization rate due to primary KIE if the alpha-C-H bond cleavage is rate-limiting.[6][8]
D-Amino Acid Transaminase (DAAT) Transfers the amino group from D-Alanine to an α-keto acid.[9][10]SubstrateSlower transamination rate due to primary KIE if the alpha-C-H bond cleavage is rate-limiting.[10]
D-alanine-D-alanine Ligase (Ddl) Catalyzes the formation of the D-alanyl-D-alanine dipeptide.[11][12]SubstratePotentially altered binding affinity (secondary KIE); the reaction itself does not involve C-H bond cleavage, so a primary KIE is not expected.[5][13]
D-Alanine Dehydrogenase (DadA) Oxidatively deaminates D-Alanine to pyruvate.[14]SubstrateSlower degradation rate due to primary KIE, as this reaction involves the cleavage of the alpha-C-H bond.

Signaling Pathways and Metabolic Fate

D-Alanine is central to the synthesis of peptidoglycan in bacteria. The metabolic pathway involves its synthesis from L-Alanine by alanine racemase, followed by its dimerization by D-alanine-D-alanine ligase. This dipeptide is then incorporated into the peptidoglycan precursor. D-Alanine can also be catabolized by D-amino acid transaminase or D-alanine dehydrogenase.[1][14][15]

The introduction of D-Alanine-d4 is predicted to slow down the metabolic flux through pathways where C-H bond cleavage is rate-limiting, namely the reactions catalyzed by alanine racemase, D-amino acid transaminase, and D-alanine dehydrogenase.

D_Alanine_Metabolism cluster_synthesis Synthesis & Racemization cluster_peptidoglycan Peptidoglycan Synthesis cluster_catabolism Catabolism L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr Racemization D-Alanine D-Alanine Ddl D-alanine-D-alanine Ligase (Ddl) D-Alanine->Ddl DAAT D-Amino Acid Transaminase (DAAT) D-Alanine->DAAT DadA D-Alanine Dehydrogenase (DadA) D-Alanine->DadA Alr->D-Alanine Racemization D-Ala-D-Ala D-Alanyl-D-Alanine Peptidoglycan Precursor Peptidoglycan Precursor D-Ala-D-Ala->Peptidoglycan Precursor Ddl->D-Ala-D-Ala Pyruvate Pyruvate DAAT->Pyruvate DadA->Pyruvate

Caption: Metabolic pathways of D-Alanine in bacteria.

The Kinetic Isotope Effect (KIE) in Enzyme Catalysis

The diagram below illustrates the concept of the kinetic isotope effect. The higher activation energy required to break the stronger C-D bond compared to the C-H bond results in a slower reaction rate for the deuterated substrate.

KIE_Concept cluster_0 Reaction Coordinate Diagram cluster_1 Legend Reactants Reactants (E + S) TS_H Transition State (C-H) Reactants->TS_H ΔG‡ (H) TS_D Transition State (C-D) Reactants->TS_D ΔG‡ (D) Products Products (E + P) TS_H->Products TS_D->Products k_H k_H (rate with H) k_D k_D (rate with D) KIE KIE = k_H / k_D > 1

Caption: The kinetic isotope effect on activation energy.

Experimental Protocols

To empirically determine the isotopic effects of D-Alanine-d4, the following experimental approaches are proposed.

Enzyme Kinetics Assays
  • Objective: To quantify the kinetic parameters (Kₘ and k꜀ₐₜ) of enzymes that metabolize D-Alanine and D-Alanine-d4.

  • Methodology:

    • Purify the target enzymes (e.g., Alanine Racemase, D-Amino Acid Transaminase).

    • Perform steady-state kinetic assays using a range of substrate concentrations for both D-Alanine and D-Alanine-d4.

    • Monitor the reaction progress using a suitable method, such as spectrophotometry or HPLC, to measure product formation or substrate depletion.[16]

    • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Calculate k꜀ₐₜ from Vₘₐₓ and the enzyme concentration.

    • The kinetic isotope effect can be determined from the ratio of the k꜀ₐₜ/Kₘ values for the two substrates.[17]

Metabolic Flux Analysis using Mass Spectrometry
  • Objective: To trace the metabolic fate of D-Alanine-d4 in a biological system (e.g., bacterial culture) and compare it to D-Alanine.

  • Methodology:

    • Culture bacteria in a medium containing either D-Alanine or D-Alanine-d4.

    • Collect samples at various time points.

    • Extract intracellular metabolites.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify D-Alanine, D-Alanine-d4, and their downstream metabolites.

    • The relative abundance of deuterated and non-deuterated metabolites will indicate the flux through different metabolic pathways.

Experimental Workflow for KIE Determination

The following workflow outlines the steps for determining the kinetic isotope effect of D-Alanine-d4 on a target enzyme.

KIE_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Purify Target Enzyme Setup_Reactions Set up reactions with varying substrate concentrations Enzyme_Purification->Setup_Reactions Substrate_Prep Prepare D-Alanine & D-Alanine-d4 Solutions Substrate_Prep->Setup_Reactions Incubate Incubate at constant temperature Setup_Reactions->Incubate Monitor_Reaction Monitor product formation/ substrate depletion Incubate->Monitor_Reaction Plot_Data Plot reaction rates vs. substrate concentration Monitor_Reaction->Plot_Data MM_Fit Fit data to Michaelis-Menten equation Plot_Data->MM_Fit Calculate_Params Determine Km and kcat MM_Fit->Calculate_Params Calculate_KIE Calculate KIE = (kcat/Km)H / (kcat/Km)D Calculate_Params->Calculate_KIE

Caption: Workflow for determining the kinetic isotope effect.

Conclusion and Future Directions

The substitution of hydrogen with deuterium in D-Alanine to form D-Alanine-d4 is predicted to have significant effects on its metabolism in biological systems, primarily through the kinetic isotope effect. This is expected to result in slower rates of reaction for enzymes where C-H bond cleavage is rate-limiting. These predicted effects open up possibilities for the use of D-Alanine-d4 in various research and development applications:

  • Metabolic Tracers: The distinct mass of D-Alanine-d4 makes it an excellent tool for tracing the metabolic fate of D-Alanine in complex biological systems using mass spectrometry.

  • Mechanistic Probes: The magnitude of the kinetic isotope effect can provide valuable insights into the transition states of enzymatic reactions involving D-Alanine.[18]

  • Therapeutic Development: By slowing down its metabolism, deuteration could potentially enhance the therapeutic efficacy or modify the pharmacokinetic profile of D-Alanine-based drugs.

Direct experimental validation is necessary to confirm these predicted effects and to fully elucidate the potential of D-Alanine-d4 in biological research and drug development. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

SILAC vs. Deuterium Labeling: A Comparative Guide to Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the optimal labeling strategy is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two prominent metabolic labeling techniques: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and deuterium (heavy water, D₂O) labeling.

This comparison delves into the core principles, experimental workflows, and performance metrics of each method, supported by experimental data. We will explore the distinct advantages and limitations of SILAC and deuterium labeling to empower you in making an informed decision for your specific research needs.

At a Glance: SILAC vs. Deuterium (D₂O) Labeling

FeatureSILAC (Stable Isotope Labeling with Amino acids in Cell culture)Deuterium (D₂O) Labeling
Principle Metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N-lysine/arginine) into the entire proteome.Metabolic incorporation of deuterium from heavy water (D₂O) into the C-H bonds of non-essential amino acids during their biosynthesis.
Quantification Based on the ratio of peak intensities of "heavy" to "light" peptide pairs in a mass spectrum.[1][2]Based on the gradual shift in the isotopic profile of peptides, reflecting the fraction of newly synthesized protein.[3]
Applicability Primarily for actively dividing cells in culture that can incorporate the labeled amino acids.[1] Not suitable for non-dividing cells or tissue samples.[4]Applicable to a wide range of biological systems, including cell culture, tissues, and whole organisms.[3]
Cost Can be expensive due to the cost of labeled amino acids.Generally more cost-effective due to the lower price of heavy water.
Multiplexing Typically limited to 2 or 3-plex experiments, although higher-plex strategies exist.Primarily used for time-course studies of protein turnover rather than multiplexed comparisons of different conditions in a single run.
Data Analysis Relatively straightforward, with well-established software for identifying and quantifying heavy/light peptide ratios.More complex data analysis is required to deconvolve the isotopic envelopes and calculate protein turnover rates.[5]
Primary Application Relative quantification of protein abundance between different experimental conditions.[1]Measuring protein turnover kinetics (synthesis and degradation rates).[3]

Principles of the Methods

SILAC is a powerful and widely adopted method for accurate relative quantification of proteins between different cell populations.[1] The core principle involves replacing a standard "light" amino acid in the cell culture medium with a "heavy" stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine instead of ¹²C₆-Arginine).[2] Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins.[1] When the proteomes of the "light" and "heavy" labeled cell populations are mixed, corresponding peptides will have the same chemical properties but a distinct mass difference that can be precisely measured by a mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein between the two samples.[2]

Deuterium (D₂O) labeling , on the other hand, is primarily utilized for measuring the dynamics of protein turnover.[3] This technique involves introducing heavy water (D₂O) into the cell culture medium or the drinking water of an organism.[3] The deuterium atoms are then incorporated into the stable C-H bonds of non-essential amino acids during their de novo synthesis.[3][6] These deuterated amino acids are subsequently incorporated into newly synthesized proteins.[3][6] This leads to a gradual increase in the mass of the peptides over time, which can be detected by mass spectrometry as a shift in their isotopic distribution.[3] By analyzing this shift at different time points, researchers can calculate the rates of protein synthesis and degradation.

Experimental Workflows

To visualize the distinct processes of each technique, the following diagrams illustrate the typical experimental workflows for SILAC and Deuterium (D₂O) labeling.

SILAC_Workflow SILAC Experimental Workflow cluster_labeling 1. Metabolic Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing cluster_analysis 4. MS Analysis & Quantification Light Cell Population A (Light Medium) Treatment_A Control Treatment Light->Treatment_A Heavy Cell Population B (Heavy Medium) Treatment_B Experimental Treatment Heavy->Treatment_B Mix Mix Cell Populations (1:1) Treatment_A->Mix Treatment_B->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Heavy/Light Ratio) LCMS->Quant

SILAC Experimental Workflow

D2O_Workflow Deuterium (D₂O) Labeling Workflow cluster_labeling 1. D₂O Labeling cluster_sampling 2. Time-Course Sampling cluster_processing 3. Sample Processing cluster_analysis 4. MS Analysis & Kinetic Modeling Culture Cell Culture in D₂O-containing Medium T0 Time 0 Culture->T0 T1 Time 1 Culture->T1 Tn Time n Culture->Tn Harvest Harvest Cells T0->Harvest T1->Harvest Tn->Harvest Lyse Cell Lysis & Protein Extraction Harvest->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Kinetics Kinetic Modeling of Isotope Incorporation LCMS->Kinetics

Deuterium (D₂O) Labeling Workflow

Quantitative Data Comparison

Direct comparisons of SILAC and deuterium labeling for relative protein quantification are less common, as they are typically employed for different primary applications. However, studies on protein turnover have demonstrated a high degree of correlation between the two methods.

ParameterSILACDeuterium (D₂O) LabelingReference
Correlation in Protein Turnover Studies Dynamic SILAC is a well-established method for measuring protein turnover.D₂O labeling data shows a highly robust correlation with dynamic SILAC (r: 0.94; P: 3.5e–59) for protein turnover measurements.[7]
Precision (Variability within one experiment) High precision due to early mixing of samples, which minimizes experimental error.Precision is influenced by the accuracy of measuring subtle shifts in isotopic profiles.[4]
Reproducibility (Replicates on different days) Generally considered more reproducible than chemical labeling methods.[8]Reproducibility depends on consistent labeling conditions and robust data analysis algorithms.[8]

Experimental Protocols

SILAC Experimental Protocol (Summarized)
  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One in "light" medium containing normal amino acids, and the other in "heavy" medium where specific amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). Cells are cultured for at least five to six generations to ensure complete incorporation of the heavy amino acids.

  • Experimental Treatment: Each cell population is subjected to its respective experimental condition (e.g., control vs. drug treatment).

  • Cell Harvesting and Mixing: The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: The mixed cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • Peptide Fractionation and Cleanup: The resulting peptide mixture can be fractionated to reduce complexity and is then desalted and purified.

  • LC-MS/MS Analysis: The prepared peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs for each protein.

Deuterium (D₂O) Labeling Protocol for Protein Turnover (Summarized)
  • Cell Culture with D₂O: Cells are cultured in a medium containing a specific concentration of heavy water (D₂O), typically ranging from 4% to 8%. The D₂O is pre-diluted in the medium before being applied to the cells.

  • Time-Course Sampling: Cells are harvested at various time points after the introduction of the D₂O-containing medium (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Protein Extraction and Digestion: At each time point, cells are lysed, and proteins are extracted and then digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide samples from each time point are analyzed by LC-MS/MS to measure the isotopic distribution of the peptides.

  • Data Analysis and Kinetic Modeling: The mass isotopomer distributions of peptides are analyzed to determine the rate of deuterium incorporation over time. This data is then used in kinetic models to calculate the synthesis and degradation rates of individual proteins.

Advantages and Disadvantages

SILAC

Advantages:

  • High Accuracy and Precision: Mixing samples at the beginning of the workflow minimizes experimental variability, leading to highly accurate and precise relative quantification.[4]

  • Robust and Well-Established: SILAC is a widely used and well-validated method with a plethora of supporting literature and established protocols.

  • Straightforward Data Analysis: The analysis of heavy-to-light ratios is conceptually simple and supported by numerous software packages.

Disadvantages:

  • Limited to Proliferating Cells: The requirement for metabolic incorporation of amino acids restricts its use to actively dividing cells in culture.[1]

  • Cost: The stable isotope-labeled amino acids can be expensive, particularly for large-scale experiments.

  • Time-Consuming: The initial cell labeling phase requires several cell doublings, which can take a considerable amount of time.[1]

  • Limited Multiplexing: Standard SILAC is typically limited to comparing two or three conditions simultaneously.

Deuterium (D₂O) Labeling

Advantages:

  • Broad Applicability: Can be used in a wide variety of biological systems, including non-dividing cells, tissues, and whole organisms.[3]

  • Cost-Effective: Heavy water is significantly less expensive than stable isotope-labeled amino acids.

  • Measures Protein Dynamics: It is an excellent method for studying the kinetics of protein synthesis and degradation.[3]

  • Minimal Perturbation: At low concentrations, D₂O has a minimal effect on cell physiology and growth.[6]

Disadvantages:

  • Complex Data Analysis: The deconvolution of complex isotopic patterns to determine turnover rates requires specialized and sophisticated bioinformatics tools.[5]

  • Indirect Quantification: It primarily measures protein turnover rates, and direct relative quantification between different steady-state conditions is less straightforward than with SILAC.

  • Potential for Isotope Effects: Deuterium can sometimes cause slight changes in the chromatographic retention time of peptides, which needs to be accounted for in the data analysis.

Conclusion

The choice between SILAC and deuterium (D₂O) labeling for quantitative proteomics hinges on the specific research question.

SILAC is the gold standard for accurate and precise relative quantification of protein abundance between different experimental states in cultured, dividing cells. Its straightforward workflow and data analysis make it a robust choice for comparative proteomics studies.

Deuterium (D₂O) labeling excels in the measurement of protein turnover dynamics (synthesis and degradation rates) and is applicable to a broader range of biological systems, including in vivo studies. While its data analysis is more complex, its cost-effectiveness and versatility make it a powerful tool for investigating the dynamic nature of the proteome.

For drug development professionals, SILAC can be invaluable for identifying protein expression changes in response to a compound in cell-based assays. In contrast, D₂O labeling can provide critical insights into how a drug affects protein synthesis and degradation pathways in both in vitro and in vivo models. Ultimately, a thorough understanding of the strengths and weaknesses of each method will guide the selection of the most appropriate technique to yield meaningful and reliable proteomic data.

References

A Comparative Guide to Protecting Groups for D-Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide. This guide provides a detailed comparison of the two most widely used α-amino protecting groups for D-Alanine: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their peptide synthesis endeavors.

Executive Summary

The choice between Fmoc and Boc protection for D-Alanine in SPPS hinges on several factors, including the desired orthogonality of the protection strategy, the sensitivity of the peptide sequence to acid or base, and the overall synthesis workflow. The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern SPPS due to its milder deprotection conditions and true orthogonality. The Boc/Bzl (benzyl) strategy, while historically significant, employs harsher acidic conditions for deprotection and is not fully orthogonal. For D-Alanine, which is not particularly prone to racemization, both protecting groups can be effectively utilized. However, the milder conditions of the Fmoc strategy are generally favored to minimize potential side reactions throughout the synthesis of a larger peptide containing D-Alanine.

Comparative Analysis of Protecting Groups

The following table summarizes the key characteristics and performance aspects of Fmoc and Boc protecting groups for D-Alanine in SPPS.

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butoxycarbonyl)
Protection Strategy Fmoc/tBu (Orthogonal)Boc/Bzl (Not truly orthogonal)
Deprotection Conditions Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., 50% TFA in DCM)
Cleavage from Resin Strong acid (e.g., 95% TFA), compatible with side-chain deprotectionVery strong acid (e.g., HF, TFMSA)
Racemization Risk for Alanine Generally low. Urethane protecting groups suppress racemization during activation.Generally low. Urethane protecting groups suppress racemization during activation.
Advantages Milder deprotection conditions, true orthogonality, compatible with a wide range of functionalities.Robust protection, historically well-established.
Disadvantages Potential for dibenzofulvene adduct formation if not properly scavenged.Harsh acidic deprotection can degrade sensitive residues in the peptide chain.
Typical Coupling Efficiency High (>99%) with standard coupling reagents.High (>99%) with standard coupling reagents.
Typical Final Purity Generally high, dependent on sequence and coupling efficiency.Can be high, but harsh cleavage conditions may generate more side products.

Experimental Data Insights

The primary difference in performance arises from the deprotection and final cleavage steps. The repeated use of strong acid in the Boc strategy for Nα-deprotection can lead to the gradual degradation of acid-sensitive protecting groups on other residues in the peptide, potentially leading to side products. The final cleavage with very strong acids like HF also poses safety and equipment challenges and can be more detrimental to the final peptide. In contrast, the base-labile nature of the Fmoc group allows for an orthogonal protection scheme with acid-labile side-chain protecting groups (the tBu strategy). This means the Nα-protecting group can be removed without affecting the side-chain protection, leading to cleaner synthesis.

Experimental Protocols

Below are detailed, representative protocols for the coupling and deprotection of Fmoc-D-Alanine and Boc-D-Alanine in manual SPPS.

Fmoc-D-Alanine Coupling and Deprotection Protocol

Resin: Rink Amide resin (or any other suitable Fmoc-compatible resin) Solvent: N,N-Dimethylformamide (DMF)

1. Resin Swelling:

  • Swell the resin in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-D-Alanine:

  • In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Boc-D-Alanine Coupling and Deprotection Protocol

Resin: MBHA resin (or any other suitable Boc-compatible resin) Solvent: Dichloromethane (DCM)

1. Resin Swelling:

  • Swell the resin in DCM for 30-60 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (5-7 times).

3. Neutralization:

  • Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate for 5 minutes.

  • Drain and wash with DCM (3 times).

4. Coupling of Boc-D-Alanine:

  • In a separate vessel, dissolve Boc-D-Ala-OH (3 eq.) and HBTU (2.9 eq.) in DMF or a mixture of DMF/DCM.

  • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate for 1-2 hours at room temperature.

  • To check for completion, perform a Kaiser test.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Visualizing the SPPS Workflow

The following diagrams illustrate the logical flow of the Fmoc/tBu and Boc/Bzl SPPS strategies.

SPPS_Fmoc_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Couple first Fmoc-AA AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin Deprotection (20% Piperidine/DMF) Fmoc_DAla_AA_Resin Fmoc-D-Ala-AA-Resin AA_Resin->Fmoc_DAla_AA_Resin Couple Fmoc-D-Ala-OH DAla_AA_Resin H2N-D-Ala-AA-Resin Fmoc_DAla_AA_Resin->DAla_AA_Resin Deprotection (20% Piperidine/DMF) Peptide_Resin ... DAla_AA_Resin->Peptide_Resin Repeat cycle Cleaved_Peptide Final Peptide Peptide_Resin->Cleaved_Peptide Cleavage & global deprotection (TFA)

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

SPPS_Boc_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin Couple first Boc-AA TFA_AA_Resin TFA.H2N-AA-Resin Boc_AA_Resin->TFA_AA_Resin Deprotection (50% TFA/DCM) AA_Resin H2N-AA-Resin TFA_AA_Resin->AA_Resin Neutralization (DIPEA/DCM) Boc_DAla_AA_Resin Boc-D-Ala-AA-Resin AA_Resin->Boc_DAla_AA_Resin Couple Boc-D-Ala-OH TFA_DAla_AA_Resin TFA.H2N-D-Ala-AA-Resin Boc_DAla_AA_Resin->TFA_DAla_AA_Resin Deprotection (50% TFA/DCM) Peptide_Resin ... TFA_DAla_AA_Resin->Peptide_Resin Repeat cycle Cleaved_Peptide Final Peptide Peptide_Resin->Cleaved_Peptide Cleavage & global deprotection (HF)

Caption: General workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

Conclusion

For the incorporation of D-Alanine into a peptide sequence via SPPS, both Fmoc and Boc protecting groups are viable options that can provide high-quality peptides. However, the Fmoc/tBu strategy is generally recommended due to its milder deprotection conditions, which contributes to higher overall purity and yield, especially for longer and more complex peptides. The orthogonality of the Fmoc/tBu approach also offers greater flexibility for the synthesis of modified peptides. The Boc/Bzl strategy, while effective, involves harsher acidic conditions that may not be suitable for all peptide sequences and poses greater handling challenges. The choice of protecting group should, therefore, be made in the context of the entire peptide sequence and the desired final product characteristics.

Evaluating the Stability of D-Alanine-d4 Label During Cell Culture: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing metabolic labeling techniques, the stability of the isotopic label is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of D-Alanine-d4 with other common metabolic labeling reagents, focusing on the stability of the isotopic label during cell culture experiments. We present supporting experimental data, detailed protocols for stability evaluation, and visualizations to aid in understanding the underlying principles.

Introduction to Metabolic Labeling and the Importance of Label Stability

Metabolic labeling is a powerful technique used to study a wide range of cellular processes, including protein synthesis, post-translational modifications, and metabolic flux. The principle involves introducing molecules containing stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)) into cell culture media. These labeled precursors are then incorporated into newly synthesized biomolecules, allowing for their detection and quantification, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The integrity of the isotopic label throughout the experiment is a critical assumption in these studies. Label loss or exchange can lead to inaccurate quantification and misinterpretation of results. D-Alanine-d4, a deuterated form of the non-essential amino acid D-alanine, is frequently used as a tracer to study bacterial cell wall biosynthesis and as a metabolic probe. This guide will evaluate the stability of its deuterium label and compare it with other widely used metabolic labeling reagents.

Comparison of Metabolic Labeling Reagents

The choice of a metabolic labeling reagent depends on the specific research question, the biological system under investigation, and the analytical platform available. Here, we compare D-Alanine-d4 with two other major classes of labeling reagents: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and non-canonical amino acids.

FeatureD-Alanine-d4SILAC Amino Acids (e.g., ¹³C₆,¹⁵N₂-Lysine)Non-canonical Amino Acids (e.g., AHA, HPG)
Isotope Deuterium (²H)Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)Not isotopically labeled (contains bioorthogonal handle)
Primary Application Bacterial cell wall studies, metabolic tracingQuantitative proteomicsVisualization and enrichment of newly synthesized proteins
Label Stability Generally high due to strong C-D bondsVery high, no known biological exchangeThe bioorthogonal handle is stable
Potential for Isotope Effects Possible, can alter chromatographic retention timeMinimal to noneNot applicable
Toxicity Generally low, but high concentrations should be testedGenerally non-toxicCan exhibit some toxicity at high concentrations

Evaluating the Stability of the D-Alanine-d4 Label

The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making the deuterium label on D-Alanine-d4 generally stable under physiological conditions. However, it is crucial to experimentally verify this stability in your specific cell culture system.

Potential for Deuterium Loss

While direct enzymatic cleavage of the C-D bond is unlikely for non-exchangeable positions, there is a theoretical potential for back-exchange in certain metabolic pathways or under specific chemical conditions during sample processing.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to quantify the stability of the D-Alanine-d4 label in your cell culture experiments.

experimental_workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis A Culture cells in media containing D-Alanine-d4 B Harvest cells at various time points A->B C Lyse cells and extract proteins/metabolites D Hydrolyze proteins to free amino acids (for MS) or analyze intact proteins (for NMR) C->D E LC-MS/MS Analysis D->E F NMR Spectroscopy D->F G Quantify the ratio of D-Alanine-d4 to D-Alanine-d(n) E->G F->G

Caption: Experimental workflow for assessing D-Alanine-d4 label stability.

Experimental Protocols

Mass Spectrometry Protocol for D-Alanine-d4 Stability

This protocol details the steps for quantifying the isotopic distribution of D-Alanine after incorporation into cellular components.

1. Cell Culture and Harvesting:

  • Culture your cells of interest in a medium supplemented with a known concentration of D-Alanine-d4 (e.g., 1 mM).

  • As a control, culture cells in a medium with unlabeled D-Alanine.

  • Harvest cells at different time points (e.g., 24, 48, 72 hours) to assess stability over time.

2. Protein Extraction and Hydrolysis:

  • Lyse the harvested cells using a suitable lysis buffer.

  • Precipitate the proteins using a method like trichloroacetic acid (TCA) precipitation.

  • Hydrolyze the protein pellet to its constituent amino acids by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

3. LC-MS/MS Analysis:

  • Resuspend the hydrolyzed amino acids in a suitable buffer for LC-MS/MS analysis.

  • Use a liquid chromatography method capable of separating amino acids.

  • Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of D-Alanine and its potential deuterated variants (d4, d3, d2, d1, d0).

  • A high-resolution mass spectrometer is recommended to accurately resolve the different isotopologues.

4. Data Analysis:

  • Integrate the peak areas for each isotopologue of D-Alanine.

  • Calculate the percentage of the d4 label remaining at each time point. A stable label will show a high and consistent percentage of the d4 form.

NMR Spectroscopy Protocol for D-Alanine-d4 Stability

NMR spectroscopy can provide detailed information about the position of the deuterium atoms.

1. Cell Culture and Protein Purification:

  • Culture cells in a medium containing D-Alanine-d4 as described for the MS protocol.

  • If a specific protein is of interest, purify it from the cell lysate.

2. NMR Sample Preparation:

  • Prepare the sample (either whole cell lysate or purified protein) in a suitable NMR buffer, typically containing D₂O to minimize the proton signal from the solvent.

3. NMR Data Acquisition:

  • Acquire a one-dimensional ²H (deuterium) NMR spectrum. The chemical shift of the deuterium signal will confirm its presence and chemical environment.

  • For more detailed analysis, two-dimensional heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC) can be performed on ¹³C-labeled proteins to observe the carbon atoms directly attached to deuterium.

4. Data Analysis:

  • Analyze the ²H NMR spectrum to identify the resonance corresponding to the deuterium on D-Alanine. The presence and intensity of this signal over time will indicate the stability of the label.

  • Changes in the chemical shifts or the appearance of new signals could indicate metabolic conversion or degradation.

Comparison with Alternatives: Stability Considerations

SILAC: The Gold Standard for Quantitative Proteomics

SILAC utilizes amino acids labeled with ¹³C and/or ¹⁵N. A key advantage of these isotopes is their negligible isotope effect on chromatography.[1] In contrast, deuterated compounds can sometimes exhibit slightly different retention times in reverse-phase liquid chromatography compared to their non-deuterated counterparts, which can complicate quantification if not properly addressed.[1] The C-¹³C and C-¹⁵N bonds are also extremely stable, with no known biological mechanisms for their cleavage and exchange.

Non-canonical Amino Acids: Bio-orthogonal Tools

Non-canonical amino acids like azidohomoalanine (AHA) and homopropargylglycine (HPG) are not isotopically labeled but contain bio-orthogonal functional groups (an azide and an alkyne, respectively).[2] These groups are metabolically stable and do not participate in cellular reactions, providing a stable tag for subsequent detection or enrichment.[3]

signaling_pathway cluster_0 Metabolic Labeling Strategies cluster_1 Key Stability Factor cluster_2 Analytical Consideration D_Ala D-Alanine-d4 CD_Bond Strong C-D Bond D_Ala->CD_Bond SILAC SILAC (¹³C, ¹⁵N) CC_CN_Bond Stable ¹³C and ¹⁵N Isotopes SILAC->CC_CN_Bond NCAA NCAAs (AHA, HPG) Bioorthogonal_Handle Inert Chemical Group NCAA->Bioorthogonal_Handle Chromatography Potential Chromatographic Shift CD_Bond->Chromatography Co_elution Co-elution with Unlabeled CC_CN_Bond->Co_elution Click_Chemistry Requires Click Reaction Bioorthogonal_Handle->Click_Chemistry

Caption: Comparison of metabolic labeling reagents and their stability factors.

Conclusion

D-Alanine-d4 is a valuable tool for metabolic labeling, particularly in the study of bacterial cell wall synthesis. The deuterium label is generally considered stable due to the strong carbon-deuterium bond. However, for highly quantitative studies, it is essential to be aware of the potential for chromatographic shifts that can occur with deuterated compounds.

For quantitative proteomics, SILAC using ¹³C and ¹⁵N labeled amino acids remains the gold standard due to the high stability of the labels and the co-elution of labeled and unlabeled peptides. Non-canonical amino acids offer a powerful alternative for the visualization and enrichment of newly synthesized proteins, with their bio-orthogonal handles providing a stable and specific tag.

Researchers should carefully consider the specific requirements of their experiments when choosing a metabolic labeling reagent and, when using deuterated compounds like D-Alanine-d4, should consider performing stability checks to ensure the accuracy and reliability of their data.

References

A Researcher's Guide to Benchmarking Labeled Amino Acids: D-Alanine-2,3,3,3-D4-N-fmoc in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biomedical and pharmaceutical research, stable isotope-labeled amino acids are indispensable tools for a myriad of applications, from quantitative proteomics to metabolic flux analysis. The selection of an appropriately labeled amino acid is critical for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive benchmark comparison of D-Alanine-2,3,3,3-D4-N-fmoc against other commonly used labeled alanine analogues, namely Fmoc-L-Alanine-d3 and Fmoc-L-Alanine-13C3,15N.

This comparison is designed for researchers, scientists, and drug development professionals, offering a detailed examination of key performance indicators, supported by experimental protocols to empower users to conduct their own evaluations.

Comparative Analysis of Labeled Alanine Analogues

The choice between deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) labeling depends on the specific analytical technique and research question. Deuterium labeling is a cost-effective method for introducing a mass shift, but it can sometimes lead to chromatographic separation from the unlabeled analogue.[1] ¹³C and ¹⁵N labeling, while typically more expensive, do not exhibit this isotopic effect and are often preferred for quantitative mass spectrometry-based proteomics.[2]

Below is a summary of the key specifications for this compound and its counterparts, compiled from publicly available data.

PropertyThis compoundFmoc-L-Alanine-d3Fmoc-L-Alanine-13C3,15N
Molecular Weight 315.36 g/mol [3]314.35 g/mol [4]315.3 g/mol [5]
Isotopic Purity ≥98 atom % D[3]≥99 atom % D[4]≥99 atom % ¹³C, ≥99 atom % ¹⁵N[5]
Chemical Purity ≥98% (unless otherwise noted)[6]≥98%[4]≥98%[5]
Labeling Type Deuterium (²H)Deuterium (²H)Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N)
Stereochemistry D-AlanineL-AlanineL-Alanine

Experimental Protocols for Benchmarking

To provide a thorough and objective comparison, a series of experiments should be conducted. The following protocols are designed to assess the critical performance attributes of labeled amino acids.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Objective: To accurately determine the isotopic enrichment of the labeled amino acid.

Protocol:

  • Sample Preparation: Prepare solutions of each labeled amino acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Instrument: High-resolution Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Resolution: ≥120,000.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions ([M+H]⁺) of both the labeled and any residual unlabeled species.

    • Determine the relative abundance of each isotopologue from the mass spectrum.

    • Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the chemical purity of the Fmoc-protected labeled amino acid and identify any impurities.

Protocol:

  • Sample Preparation: Dissolve each labeled amino acid in the mobile phase to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Stability During Solid-Phase Peptide Synthesis (SPPS)

Objective: To evaluate the stability of the Fmoc protecting group and the isotopic label under standard SPPS conditions.

Protocol:

  • Peptide Synthesis: Synthesize a short model peptide (e.g., Gly-Ala-Gly) on a solid support, incorporating the labeled alanine analogue in the middle position.

  • Cycling Conditions: Perform 5-10 cycles of deprotection (e.g., 20% piperidine in DMF) and coupling.

  • Analysis:

    • After each cycle, cleave a small amount of the peptide from the resin.

    • Analyze the cleaved peptide by LC-MS to monitor for any degradation of the Fmoc group or loss of the isotopic label.

    • Quantify the percentage of intact labeled peptide after each cycle.

Performance in Quantitative Proteomics (SILAC-based workflow)

Objective: To compare the performance of different labeled amino acids in a typical quantitative proteomics experiment.

Protocol:

  • Cell Culture: Culture two populations of cells. One in a "light" medium and the other in a "heavy" medium containing one of the labeled alanine analogues.

  • Protein Extraction and Digestion: After sufficient incorporation, extract and combine equal amounts of protein from both cell populations. Digest the protein mixture with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-LC system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify the "light" and "heavy" peptide pairs.

    • Compare the number of identified peptide pairs, the accuracy of quantification, and the precision of the measurements for each labeled amino acid.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the impact of isotopic labeling on the NMR spectral properties.

Protocol:

  • Sample Preparation: Prepare solutions of each labeled amino acid in a suitable deuterated solvent (e.g., DMSO-d6) at a concentration of ~5 mg/mL.

  • NMR Spectroscopy:

    • Acquire ¹H and, where applicable, ¹³C and ¹⁵N NMR spectra on a high-field NMR spectrometer.

    • Measure key parameters such as chemical shifts, coupling constants, and spin-lattice (T₁) and spin-spin (T₂) relaxation times.[7]

  • Data Analysis:

    • Compare the spectral parameters of the different labeled analogues. Note any significant changes in chemical shifts or relaxation times that could affect structural and dynamic studies. Deuterium labeling, for instance, can lead to shorter T₁ relaxation times for adjacent carbons.

Visualizing Experimental Workflows

To facilitate a clear understanding of the benchmarking process, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow_for_Benchmarking_Labeled_Amino_Acids cluster_sample_prep Sample Preparation cluster_analysis Analytical Benchmarking cluster_output Performance Metrics D_Ala_d4 D-Ala-d4-N-fmoc MS Mass Spectrometry (Isotopic Purity) D_Ala_d4->MS HPLC HPLC (Chemical Purity) D_Ala_d4->HPLC SPPS SPPS Cycling (Stability) D_Ala_d4->SPPS Proteomics Quantitative Proteomics (Performance) D_Ala_d4->Proteomics NMR NMR Spectroscopy (Structural Integrity) D_Ala_d4->NMR L_Ala_d3 L-Ala-d3-N-fmoc L_Ala_d3->MS L_Ala_d3->HPLC L_Ala_d3->SPPS L_Ala_d3->Proteomics L_Ala_d3->NMR L_Ala_13C15N L-Ala-13C3,15N-N-fmoc L_Ala_13C15N->MS L_Ala_13C15N->HPLC L_Ala_13C15N->SPPS L_Ala_13C15N->Proteomics L_Ala_13C15N->NMR Isotopic_Enrichment Isotopic Enrichment MS->Isotopic_Enrichment Chemical_Purity Chemical Purity HPLC->Chemical_Purity Label_Stability Label Stability SPPS->Label_Stability Quant_Accuracy Quantification Accuracy Proteomics->Quant_Accuracy Spectral_Properties Spectral Properties NMR->Spectral_Properties

Caption: Workflow for the analytical benchmarking of labeled amino acids.

SPPS_Stability_Workflow start Start with resin-bound peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple next amino acid deprotection->coupling cycle Repeat n cycles coupling->cycle cycle->deprotection n > 0 cleavage Cleave aliquot from resin cycle->cleavage n = 0 lcms LC-MS Analysis cleavage->lcms analysis Quantify intact labeled peptide lcms->analysis end End analysis->end

Caption: Experimental workflow for assessing the stability of labeled amino acids in SPPS.

Conclusion

The selection of a stable isotope-labeled amino acid is a critical decision in the design of many modern biological experiments. While this compound offers a cost-effective option for introducing a mass shift, researchers should carefully consider the potential for chromatographic effects and the specific requirements of their analytical platform. For applications demanding the highest quantitative accuracy, ¹³C and ¹⁵N-labeled analogues may be more suitable.

The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of different labeled amino acids, enabling researchers to make informed decisions based on empirical data. By systematically evaluating isotopic and chemical purity, stability, and performance in relevant applications, scientists can enhance the quality and reliability of their research findings.

References

Safety Operating Guide

Proper Disposal of D-Alanine-2,3,3,3-D4-N-fmoc: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known properties of D-Alanine-2,3,3,3-D4-N-fmoc and related compounds is presented below. This information is crucial for a preliminary assessment of its characteristics.

PropertyValueSource
Molecular Formula C₁₈H₁₃D₄NO₄Clearsynth
Molecular Weight 315.36 g/mol Clearsynth
Physical State SolidFisher Scientific (for D-Alanine)
Appearance Off-white powderFisher Scientific (for D-Alanine)
Storage Refrigerator (2-8°C) for long-term storageClearsynth
Stability Stable under normal conditions.[1] After three years, re-analysis for chemical purity is recommended before use.[1]CDN Isotopes

Disposal Protocol

Given that this compound is classified as a non-hazardous substance for transport, the disposal procedure should align with standard laboratory practices for non-hazardous solid chemical waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Waste Collection

  • Original Container: If possible, dispose of the chemical in its original container. Ensure the container is securely sealed.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound".

  • Waste Stream: Place the labeled container in a designated waste receptacle for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.

Step 3: Decontamination

  • Any surfaces or equipment that have come into contact with this compound should be decontaminated. A simple wipe-down with a damp cloth is generally sufficient for non-hazardous powders.

  • Dispose of any contaminated cleaning materials (e.g., wipes, gloves) in the same non-hazardous solid waste stream.

Step 4: Record Keeping

  • Maintain a log of all chemical waste disposal, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) for specific disposal instructions. start->consult_sds sds_available Is a specific SDS available? consult_sds->sds_available follow_sds Follow specific instructions in the SDS. sds_available->follow_sds Yes non_hazardous Assume non-hazardous based on available supplier information. sds_available->non_hazardous No ppe Wear appropriate Personal Protective Equipment (PPE). follow_sds->ppe non_hazardous->ppe collect_waste Collect in a labeled, sealed container. ppe->collect_waste dispose Dispose of as non-hazardous solid chemical waste. collect_waste->dispose consult_ehs Consult institutional EHS for local disposal regulations. dispose->consult_ehs end End of Disposal Process consult_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.